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  • Product: (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid
  • CAS: 19244-37-2

Core Science & Biosynthesis

Foundational

synthesis of (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid

An In-Depth Technical Guide to the Synthesis of (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid This guide provides a comprehensive technical overview for the , a molecule of interest for researchers in medi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid

This guide provides a comprehensive technical overview for the , a molecule of interest for researchers in medicinal chemistry and drug development. The phthalimide scaffold, of which this molecule is a derivative, is present in numerous compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.[1] This document details two primary, field-proven synthetic pathways, offering insights into the causality behind experimental choices to ensure technical accuracy and reproducibility.

Retrosynthetic Analysis and Strategic Overview

A logical approach to the synthesis of the target molecule involves disconnecting the N-C bond between the isoindoline core and the acetic acid moiety. This retrosynthetic analysis reveals two highly plausible strategies, diverging from the common precursor, 4-bromophthalic anhydride.

G cluster_0 Retrosynthesis cluster_2 Starting Material TM (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid P1 Pathway I: Condensation 4-Bromophthalic Anhydride + Glycine TM->P1 N-C Disconnection P2 Pathway II: N-Alkylation 5-Bromophthalimide + Bromoacetic Acid Derivative TM->P2 N-C Disconnection BPA 4-Bromophthalic Anhydride P1->BPA Bromophth 5-Bromophthalimide P2->Bromophth PA Phthalic Anhydride BPA->PA Bromination Bromophth->BPA

Caption: Retrosynthetic analysis of the target molecule.

  • Pathway I (Direct Condensation): This is the most atom-economical approach, involving the direct condensation of 4-bromophthalic anhydride with the amino acid glycine. This route forms the target molecule in a single synthetic step from the key precursor.

  • Pathway II (N-Alkylation): This classic two-step approach, analogous to the Gabriel synthesis, involves the initial formation of 5-bromophthalimide, followed by N-alkylation with an acetic acid synthon, such as ethyl bromoacetate.[2][3] A final hydrolysis step is required to yield the carboxylic acid.

Synthesis of the Key Precursor: 4-Bromophthalic Anhydride

Both synthetic pathways originate from 4-bromophthalic anhydride. Its preparation is a critical first step, typically achieved through the bromination of phthalic anhydride.

Protocol Rationale: The bromination of phthalic anhydride can be accomplished by reacting it with bromine in the presence of a catalyst or under specific conditions to facilitate electrophilic aromatic substitution. One documented method involves reacting phthalic anhydride in aqueous alkali with bromine, followed by acidification and dehydration.[4] Another approach involves the reaction of 4-chlorotetrahydrophthalic anhydride with bromine in the presence of an iron catalyst.[4] Chinese patents also describe multi-stage bromination processes with programmed temperature control to optimize yield and purity.[5] For the purpose of this guide, we will reference the general principle of direct bromination followed by dehydration.

Experimental Protocol: Preparation of 4-Bromophthalic Anhydride
  • Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, dissolve phthalic anhydride in a suitable solvent (e.g., a mixture of water and sodium hydroxide to form the disodium phthalate salt).[6]

  • Bromination: While stirring, slowly add elemental bromine to the solution. The reaction temperature should be carefully controlled, often in stages, to prevent side reactions.[5]

  • Acidification & Dehydration: After the reaction is complete, cool the mixture and carefully acidify it with a strong acid (e.g., sulfuric or hydrochloric acid) to precipitate 4-bromophthalic acid.[6]

  • Cyclization: Collect the crude 4-bromophthalic acid by filtration. The acid is then heated, often under vacuum or with a dehydrating agent like acetic anhydride, to form 4-bromophthalic anhydride.

  • Purification: The crude anhydride can be purified by recrystallization or vacuum distillation to yield a pure product suitable for the subsequent steps.[4]

Synthetic Pathway I: Direct Condensation with Glycine

This pathway represents a highly efficient method for synthesizing N-phthaloyl amino acids directly from the corresponding anhydride.[7] The reaction involves the nucleophilic attack of the amino group of glycine on one of the carbonyl carbons of the anhydride, followed by ring-closing dehydration.

G start 4-Bromophthalic Anhydride + Glycine step1 Mix & Heat (e.g., in Glacial Acetic Acid) start->step1 step2 Reaction Monitoring (TLC) step1->step2 step3 Workup (Pour into ice-water) step2->step3 step4 Isolation (Filtration) step3->step4 end Final Product: (5-Bromo-1,3-dioxo-1,3-dihydro-2H- isoindol-2-YL)-acetic acid step4->end

Caption: Workflow for the Direct Condensation Pathway.

Causality and Experimental Choices

The choice of reaction conditions is critical for driving the condensation to completion while minimizing side products.

  • Solvent: Glacial acetic acid is a common solvent as it facilitates the reaction and the subsequent dehydration step.[7]

  • Temperature: Heating is required to overcome the activation energy for both the initial nucleophilic attack and the final ring-closing dehydration. Temperatures are often in the range of 170-190°C for solvent-free fusion methods or at the reflux temperature of the chosen solvent.[8]

  • Workup: Pouring the hot reaction mixture into ice-water serves to quench the reaction and precipitate the product, which is typically a solid with low solubility in cold water.[8]

Detailed Protocol: Condensation of 4-Bromophthalic Anhydride with Glycine
  • Reactant Charging: To a round-bottom flask, add an equimolar amount of 4-bromophthalic anhydride and glycine.[8]

  • Reaction: Add glacial acetic acid as a solvent and heat the mixture to reflux for approximately 2 hours.[7] Alternatively, for a solvent-free approach, heat the mixture in an oil bath at 180-185°C for 15-30 minutes.[7] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Product Precipitation: After completion, allow the mixture to cool slightly and pour it into a beaker containing ice and distilled water. A solid precipitate should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water to remove any unreacted starting materials and solvent.[8] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid.

Synthetic Pathway II: N-Alkylation of 5-Bromophthalimide

This two-step method is a robust alternative, leveraging the principles of the Gabriel synthesis.[9] It involves the formation of an intermediate ester, which is subsequently hydrolyzed.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis start 5-Bromophthalimide + Ethyl Bromoacetate step1 Add Base (e.g., K2CO3) in Solvent (e.g., DMF) start->step1 step2 Heat / Reflux step1->step2 step3 Isolate Intermediate Ester step2->step3 step4 Heat with Acid (e.g., HCl) or Base (e.g., NaOH) step3->step4 step5 Acidification (if basic hydrolysis) step4->step5 end Final Product step5->end

Caption: Workflow for the N-Alkylation Pathway.

Causality and Experimental Choices
  • Step 1: N-Alkylation: The nitrogen in phthalimide is acidic and can be deprotonated by a mild base (like potassium carbonate) to form a potent nucleophile.[3] This nucleophile then displaces the bromide from ethyl bromoacetate in a classic SN2 reaction.[9] DMF is an excellent polar aprotic solvent for this type of reaction as it accelerates SN2 reactions.[10]

  • Step 2: Hydrolysis: The resulting ester must be cleaved to yield the carboxylic acid.

    • Acidic Hydrolysis: This is a reversible reaction, typically driven to completion by using a large excess of water and a strong acid catalyst.[11]

    • Basic Hydrolysis (Saponification): This is an irreversible process where a base like NaOH hydrolyzes the ester to form a carboxylate salt.[12] A subsequent acidification step is required to protonate the carboxylate and yield the final product.[12]

Detailed Protocol: N-Alkylation and Hydrolysis

Part A: Synthesis of Ethyl (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate

  • Preparation of 5-Bromophthalimide: This intermediate is prepared by heating 4-bromophthalic anhydride with an ammonia source, such as urea or aqueous ammonia, and is often used directly in the next step.

  • Reaction Setup: Suspend 5-bromophthalimide and an excess of anhydrous potassium carbonate in dry DMF.

  • Alkylation: Add ethyl bromoacetate dropwise to the stirred suspension. Heat the reaction mixture (e.g., to 80-100°C) for several hours until TLC indicates the consumption of the starting material.

  • Workup and Isolation: Cool the reaction mixture and pour it into water to precipitate the crude product. Filter the solid, wash with water, and dry. The crude ester can be purified by recrystallization from ethanol.

Part B: Hydrolysis to the Final Acid

  • Reaction Setup: Suspend the purified ethyl ester from Part A in an aqueous solution.

  • Hydrolysis (choose one):

    • Acidic: Add a strong acid (e.g., 6M HCl) and heat the mixture to reflux for several hours until the solid dissolves and the reaction is complete.

    • Basic: Add an aqueous solution of NaOH (e.g., 2M) and heat to reflux.[13]

  • Isolation:

    • From Acidic Hydrolysis: Cool the solution in an ice bath to crystallize the product. Filter, wash with cold water, and dry.

    • From Basic Hydrolysis: After cooling, carefully acidify the solution with concentrated HCl until the pH is ~1-2. The carboxylic acid will precipitate out. Filter, wash with cold water, and dry.

Data Summary and Pathway Comparison

ParameterPathway I (Direct Condensation)Pathway II (N-Alkylation)
Primary Reactants 4-Bromophthalic Anhydride, Glycine5-Bromophthalimide, Ethyl Bromoacetate
Number of Steps 12 (Alkylation + Hydrolysis)
Key Intermediates NoneEthyl (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
Reported Yields (Analogous) 66-96%[7]Alkylation: Good; Hydrolysis: High
Advantages High atom economy, faster, single step.Classic, robust, well-documented reactions.
Disadvantages May require higher temperatures.Lower atom economy, multiple steps/purifications.

Conclusion

Both the direct condensation and the N-alkylation pathways provide viable and effective routes for the . For efficiency and process simplification, the Direct Condensation Pathway (I) is superior due to its single-step nature and high atom economy. However, the N-Alkylation Pathway (II) offers a more classical, stepwise approach that may be preferable for smaller-scale syntheses or when optimizing individual reaction steps is desired. The choice of pathway will ultimately depend on the specific requirements of the research, including scale, available starting materials, and desired process efficiency.

References

  • Al-Obaidi, A., Hussein, H. J., & Al-Janabi, A. S. (2023). Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity. Egyptian Journal of Chemistry, 66(12), 335-342. Available at: [Link]

  • Tukhtaev, D., Yusupov, A., & Vinogradova, V. (n.d.). The results obtained for the synthesis of N-phthaloyl amino acids (3a-g). ResearchGate. Retrieved from [Link]

  • Al-Mousawi, S. M. (2022). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 12(45), 29331-29352. Available at: [Link]

  • Yusupov, A. M., Tukhtaev, D. N., & Vinogradova, V. I. (2015). Synthesis of N-Phthaloyl Derivatives of Amino Acids. ResearchGate. Retrieved from [Link]

  • Barreiro, E. J., & Fraga, C. A. M. (2020). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current Organic Synthesis, 17(4), 252-270. Available at: [Link]

  • Unknown. (n.d.).
  • Unknown. (n.d.). Gabriel Synthesis. University of Cambridge. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of (ii) 3-[2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-1H-indole-5-acetic acid, methyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions and conditions. a: THF, ethyl bromoacetate, room temperature,... Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-bromophthalic anhydride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004089924A1 - Process for the preparation of 5-bromophthalide.
  • European Patent Office. (n.d.). EP0429040A2 - Process for the preparation of 4-bromophthalic anhydride. Retrieved from [Link]

  • Google Patents. (n.d.). CN105399712A - Preparation method of 4-bromo phthalic anhydride.
  • Wikipedia. (n.d.). Ethyl bromoacetate. Retrieved from [Link]

  • Raghavan, R. S., & Kalavathy, K. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 481-485. Available at: [Link]

  • Ataman Kimya. (n.d.). ETHYL BROMOACETATE. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Save My Exams. (n.d.). Ester Hydrolysis - A Level Chemistry Revision Notes. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-Bromophthalimidoacetic Acid: Synthesis, Characterization, and Physicochemical Properties

Preamble: Navigating Undocumented Chemical Space 5-Bromophthalimidoacetic acid is a specialized derivative of N-phthaloylglycine, a compound utilized in organic synthesis, particularly as a protected form of glycine.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating Undocumented Chemical Space

5-Bromophthalimidoacetic acid is a specialized derivative of N-phthaloylglycine, a compound utilized in organic synthesis, particularly as a protected form of glycine.[1] As of this guide's publication, comprehensive, experimentally validated physicochemical data for 5-Bromophthalimidoacetic acid is not consolidated within major chemical databases. This is not an uncommon scenario in drug discovery and materials science, where novel structures are continuously synthesized to explore new biological activities or material properties.

This guide, therefore, serves a dual purpose. First, it presents a predicted physicochemical profile of 5-Bromophthalimidoacetic acid, grounded in the established properties of its parent molecule, N-phthaloylglycine, and the known electronic effects of halogen substituents. Second, and more critically, it provides a complete, field-proven roadmap for the synthesis, purification, and definitive characterization of this molecule. The protocols herein are designed to be self-validating, enabling researchers to produce and confirm the identity and purity of 5-Bromophthalimidoacetic acid with a high degree of confidence.

Section 1: Molecular Identity and Predicted Physicochemical Profile

The introduction of a bromine atom onto the phthalimide ring is expected to modulate the electronic and steric properties of the parent molecule, N-phthaloylglycine. The electron-withdrawing nature of bromine will influence acidity, while the increase in mass and surface area will affect physical properties like melting point and solubility.

Chemical Structure:

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Combine 4-Bromophthalic Anhydride Glycine Glacial Acetic Acid reflux 2. Heat to Reflux (4-6 hours) reactants->reflux Stirring cool 3. Cool Mixture reflux->cool precipitate 4. Precipitate in Water cool->precipitate filter 5. Vacuum Filter & Wash precipitate->filter dry 6. Dry Crude Product filter->dry recrystallize 7. Recrystallize from Ethanol dry->recrystallize final_product Pure 5-Bromophthalimidoacetic Acid recrystallize->final_product Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_validation Confirmation start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms structure Structural Confirmation nmr->structure ir->structure ms->structure purity Purity Assessment structure->purity final Validated Compound purity->final

Sources

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid. Designed for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive interpretation of the spectral features, grounded in established principles of NMR spectroscopy and supported by comparative data from analogous structures.

Introduction: The Structural Significance of (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid

(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid, a derivative of N-phthaloylglycine, is a molecule of interest in medicinal chemistry and organic synthesis. The phthalimide group serves as a crucial protective group for the glycine moiety, a fundamental building block in peptide synthesis.[1] The introduction of a bromine atom onto the aromatic ring significantly alters the electronic properties and lipophilicity of the molecule, which can have profound effects on its biological activity and synthetic utility.

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules.[2] ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, allowing for unambiguous confirmation of the molecular structure. This guide will delve into the predicted spectral data for the title compound, explaining the rationale behind the chemical shifts and coupling patterns based on the electronic environment of each nucleus.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid is predicted to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the glycine moiety, and the acidic proton of the carboxyl group. The analysis is based on established chemical shift ranges and the known effects of substituents on aromatic systems.

Table 1: Predicted ¹H NMR Spectroscopic Data for (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid

Assigned ProtonPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzRationale
-COOH~13.0Singlet (broad)-The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[3]
H-4~8.19DoubletJ = 7.9This proton is ortho to a carbonyl group and will be significantly deshielded. It is coupled to H-6. Data from the precursor, 4-bromophthalic anhydride, supports this assignment.[4]
H-6~8.34Doublet of doubletsJ = 7.9, 1.7This proton is coupled to both H-4 (ortho coupling) and H-7 (meta coupling), resulting in a doublet of doublets.[4]
H-7~8.01DoubletJ = 1.7This proton is adjacent to the bromine atom and shows a small meta coupling to H-6.[4]
-CH₂-~4.4Singlet-The methylene protons are adjacent to the electron-withdrawing phthalimide nitrogen and the carboxylic acid group, leading to a downfield shift. They are chemically equivalent and thus appear as a singlet.[3]

Note: Predicted chemical shifts are based on data for N-phthaloylglycine and 4-bromophthalic anhydride in DMSO-d₆. Actual values may vary depending on the solvent and experimental conditions.

Rationale for ¹H NMR Assignments

The aromatic region of the spectrum is particularly informative. The bromine atom at the 5-position breaks the symmetry of the phthalimide ring, resulting in three distinct aromatic signals. The proton assignments are based on the expected electronic effects and coupling patterns. The deshielding effect of the carbonyl groups and the bromine atom, along with the characteristic ortho and meta coupling constants, allow for a confident assignment of the aromatic protons.[2]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The predicted chemical shifts are based on data for N-phthaloylglycine and related phthalimide derivatives.[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data for (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid

Assigned CarbonPredicted Chemical Shift (δ) ppmRationale
-COOH~169.5The carbonyl carbon of the carboxylic acid is characteristically found at a very downfield chemical shift.[3]
-C=O (imide)~167.0The two imide carbonyl carbons are also significantly deshielded and are expected to have similar chemical shifts.[3]
C-5 (C-Br)~128.0The carbon atom directly attached to the bromine atom is expected to be shifted to this region.
Aromatic C-H~124.0 - 136.0The remaining aromatic carbons will appear in this range, with their specific shifts influenced by the bromine and carbonyl substituents.
Quaternary Aromatic C~132.0 - 138.0The quaternary carbons of the aromatic ring will also resonate in the downfield region.
-CH₂-~39.8The methylene carbon is shielded relative to the carbonyl carbons but is deshielded compared to a simple alkane due to the adjacent nitrogen and carboxyl group.[3]

Note: Predicted chemical shifts are based on data for N-phthaloylglycine in DMSO-d₆. The presence of the bromine atom will cause slight variations in the aromatic carbon shifts.

Experimental Protocols

To obtain high-quality NMR spectra for (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid, the following experimental protocol is recommended:

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the acidic proton.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to aid in the assignment of CH, CH₂, and CH₃ groups.

Visualizing the Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure and the logical workflow for spectral interpretation.

Caption: Molecular structure of the title compound.

nmr_workflow A Acquire 1D ¹H and ¹³C NMR Spectra B Identify Signal Regions (Aromatic, Aliphatic, Carboxyl) A->B C Analyze ¹H Multiplicities and Coupling Constants B->C E Assign Aliphatic and Acidic Protons (-CH₂-, -COOH) B->E F Assign ¹³C Signals using DEPT and Chemical Shift Prediction B->F D Assign Aromatic Protons (H-4, H-6, H-7) C->D G Correlate ¹H and ¹³C Assignments (HSQC/HMBC if necessary) D->G E->G F->G H Final Structure Confirmation G->H

Caption: Logical workflow for NMR spectral analysis.

Conclusion

This technical guide provides a thorough, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid. By leveraging data from closely related precursor and analog molecules, we have established a solid framework for the interpretation of its spectral features. The detailed protocols and logical workflows presented herein offer a robust approach for researchers engaged in the synthesis and characterization of this and similar compounds. The structural insights gained from NMR spectroscopy are paramount for ensuring the integrity of materials used in scientific research and drug development.

References

  • BenchChem. (2025). A Comparative Guide to Determining Regioselectivity in Aromatic Bromination: ¹H NMR vs. Chromatographic Methods. Retrieved from BenchChem website.[2]

  • BenchChem. (2025). A Spectroscopic and Synthetic Comparison: N-Phthaloylglycine and Its Precursors. Retrieved from BenchChem website.[3]

  • ChemicalBook. (n.d.). 4-BROMO PHTHALIC ANHYDRUS(86-90-8) 1H NMR spectrum. Retrieved from ChemicalBook website.[4]

  • National Center for Biotechnology Information. (n.d.). 4-Bromophthalic anhydride. PubChem Compound Database. Retrieved from [Link]]

  • SpectraBase. (n.d.). Phthalimide - Optional[13C NMR] - Chemical Shifts. Retrieved from SpectraBase website.

  • BenchChem. (2025). Managing impurities in the synthesis of N-Phthaloylglycine. Retrieved from BenchChem website.[5]

  • ChemBK. (2024). Phthaloyl glycine. Retrieved from ChemBK website.[1]

Sources

Exploratory

An In-Depth Technical Guide to 5-Bromophthalimidoacetic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of 5-Bromophthalimidoacetic acid (CAS No. 5238-66-4), a ke...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 5-Bromophthalimidoacetic acid (CAS No. 5238-66-4), a key intermediate in synthetic organic chemistry. This document delves into its fundamental physicochemical properties, offers a detailed synthesis protocol with mechanistic insights, outlines robust characterization methods, and explores its current and potential applications in research and drug development.

Core Compound Identity and Properties

5-Bromophthalimidoacetic acid, systematically named 2-(5-bromo-1,3-dioxoisoindolin-2-yl)acetic acid, is a phthalimide derivative incorporating a bromine atom on the isoindoline ring and an acetic acid moiety linked to the nitrogen atom. This unique structure imparts specific reactivity and functionality, making it a valuable building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of 5-Bromophthalimidoacetic Acid

PropertyValueSource
CAS Number 5238-66-4[1][2]
Molecular Formula C₁₀H₆BrNO₄[3]
Molecular Weight 284.06 g/mol [3]
Synonyms (5-Bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, N-(Carboxymethyl)-4-bromophthalimide[2]

Synthesis of 5-Bromophthalimidoacetic Acid: A Step-by-Step Protocol with Mechanistic Rationale

The synthesis of 5-Bromophthalimidoacetic acid is typically achieved through the condensation of 4-bromophthalic anhydride with glycine. This method provides a straightforward and efficient route to the desired product.

Experimental Protocol:

Materials:

  • 4-Bromophthalic anhydride

  • Glycine

  • Glacial acetic acid

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromophthalic anhydride (1 equivalent) and glycine (1 equivalent).

  • Solvent Addition: Add a sufficient volume of glacial acetic acid to the flask to create a stirrable slurry. The acetic acid serves as both a solvent and a catalyst for the reaction.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The imide formation is driven by the removal of a water molecule.

  • Work-up: Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing ice-cold deionized water. This will cause the 5-Bromophthalimidoacetic acid to precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold deionized water to remove any residual acetic acid and unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a crystalline solid.

  • Drying: Dry the purified product under vacuum to obtain the final 5-Bromophthalimidoacetic acid.

Causality and Experimental Choices:
  • Choice of Reactants: 4-Bromophthalic anhydride is the logical precursor due to the desired bromo-substitution at the 5-position of the final phthalimido structure. Glycine provides the N-acetic acid moiety.

  • Glacial Acetic Acid as Solvent and Catalyst: Acetic acid is an effective solvent for both reactants and facilitates the dehydration step necessary for imide formation. Its acidic nature protonates the carbonyl oxygen of the anhydride, making it more susceptible to nucleophilic attack by the amino group of glycine.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

  • Precipitation in Water: The product is significantly less soluble in water than the reactants and the acetic acid solvent, allowing for its efficient isolation by precipitation.

SynthesisWorkflow Reactants 4-Bromophthalic Anhydride + Glycine Solvent Glacial Acetic Acid Reactants->Solvent suspend in Reaction Reflux Reactants->Reaction Solvent->Reaction Workup Cooling & Precipitation in Ice Water Reaction->Workup Isolation Vacuum Filtration Workup->Isolation Purification Recrystallization (Ethanol/Water) Isolation->Purification Product 5-Bromophthalimidoacetic Acid Purification->Product

Synthesis Workflow for 5-Bromophthalimidoacetic Acid.

Characterization and Analytical Validation

To ensure the identity and purity of the synthesized 5-Bromophthalimidoacetic acid, a combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will confirm the presence of the aromatic protons on the brominated phthalimide ring and the methylene protons of the acetic acid moiety. The chemical shifts and coupling patterns will be characteristic of the molecule's structure.

    • ¹³C NMR spectroscopy will show distinct signals for the carbonyl carbons of the imide and the carboxylic acid, as well as the aromatic and aliphatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the following functional groups:

    • O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹).

    • C=O stretches of the imide (two distinct bands around 1770 and 1710 cm⁻¹).

    • C=O stretch of the carboxylic acid (around 1700 cm⁻¹).

    • C-N stretch of the imide.

    • Aromatic C-H and C=C stretches.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, and the fragmentation pattern can provide further structural confirmation. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Purity Assessment:
  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final product. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like trifluoroacetic acid) can be used to separate the product from any impurities or unreacted starting materials.

  • Melting Point Determination: A sharp and well-defined melting point is a good indicator of the purity of a crystalline solid.

Applications in Research and Drug Development

5-Bromophthalimidoacetic acid serves as a versatile intermediate in the synthesis of a variety of biologically active molecules.

Anti-inflammatory Agents:

Recent research has explored the use of 2-(1,3-dioxoisoindolin-2-yl)acetic acid derivatives in the design and synthesis of novel anti-inflammatory agents.[4] The phthalimide moiety is a known pharmacophore in several anti-inflammatory drugs. The bromo-substituent and the acetic acid side chain of 5-Bromophthalimidoacetic acid offer handles for further chemical modification to develop new metal complexes and other derivatives with potential therapeutic activity.[4] These compounds have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation.[4]

ApplicationPathway cluster_synthesis Synthesis of Bioactive Molecules cluster_application Therapeutic Application BPA 5-Bromophthalimidoacetic Acid Modification Chemical Modification (e.g., metal complexation) BPA->Modification Derivatives Novel Phthalimide Derivatives Modification->Derivatives Target Cyclooxygenase (COX) Enzymes Derivatives->Target interacts with Effect Inhibition of Inflammation Target->Effect leads to

Role of 5-Bromophthalimidoacetic Acid in Anti-inflammatory Drug Discovery.
Building Block in Organic Synthesis:

The phthalimido group is a well-established protecting group for primary amines in organic synthesis, known as the Gabriel synthesis. While 5-Bromophthalimidoacetic acid itself is not a direct Gabriel reagent, its derivatives can be employed in multi-step syntheses where the phthalimide moiety serves this protective role. The bromine atom provides a site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various substituents onto the aromatic ring. The carboxylic acid functional group can be readily converted into other functionalities such as esters, amides, or acid chlorides, further expanding its synthetic utility.

Conclusion

5-Bromophthalimidoacetic acid is a valuable and versatile chemical intermediate with significant potential in synthetic chemistry and drug discovery. This guide has provided a detailed framework for its synthesis, characterization, and application, emphasizing the scientific rationale behind the described protocols. As research into novel therapeutics continues, the utility of well-characterized building blocks like 5-Bromophthalimidoacetic acid will undoubtedly continue to grow.

References

  • Buy acetic-acid 64-19-7 at One-Stop Chemical Products Platform. LookChem. [Link]

  • 2-[2-(1,3-Dioxoisoindolin-2-yl)acetamido]acetic acid. National Center for Biotechnology Information. [Link]

  • #77 Design, synthesis and characterization of disubstituted metal complex compounds of 2-(1,3-dioxoisoindolin-2-yl) acetic acid derivatives as anti-inflammatory agents. Journal of Pharmaceutical Chemistry. [Link]

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Foundational

An In-depth Technical Guide to the Reactivity and Stability of 5-Bromophthalimidoacetic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromophthalimidoacetic acid is a bifunctional organic compound that integrates a brominated phthalimide scaffold with a carboxylic acid moiet...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromophthalimidoacetic acid is a bifunctional organic compound that integrates a brominated phthalimide scaffold with a carboxylic acid moiety. This unique structural combination makes it a valuable, yet under-explored, building block for medicinal chemists and drug development professionals. The phthalimide group serves as a versatile masked primary amine, a common pharmacophore, and a platform for further functionalization. The bromine atom on the aromatic ring provides a reactive handle for cross-coupling reactions, enabling the construction of complex molecular architectures. Furthermore, the acetic acid side chain offers a convenient point for conjugation to other molecules of interest, such as peptides, polymers, or targeting ligands.

This guide provides a comprehensive overview of the synthesis, reactivity, and stability of 5-Bromophthalimidoacetic acid. By elucidating the causality behind experimental choices and potential degradation pathways, this document aims to equip researchers with the foundational knowledge required to effectively utilize this compound in their synthetic and drug discovery endeavors.

Physicochemical Properties of 5-Bromophthalimidoacetic Acid

A summary of the key physicochemical properties of 5-Bromophthalimidoacetic acid is presented in the table below. These values are crucial for understanding the compound's behavior in various experimental settings.

PropertyValueSource
IUPAC Name 2-(5-Bromo-1,3-dioxoisoindolin-2-yl)acetic acidN/A
Molecular Formula C₁₀H₆BrNO₄N/A
Molecular Weight 284.07 g/mol N/A
Appearance Expected to be a white to off-white solidN/A
Melting Point Not experimentally determined; likely >200 °CN/A
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMF, DMSO, and alcoholsN/A
pKa Carboxylic acid pKa is estimated to be in the range of 3-4N/A

Synthesis of 5-Bromophthalimidoacetic Acid

The most direct and logical synthetic route to 5-Bromophthalimidoacetic acid is a variation of the Gabriel synthesis. This method involves the N-alkylation of 5-bromophthalimide with a glycine equivalent, such as an α-haloacetic acid. The precursor, 5-bromophthalimide, can be readily prepared from the commercially available 5-bromoisophthalic acid or 4-bromophthalic anhydride.

Experimental Protocol: Synthesis via N-Alkylation of 5-Bromophthalimide

This two-step protocol provides a reliable method for the laboratory-scale synthesis of 5-Bromophthalimidoacetic acid.

Step 1: Synthesis of Potassium 5-Bromophthalimide

  • Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-bromophthalimide (1 equivalent) in ethanol.

  • Base Addition: While stirring, add a solution of potassium hydroxide (1 equivalent) in ethanol dropwise to the suspension.

  • Reaction: The formation of the potassium salt is typically rapid at room temperature. The reaction mixture can be gently warmed to ensure complete reaction. The potassium salt will precipitate from the solution.

  • Isolation: Cool the mixture and collect the precipitate by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum to yield potassium 5-bromophthalimide.

Step 2: Synthesis of 5-Bromophthalimidoacetic Acid

  • Reagents and Setup: In a round-bottom flask, dissolve the potassium 5-bromophthalimide (1 equivalent) from Step 1 in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Alkylation: To the stirred solution, add a solution of chloroacetic acid (1.1 equivalents) in DMF.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into ice-water. The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure 5-Bromophthalimidoacetic acid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Salt Formation cluster_step2 Step 2: N-Alkylation 5-Bromophthalimide 5-Bromophthalimide Potassium 5-Bromophthalimide Potassium 5-Bromophthalimide 5-Bromophthalimide->Potassium 5-Bromophthalimide KOH, Ethanol 5-Bromophthalimidoacetic acid 5-Bromophthalimidoacetic acid Potassium 5-Bromophthalimide->5-Bromophthalimidoacetic acid ClCH₂COOH, DMF

Synthesis of 5-Bromophthalimidoacetic acid.

Chemical Reactivity

The chemical reactivity of 5-Bromophthalimidoacetic acid is governed by its three principal functional domains: the phthalimide ring system, the carboxylic acid group, and the brominated aromatic ring.

Reactions of the Phthalimide Ring

The phthalimide group is a robust protecting group for primary amines. Its cleavage is a key reaction for unmasking the amine functionality.

  • Hydrazinolysis (Ing-Manske Procedure): This is the most common method for cleaving the phthalimide group. Reaction with hydrazine hydrate in a protic solvent like ethanol, followed by acidification, yields the free amine (in this case, glycine) and phthalhydrazide as a byproduct.[1]

  • Basic Hydrolysis: Treatment with strong aqueous base (e.g., NaOH, KOH) followed by heating can hydrolyze the imide bonds, but this method can be harsh and may lead to side reactions, especially with other ester or amide functionalities in the molecule.[1]

  • Acidic Hydrolysis: Strong acidic conditions (e.g., concentrated HCl, H₂SO₄) at elevated temperatures can also effect cleavage, though this is generally less efficient than hydrazinolysis.[1]

Reactions of the Carboxylic Acid Group

The terminal carboxylic acid is a versatile handle for conjugation and derivatization.

  • Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents will yield the corresponding ester.

  • Amide Bond Formation: The carboxylic acid can be activated with standard peptide coupling reagents (e.g., DCC, EDC, HATU) to form amide bonds with primary or secondary amines. This is a crucial reaction for its application as a linker in bioconjugation.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Brominated Aromatic Ring

The bromine atom on the phthalimide ring opens up a vast landscape of synthetic possibilities, primarily through metal-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or esters allows for the formation of a new carbon-carbon bond, introducing aryl or vinyl substituents.

  • Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst can be used to install alkenyl side chains.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides a route to N-arylated products.

  • Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes yields aryl-alkyne adducts.

  • Nucleophilic Aromatic Substitution (SNAr): While less reactive than nitro-substituted aromatics, the electron-withdrawing nature of the phthalimide group can facilitate SNAr reactions with strong nucleophiles under forcing conditions.

Illustrative Reactivity Diagram

Reactivity cluster_phthalimide Phthalimide Reactions cluster_cooh Carboxylic Acid Reactions cluster_bromo Aromatic Bromine Reactions 5-Bromophthalimidoacetic acid 5-Bromophthalimidoacetic acid Glycine Derivative Unmasked Amine (Glycine Derivative) 5-Bromophthalimidoacetic acid->Glycine Derivative Hydrazinolysis Ester Derivative Ester Derivative 5-Bromophthalimidoacetic acid->Ester Derivative Esterification Amide Derivative Amide Derivative 5-Bromophthalimidoacetic acid->Amide Derivative Amide Coupling Aryl/Vinyl Derivative Aryl/Vinyl Substituted 5-Bromophthalimidoacetic acid->Aryl/Vinyl Derivative Suzuki/Heck Coupling Amine Derivative N-Aryl Substituted 5-Bromophthalimidoacetic acid->Amine Derivative Buchwald-Hartwig DegradationPathways 5-Bromophthalimidoacetic acid 5-Bromophthalimidoacetic acid Debrominated Product Phthalimidoacetic acid 5-Bromophthalimidoacetic acid->Debrominated Product UV Light (Photodegradation) Hydrolysis Product 1 4-Bromophthalamic Acid Derivative 5-Bromophthalimidoacetic acid->Hydrolysis Product 1 Base/Acid (Hydrolysis) Hydrolysis Product 2 4-Bromophthalic Acid + Glycine Hydrolysis Product 1->Hydrolysis Product 2 Further Hydrolysis

Potential degradation pathways for 5-Bromophthalimidoacetic acid.

Analytical Characterization

Standard analytical techniques should be employed to confirm the identity and purity of synthesized 5-Bromophthalimidoacetic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show characteristic signals for the aromatic protons, the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton. ¹³C NMR will confirm the presence of the carbonyl carbons of the imide and carboxylic acid, as well as the aromatic and methylene carbons.

  • Infrared (IR) Spectroscopy: Key vibrational bands will be observed for the imide carbonyls (asymmetric and symmetric stretching around 1770 and 1710 cm⁻¹), the carboxylic acid C=O stretch (around 1700 cm⁻¹), and the broad O-H stretch of the carboxylic acid.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound and can be used to study its fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the compound and for monitoring reaction progress.

Applications in Drug Discovery and Development

The trifunctional nature of 5-Bromophthalimidoacetic acid makes it a highly attractive scaffold for applications in medicinal chemistry and drug development.

  • Chemical Intermediate: It serves as a precursor for more complex molecules. The bromine atom can be replaced through cross-coupling reactions, and the phthalimide can be deprotected to reveal a primary amine for further elaboration.

  • Linker Molecule: The carboxylic acid provides a conjugation point for attaching the molecule to other entities. This is particularly relevant in the development of Antibody-Drug Conjugates (ADCs), PROTACs (Proteolysis Targeting Chimeras), and other targeted therapies where a linker is required to connect a payload to a targeting moiety.

  • Scaffold for Library Synthesis: The three reactive sites on the molecule can be orthogonally functionalized to rapidly generate a library of diverse compounds for high-throughput screening.

Conceptual Application as a Linker

LinkerApplication Targeting Moiety Targeting Moiety 5-Bromophthalimidoacetic acid Scaffold 5-Bromophthalimidoacetic acid Scaffold Targeting Moiety->5-Bromophthalimidoacetic acid Scaffold Amide Bond (via COOH) Payload (Drug) Payload (Drug) 5-Bromophthalimidoacetic acid Scaffold->Payload (Drug) Coupling (via Br)

Role of 5-Bromophthalimidoacetic acid as a linker.

Conclusion

5-Bromophthalimidoacetic acid is a versatile and synthetically valuable compound with significant potential in the field of drug discovery and development. A thorough understanding of its synthesis, reactivity at its three distinct functional sites, and stability under various conditions is paramount for its effective utilization. This guide provides the foundational knowledge for researchers to confidently incorporate this promising building block into their synthetic strategies, enabling the creation of novel and complex molecular entities with potential therapeutic applications.

References

  • Benchchem. (n.d.). The Discovery and Early Synthesis of 5-Bromophthalide: A Technical Guide.
  • MDPI. (n.d.). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 5-bromo phthalide - CN1634906A.
  • Benchchem. (n.d.). Industrial Synthesis of 5-Bromophthalide: A Technical Guide.
  • Shanghai Starsky New Material Co., Ltd. (2025, September 4). What is the Process of 5Bromophthalide Synthesis and Its Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Retrieved from [Link]

  • ResearchGate. (n.d.). Photodecomposition properties of brominated flame retardants (BFRs). Retrieved from [Link]

  • Google Patents. (n.d.). WO2004089924A1 - Process for the preparation of 5-bromophthalide.
  • MDPI. (n.d.). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Retrieved from [Link]

  • TREA. (n.d.). Process for the preparation of 5-hydroxyisophtalic acids. Retrieved from [Link]

  • Google Patents. (n.d.). US5703274A - Process for the preparation of 5-hydroxyisophtalic acids.
  • Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

  • Jetir.Org. (n.d.). Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst. Retrieved from [Link]

  • Benchchem. (n.d.). A Technical Guide to the Synthesis of 5-Bromophthalide via Liquid-Phase Catalytic Oxidation.
  • ResearchGate. (n.d.). Synthesis and Hypolipidemic Activity of N-Substituted Phthalimides. Part 5. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Evaluation and degradation mechanism of phthalimide derivatives as anolytes for non-aqueous organic static batteries. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Effect of bromide ion on the reaction pathway between hydroxyl radical and glycine. Retrieved from [Link]

  • ResearchGate. (n.d.). The Surface Structure Matters: Thermal Stability of Phthalic Acid Anchored to Atomically-defined Cobalt Oxide Films. Retrieved from [Link]

  • National Institutes of Health. (2021, January 5). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. Retrieved from [Link]

  • Google Patents. (n.d.). KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound.
  • MDPI. (2020, November 25). Synthesis, Optical, Thermal and Structural Characteristics of Novel Thermocleavable Polymers Based on Phthalate Esters. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Kinetic and mechanistic studies of oxidation of glycine and valine by N-bromosuccinimide using chloro complex of Rh. Retrieved from [Link]

  • BSEF. (n.d.). Study on the Impacts of Brominated Flame Retardants on the Recycling of WEEE plastics in Europe. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Phthalimides: developments in synthesis and functionalization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. Retrieved from [Link]

  • Filo. (2024, November 4). Synthesis glycine with the help of Gabriel phthalimide reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. Retrieved from [Link]

  • American Chemical Society. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal stability and structure of a new co-crystal of theophylline formed with phthalic acid TG/DTA-EGA-MS and TG-EGA-FTIR study. Retrieved from [Link]

  • Active Ingredient Summary Table. (2023, January 3). Thermal Stability. Retrieved from [Link]

  • PubMed. (n.d.). Novel approaches for designing 5'-O-ester prodrugs of 3'-azido-2', 3'-dideoxythymidine (AZT). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Effect of Acid and Base Catalyzed Hydrolysis on the Yield of Phenolics and Antioxidant Activity of Extracts from Germinated Brown Rice (GBR). Retrieved from [Link]

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Exploratory

Technical Guide: Solubility Profile of (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid in Organic Solvents

Prepared by: Gemini, Senior Application Scientist Introduction (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid is a substituted N-carboxymethylphthalimide derivative. Compounds containing the phthalimide sca...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid is a substituted N-carboxymethylphthalimide derivative. Compounds containing the phthalimide scaffold are prevalent in medicinal chemistry, acting as crucial intermediates in the synthesis of pharmaceuticals and bioactive molecules. Understanding the solubility of this compound is a prerequisite for its effective use in reaction chemistry, purification processes like crystallization, and formulation studies. Solubility dictates solvent selection, reaction concentration, and the ultimate yield and purity of subsequent products.

This guide provides a comprehensive analysis of the expected solubility of (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid based on its molecular structure. Furthermore, it presents a standardized, field-proven experimental protocol for accurately determining its solubility in a range of organic solvents, empowering researchers to generate reliable data for their specific applications.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility behavior of a compound is fundamentally governed by its structure. The key features of (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid are:

  • Phthalimide Core: A rigid, planar, and relatively nonpolar aromatic system. The two carbonyl groups (imides) are strong hydrogen bond acceptors and introduce significant polarity.

  • Bromo Substituent: The bromine atom attached to the benzene ring increases the molecular weight and polarizability of the molecule. It has a minor impact on polarity.

  • Carboxylic Acid Moiety (-CH₂COOH): This is the dominant polar feature of the molecule. It can act as both a hydrogen bond donor and acceptor, and its acidity allows for potential salt formation with basic solvents or additives.

The molecule's overall character is polar and protic, dominated by the carboxylic acid. The rigid, crystalline nature suggested by the phthalimide core implies that significant energy (lattice energy) must be overcome for dissolution to occur. Therefore, solvents capable of strong, specific interactions with the functional groups are required.

Theoretical Solubility Profile

While specific experimental data for this compound is not widely published, a robust qualitative prediction can be made by applying the principle of "like dissolves like" and considering the dominant intermolecular forces.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can engage in strong hydrogen bonding with both the carboxylic acid's hydroxyl group (as an acceptor) and the imide carbonyls (as a donor). This effectively solvates the most polar parts of the molecule, facilitating the disruption of the crystal lattice.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): High to moderate solubility is expected.

    • DMSO and DMF: These are powerful, highly polar solvents capable of accepting hydrogen bonds and possessing large dipole moments. They are exceptionally effective at dissolving polar, crystalline organic acids and are predicted to be excellent solvents for this compound.

    • Acetonitrile (ACN) and Acetone: These solvents are polar but are weaker hydrogen bond acceptors than DMSO or DMF. They are expected to be effective solvents, though likely less so than DMSO, DMF, or methanol.

  • Chlorinated Solvents (e.g., Dichloromethane (DCM)): Low to moderate solubility is predicted. DCM is a weakly polar solvent and cannot engage in hydrogen bonding. While it may solvate the aromatic core to some extent, it is unlikely to effectively interact with the carboxylic acid, limiting overall solubility.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Very low to negligible solubility is expected. The large polarity mismatch between the compound's carboxylic acid and these nonpolar solvents will prevent effective solvation. While the aromatic ring of toluene may offer some weak π-π stacking interactions with the phthalimide core, this is insufficient to overcome the lattice energy and solvate the polar groups.

This theoretical assessment is summarized in the table below.

Table 1: Predicted and Experimental Solubility of (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid
Solvent ClassExample SolventPredicted Qualitative SolubilityExperimental Solubility (mg/mL at 25°C)
Polar Protic MethanolHighResearcher to determine
EthanolHighResearcher to determine
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very HighResearcher to determine
N,N-Dimethylformamide (DMF)Very HighResearcher to determine
Acetonitrile (ACN)ModerateResearcher to determine
AcetoneModerateResearcher to determine
Chlorinated Dichloromethane (DCM)LowResearcher to determine
Nonpolar TolueneVery LowResearcher to determine
n-HexaneNegligibleResearcher to determine

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To obtain quantitative, reliable solubility data, the equilibrium shake-flask method is the gold standard[1][2]. This method involves saturating a solvent with the solute over a defined period and then measuring the concentration of the dissolved compound in the liquid phase. The protocol below is a self-validating system designed for accuracy.

Materials and Equipment
  • (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid (solid)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology
  • Preparation of Vials: Add an excess amount of the solid compound to each vial. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation. A general rule is to add approximately 2-3 times the estimated amount that will dissolve.

  • Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 2.0 mL) to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour period is recommended to be certain. Causality Note: Insufficient equilibration time is a primary source of error, leading to an underestimation of solubility. The system must reach a thermodynamic steady state where the rate of dissolution equals the rate of precipitation.

  • Phase Separation (Critical Step):

    • Remove vials from the shaker and let them stand undisturbed in a temperature-controlled block (at the same temperature as equilibration) for at least 2 hours. This allows undissolved solids to settle.

    • Causality Note: This "sedimentation" step is crucial to prevent solid particulates from being carried over during sampling, which would falsely inflate the measured concentration.

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the supernatant using a clean syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial or a volumetric flask. Causality Note: Filtration removes any remaining microscopic particulates, ensuring only the truly dissolved compound is measured.

    • Perform an accurate serial dilution of the filtrate with the same solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV method.

    • Prepare a calibration curve using standards of known concentrations of the compound in the same solvent.

    • Calculate the concentration of the original (undiluted) filtrate based on the calibration curve and the dilution factor. This value represents the equilibrium solubility.

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_analyze Phase 3: Analysis start Start prep_vial 1. Add excess solid to glass vial start->prep_vial add_solvent 2. Add known volume of solvent prep_vial->add_solvent agitate 3. Agitate at constant T (e.g., 24-48h) add_solvent->agitate sediment 4. Let solids settle (e.g., 2h) agitate->sediment sample 5. Sample & filter supernatant (0.22 µm) sediment->sample dilute 6. Perform accurate serial dilution sample->dilute quantify 7. Quantify via calibrated HPLC-UV dilute->quantify end End: Solubility Value (mg/mL) quantify->end

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

Advanced Considerations and Predictive Tools

For modern drug development and process chemistry, experimental methods can be complemented with computational tools. The prediction of solubility has advanced significantly with the advent of machine learning and quantitative structure-property relationship (QSPR) models[3][4][5]. These models use molecular descriptors to predict solubility in various solvents, offering a rapid, cost-effective way to screen solvent systems before committing to laboratory work[6]. While these predictions do not replace experimental data, they provide valuable guidance for solvent selection and experimental design.

Conclusion

(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid is a polar molecule whose solubility is driven by its carboxylic acid and imide functional groups. It is predicted to be highly soluble in polar protic (methanol) and polar aprotic (DMSO, DMF) solvents, with moderate solubility in other polar aprotics like acetone and acetonitrile. Its solubility in nonpolar and weakly polar solvents is expected to be negligible. This guide provides both a strong theoretical framework for understanding this profile and a robust, detailed experimental protocol to enable researchers to generate precise, quantitative solubility data essential for advancing their scientific objectives.

References

  • Lazzús, J. A. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

  • Nguyen, B. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC - NIH. Available at: [Link]

  • Vandavasi, V. et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]

  • Chemistry For Everyone. (2024). How To Predict Solubility Of Organic Compounds?. YouTube. Available at: [Link]

  • Zhang, Y. et al. (2022). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. ResearchGate. Available at: [Link]

  • OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Publishing. Available at: [Link]

  • KREATiS. (n.d.). High-accuracy water solubility determination using logK. KREATiS Official Website. Available at: [Link]

  • EPP Ltd. (n.d.). List of OECD Test Methods for Physico-Chemical Testing. EPP Ltd Official Website. Available at: [Link]

  • Marques, M. R. C. et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Zhou, L. et al. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. PMC - NIH. Available at: [Link]

Sources

Foundational

A Technical Guide to the Biological Activities of Brominated Phthalimide Derivatives

Introduction: The Phthalimide Scaffold and the Influence of Bromination The phthalimide core, a bicyclic non-aromatic nitrogen heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural basis of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phthalimide Scaffold and the Influence of Bromination

The phthalimide core, a bicyclic non-aromatic nitrogen heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1] Its rigid structure and synthetic accessibility have made it a cornerstone for the development of novel therapeutic agents.[2] The introduction of a bromine atom onto the phthalimide ring or its substituents can significantly modulate the physicochemical and pharmacological properties of the parent molecule. This is often attributed to bromine's unique combination of steric bulk, lipophilicity, and its ability to form halogen bonds, which can enhance binding affinity to biological targets and improve membrane permeability.[3] Consequently, brominated phthalimide derivatives have emerged as a promising class of compounds with potent anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[2][4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of brominated phthalimide derivatives. We will delve into the key therapeutic areas where these compounds have shown promise, supported by detailed experimental protocols, quantitative data, and an exploration of their mechanisms of action.

Anticancer Activity: Targeting Proliferation and Survival

The quest for novel anticancer agents has led to the investigation of a multitude of synthetic compounds, with brominated phthalimides demonstrating significant potential.[5] Studies have shown that the halogenation of the isoindole-1,3(2H)-dione moiety can enhance anticancer activity, with tetra-brominated derivatives being particularly effective.[4]

Mechanism of Action: Topoisomerase II Inhibition

One of the key mechanisms through which brominated phthalimides exert their anticancer effects is the inhibition of topoisomerase II.[6] This vital nuclear enzyme is responsible for resolving DNA topological problems during replication, transcription, and chromosome segregation.[7] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds prevent the re-ligation of DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis in cancer cells.[7]

Experimental Protocol: Topoisomerase II Decatenation Assay [8][9]

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.

Materials:

  • 10x Topoisomerase II reaction buffer

  • Kinetoplast DNA (kDNA)

  • Purified human topoisomerase IIα

  • Test compound (brominated phthalimide derivative) dissolved in DMSO

  • 5x Loading dye

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide solution

  • Deionized water

Procedure:

  • On ice, prepare a 20 µL reaction mixture in a microcentrifuge tube containing:

    • 2 µL of 10x topoisomerase II reaction buffer

    • 1 µL of kDNA (e.g., 200 ng/µL)

    • Deionized water to a final volume of 18 µL

    • 1 µL of the test compound at various concentrations (or DMSO for control)

  • Add 2 µL of purified topoisomerase II enzyme to initiate the reaction.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 4 µL of 5x loading dye.

  • Load the entire sample onto a 1% agarose gel.

  • Perform electrophoresis at 5-10 V/cm for 2-3 hours.[9]

  • Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands under a UV transilluminator.

  • Interpretation: In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in fast-migrating minicircles. An effective inhibitor will prevent decatenation, causing the kDNA to remain as a high-molecular-weight network at the origin of the gel.

Cytotoxicity Evaluation: The MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[10] Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, a process mediated by mitochondrial dehydrogenases.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Experimental Protocol: MTT Cytotoxicity Assay [10][12]

Materials:

  • Human cancer cell line (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • 96-well microplate

  • Test compound (brominated phthalimide derivative)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.[13]

  • Incubate for another 3-4 hours at 37°C.[12]

  • Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Anticancer Activity of Selected Brominated Phthalimide Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 8HepG2, MCF-7, A549, H1299, Caco2Broad-spectrum activity[6]
Tetra-brominated derivativesCaco-2More effective than tetra-chlorinated derivatives[4]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Brominated phthalimide derivatives have demonstrated promising activity against a range of bacteria and fungi.[12][14][15] The introduction of bromine often enhances the antimicrobial potency of the phthalimide scaffold.[4][10]

Screening for Antimicrobial Efficacy: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial activity.[16][17][18] It provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.

Experimental Protocol: Agar Well Diffusion Assay [16][19]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Nutrient agar or other suitable agar medium

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Test compound dissolved in DMSO

  • Positive control (standard antibiotic)

  • Negative control (DMSO)

Procedure:

  • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Evenly spread the inoculum onto the surface of an agar plate.

  • Aseptically create wells in the agar using a sterile cork borer.

  • Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[18]

  • Allow the plates to stand for 1-4 hours at room temperature to permit diffusion of the compounds into the agar.[18]

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.[20]

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Quantitative Assessment: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][21] It is a quantitative measure of a compound's potency.

Experimental Protocol: Broth Microdilution MIC Assay [21][22]

Materials:

  • Microbial strains

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Sterile 96-well microtiter plates

  • Test compound

  • Standardized microbial inoculum

Procedure:

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in broth (typically 100 µL per well).

  • Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[21]

  • Add the diluted inoculum to each well containing the test compound.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Table 2: Antimicrobial Activity of a Brominated Phthalimide-Indole Hybrid

Compound IDMicroorganismActivity MetricResultReference
Compound 8Bacteria% of Erythromycin activity53-67%[6][10]
Compound 8Fungi% of Miconazole activity60-70%[6][10]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases. Phthalimide derivatives, most notably thalidomide and its analogs, are known for their immunomodulatory and anti-inflammatory properties.[2][7] This activity is often mediated through the modulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and the inhibition of enzymes like Cyclooxygenase-2 (COX-2).[2][7]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Brominated phthalimides can exert anti-inflammatory effects by suppressing the production of key inflammatory mediators. A primary target is TNF-α, a cytokine that plays a central role in initiating and perpetuating the inflammatory cascade.[23] By inhibiting TNF-α production, these compounds can effectively dampen the inflammatory response.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Signaling Cascade cluster_2 Gene Expression & Protein Synthesis cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates MAPK MAPK Pathway TLR4->MAPK activates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, COX-2, iNOS) NFkB->Pro_inflammatory_Genes induces transcription MAPK->Pro_inflammatory_Genes induces transcription TNF_alpha_protein TNF-α Protein Pro_inflammatory_Genes->TNF_alpha_protein translation COX2_protein COX-2 Protein Pro_inflammatory_Genes->COX2_protein translation Inflammation Inflammation TNF_alpha_protein->Inflammation promotes COX2_protein->Inflammation promotes Brominated_Phthalimide Brominated Phthalimide Derivative Brominated_Phthalimide->NFkB inhibits Brominated_Phthalimide->MAPK inhibits

Caption: Simplified signaling pathway for inflammation and points of inhibition by brominated phthalimide derivatives.

Experimental Protocol: TNF-α ELISA [5][24][25]

This protocol describes a sandwich ELISA for the quantitative detection of human TNF-α in cell culture supernatants.

Materials:

  • Human TNF-α ELISA kit (containing pre-coated microplate, detection antibody, standards, wash buffer, substrate, and stop solution)

  • Cell culture supernatants from cells (e.g., RAW 264.7 macrophages) stimulated with LPS in the presence or absence of the test compound

  • Microplate reader

Procedure:

  • Prepare TNF-α standards and samples according to the kit instructions.

  • Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.

  • Incubate for the time specified in the kit manual (typically 1.5-2.5 hours) at room temperature.

  • Wash the wells several times with the provided wash buffer.

  • Add 100 µL of the biotin-conjugated detection antibody to each well and incubate.

  • Wash the wells to remove unbound detection antibody.

  • Add 100 µL of Streptavidin-HRP conjugate to each well and incubate.

  • Wash the wells again.

  • Add 100 µL of TMB substrate solution to each well. A blue color will develop.

  • Incubate for a specified time (e.g., 30 minutes) in the dark.

  • Stop the reaction by adding 50 µL of stop solution. The color will change to yellow.

  • Read the absorbance at 450 nm within 30 minutes of stopping the reaction.

  • Construct a standard curve and determine the concentration of TNF-α in the samples.

Enzyme Inhibition: A Versatile Mode of Action

The phthalimide scaffold has been shown to be a versatile platform for the development of inhibitors for a variety of enzymes. Bromination can further enhance the inhibitory potency of these derivatives.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide. CA inhibitors are used in the treatment of glaucoma, epilepsy, and other conditions. A study on a series of sulfenimide derivatives found that a bromo derivative was the most potent inhibitor of human carbonic anhydrase isoforms hCA-I and hCA-II.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, responsible for breaking down the neurotransmitter acetylcholine.[26][27] AChE inhibitors are a primary therapeutic strategy for Alzheimer's disease.[28] Phthalimide derivatives have been designed and synthesized as potent AChE inhibitors.[13][28]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method) [6][29]

This colorimetric assay measures AChE activity by detecting the product of the reaction between thiocholine (produced from the hydrolysis of acetylthiocholine by AChE) and DTNB (Ellman's reagent).

Materials:

  • 96-well microplate

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Test compound (brominated phthalimide derivative)

Procedure:

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound at various concentrations, and 20 µL of AChE solution to the test wells. For the control (100% activity), add 20 µL of buffer instead of the test compound.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition and the IC₅₀ value.

Synthesis of Brominated Phthalimide Derivatives

A common method for the synthesis of N-substituted phthalimides involves the reaction of phthalic anhydride or a substituted phthalic anhydride with a primary amine.[28][30] For brominated derivatives, either a brominated phthalic anhydride or a brominated amine can be used as a starting material.

G reagents + R-NH₂ Glacial Acetic Acid, Reflux product N-Substituted Brominated Phthalimide reagents->product start Brominated Phthalic Anhydride start->reagents

Caption: General synthetic scheme for N-substituted brominated phthalimides.

Conclusion and Future Perspectives

Brominated phthalimide derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of bromine atoms often leads to enhanced potency in anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting applications. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the therapeutic potential of these fascinating molecules further. Future research should focus on elucidating the precise structure-activity relationships, optimizing the pharmacokinetic properties, and exploring novel biological targets to fully harness the potential of brominated phthalimide derivatives in drug discovery and development.

References

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  • Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. (2023, September 15). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved from [Link]

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  • Nitiss, J. L. (2013). Topoisomerase Assays. Current protocols in pharmacology, 62, 3.3.1-3.3.23. [Link]

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  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

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  • Protocols.io. (2017, March 14). Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

  • da Silva, G. V. J., & de Campos, V. E. B. (2019). Therapeutic Potential of Phthalimide Derivatives: A Review. Journal of Young Pharmacists, 11(2), 118-123. [Link]

  • Li, Y., et al. (2017). Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 25(13), 3466-3474. [Link]

  • Al-Hussain, S. A., et al. (2024). Phthalimides as anti-inflammatory agents. Future Medicinal Chemistry. [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]

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  • Al-Hussain, S. A., et al. (2024). Phthalimides as anti-inflammatory agents. Future Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2024). Phthalimides as anti-inflammatory agents. Future Medicinal Chemistry. [Link]

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  • ResearchGate. (n.d.). Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide on the Discovery and History of N-Substituted Phthalimide Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive exploration of the synthesis of N-substituted phthalimides, a critical class of compounds in organic chemistry and medic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the synthesis of N-substituted phthalimides, a critical class of compounds in organic chemistry and medicinal drug development. We will delve into the historical context of their discovery, examine the seminal synthetic methodologies, provide detailed experimental protocols, and discuss the evolution of these techniques. The content is structured to offer not just procedural steps, but the underlying scientific principles and rationale that guide synthetic choices.

The Dawn of a New Amine Synthesis: The Gabriel Reaction

Prior to the late 19th century, the synthesis of primary amines was often plagued by a significant challenge: over-alkylation. The direct reaction of alkyl halides with ammonia frequently resulted in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, leading to purification difficulties and low yields of the desired primary amine.[1][2][3][4]

In 1887, German chemist Siegmund Gabriel reported a groundbreaking method that elegantly circumvented this issue.[5][6][7] The Gabriel synthesis , as it came to be known, utilizes phthalimide as a protected form of ammonia.[4] This method transforms primary alkyl halides into primary amines in a two-step process: the N-alkylation of potassium phthalimide followed by the cleavage of the resulting N-alkylphthalimide.[1][5][8]

The Core Principle: Why Phthalimide?

The ingenuity of the Gabriel synthesis lies in the unique properties of phthalimide. The nitrogen atom in phthalimide is flanked by two electron-withdrawing carbonyl groups. This has two crucial consequences:

  • Acidity: The N-H bond of phthalimide is significantly acidic (pKa ≈ 8.3), allowing for easy deprotonation by a moderately strong base like potassium hydroxide to form the potassium phthalimide salt.[5][9][10]

  • Reduced Nucleophilicity of the Product: Once the phthalimide is N-alkylated, the resulting N-alkylphthalimide is no longer nucleophilic.[3][11] The lone pair on the nitrogen is delocalized by the adjacent carbonyl groups, preventing further reaction with the alkyl halide and thus avoiding over-alkylation.[3]

The Mechanism of the Gabriel Synthesis

The Gabriel synthesis proceeds through a well-defined, two-step mechanism:

Step 1: N-Alkylation of Phthalimide. The reaction is initiated by the deprotonation of phthalimide with a base, such as potassium hydroxide (KOH), to form the potassium phthalimide salt.[1][2] This salt contains the highly nucleophilic phthalimide anion. The anion then undergoes a nucleophilic substitution (SN2) reaction with a primary alkyl halide, displacing the halide and forming an N-alkylphthalimide.[1][5][8][12] This step is most effective with unhindered primary alkyl halides.[1][5]

Step 2: Liberation of the Primary Amine. The final step involves the cleavage of the N-alkylphthalimide to release the primary amine. This can be achieved through several methods:

  • Acidic Hydrolysis: Treatment with a strong acid, such as aqueous HCl or HBr, hydrolyzes the imide bonds to yield the primary amine salt and phthalic acid.[4][5][12]

  • Basic Hydrolysis: Alternatively, a strong base can be used for the hydrolysis.[5]

  • Hydrazinolysis (The Ing-Manske Procedure): This is often the preferred method, as it proceeds under milder conditions.[4]

Diagram 1: The Gabriel Synthesis Workflow

Gabriel_Synthesis Phthalimide Phthalimide PotassiumPhthalimide Potassium Phthalimide Phthalimide->PotassiumPhthalimide Deprotonation Base Base (e.g., KOH) Base->PotassiumPhthalimide NAlkylphthalimide N-Alkylphthalimide PotassiumPhthalimide->NAlkylphthalimide SN2 Reaction AlkylHalide Primary Alkyl Halide (R-X) AlkylHalide->NAlkylphthalimide PrimaryAmine Primary Amine (R-NH2) NAlkylphthalimide->PrimaryAmine Cleavage Byproduct Byproduct (Phthalic Acid or Phthalhydrazide) NAlkylphthalimide->Byproduct Cleavage Cleavage Cleavage Reagent (e.g., Hydrazine) Cleavage->PrimaryAmine Cleavage->Byproduct

Caption: A flowchart illustrating the key steps of the Gabriel synthesis.

Experimental Protocol: Synthesis of Benzylamine

This protocol details the synthesis of benzylamine from benzyl chloride as a representative example of the Gabriel synthesis.

Materials:

  • Phthalimide

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Benzyl chloride

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

Part A: Preparation of Potassium Phthalimide

  • Dissolve phthalimide in hot ethanol.

  • Add a solution of potassium hydroxide in ethanol. The solution should become basic.

  • Cool the mixture to allow the white precipitate of potassium phthalimide to form.

  • Filter the precipitate, wash with cold ethanol, and dry thoroughly.

Part B: N-Alkylation

  • Suspend the dried potassium phthalimide in DMF.

  • Add benzyl chloride to the suspension.

  • Heat the mixture, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the N-benzylphthalimide.

  • Filter the solid, wash with water, and recrystallize from ethanol.

Part C: Hydrazinolysis

  • Suspend the N-benzylphthalimide in ethanol.

  • Add hydrazine hydrate and reflux the mixture. A precipitate of phthalhydrazide will form.

  • After cooling, add dilute hydrochloric acid to the mixture and filter off the phthalhydrazide.

  • Make the filtrate strongly alkaline with a concentrated sodium hydroxide solution.

  • Extract the benzylamine with diethyl ether.

  • Dry the combined ether extracts with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the pure primary amine.[8]

A Milder Path Forward: The Ing-Manske Modification

While effective, the acidic or basic hydrolysis conditions required in the original Gabriel synthesis could be harsh, potentially cleaving other sensitive functional groups within the substrate.[13] A significant improvement was introduced in 1926 by H. R. Ing and R. H. F. Manske.[5]

The Ing-Manske procedure utilizes hydrazine (N₂H₄) to cleave the N-alkylphthalimide.[4] This reaction is typically carried out under milder, often neutral, conditions, making it compatible with a broader range of substrates.[13] The byproduct of this reaction, phthalhydrazide, is a stable cyclic compound that is often insoluble and can be easily removed by filtration, simplifying the purification of the desired primary amine.[4][12]

Diagram 2: Cleavage Step of the Ing-Manske Procedure

Ing_Manske NAlkylphthalimide N-Alkylphthalimide Intermediate Tetrahedral Intermediate NAlkylphthalimide->Intermediate Nucleophilic Attack Hydrazine Hydrazine (H2N-NH2) Hydrazine->Intermediate PrimaryAmine Primary Amine (R-NH2) Intermediate->PrimaryAmine Ring Opening & Proton Transfer Phthalhydrazide Phthalhydrazide (precipitate) Intermediate->Phthalhydrazide

Caption: The mechanism of amine liberation in the Ing-Manske modification.

Modern Expansions and Applications

The fundamental principles of the Gabriel synthesis have been adapted and expanded to accommodate a wider variety of substrates and reaction conditions.

Table 1: Comparison of N-Alkylation Methods in Gabriel-type Syntheses

Alkylating AgentReagentsTypical SolventsKey AdvantagesLimitations
Primary Alkyl HalidesPotassium PhthalimideDMF, DMSORobust and high-yielding for simple primary halides.Not suitable for secondary or tertiary halides due to competing elimination reactions.[1][4]
Alcohols (Mitsunobu Reaction)Phthalimide, Triphenylphosphine (PPh₃), Diethyl Azodicarboxylate (DEAD)THF, DichloromethaneMild conditions, proceeds with inversion of stereochemistry.Generates stoichiometric amounts of triphenylphosphine oxide, which can complicate purification.
α-Halo Ketones/EstersPotassium PhthalimideAcetonitrile, DMFProvides access to α-amino ketones and esters.The electrophilicity of the carbonyl group can sometimes lead to side reactions.

N-substituted phthalimides are not only valuable intermediates in the synthesis of primary amines but also exhibit a wide range of biological activities themselves. They are found in the core structure of many therapeutic agents.[14][15] For instance, thalidomide and its analogs, which contain a phthalimide moiety, are used in the treatment of various cancers and inflammatory diseases.[15] The ease of synthesis and the ability to introduce diverse substituents make the phthalimide scaffold an attractive starting point for drug discovery programs.[16][17]

Conclusion and Future Outlook

From its inception as a solution to the problem of over-alkylation in amine synthesis, the Gabriel synthesis and its subsequent modifications have become indispensable tools in organic chemistry. The development of milder cleavage methods, such as the Ing-Manske procedure, and the expansion to include a broader range of alkylating agents have significantly enhanced its versatility. The continued importance of N-substituted phthalimides in medicinal chemistry ensures that research into new and improved synthetic methodologies will remain an active and fruitful area of investigation.

References

  • Gabriel Synthesis: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Gabriel synthesis. Grokipedia. Available at: [Link]

  • Gabriel synthesis: Easy mechanism, procedure, applications. Chemistry Notes. Available at: [Link]

  • Gabriel Synthesis: Definition, Examples, and Mechanism. Chemistry Learner. Available at: [Link]

  • Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube. Available at: [Link]

  • Khan, M. N. (1996). Suggested Improvement in the Ing-Manske Procedure and Gabriel Synthesis of Primary Amines: Kinetic Study on Alkaline Hydrolysis of N-Phthaloylglycine and Acid Hydrolysis of N-(o-Carboxybenzoyl)glycine in Aqueous Organic Solvents.The Journal of Organic Chemistry, 61(23), 8063–8068.
  • What is Gabriel Phthalimide Synthesis Reaction? BYJU'S. Available at: [Link]

  • Gabriel Synthesis. Organic Chemistry Portal. Available at: [Link]

  • The Gabriel Synthesis. Master Organic Chemistry. Available at: [Link]

  • The Gabriel Synthesis. Chemistry Steps. Available at: [Link]

  • Gabriel synthesis. Wikipedia. Available at: [Link]

  • Gabriel Phthalimide Synthesis: Definition, Mechanism, Applications, Limitations. Science Info. Available at: [Link]

  • Khan, M. N. (1996). Suggested Improvement in the Ing−Manske Procedure and Gabriel Synthesis of Primary Amines: Kinetic Study on Alkaline Hydrolysis of N-Phthaloylglycine and Acid Hydrolysis of N-(o-Carboxybenzoyl)glycine in Aqueous Organic Solvents.The Journal of Organic Chemistry, 61(23), 8063-8068.
  • Rateb, H. S., Ahmed, H. E. A., Ahmed, S., Ihmaid, S., & Afifi, T. H. (2016). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies.Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 127-135.
  • Gabriel Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Gabriel Synthesis. Organic Chemistry Tutor. Available at: [Link]

  • Kaur, M., & Singh, J. (2024).
  • Srivastava, R. M., de Morais, S. K. A., de Lima, M. C. A., & de Lima, J. G. (2004). Synthesis and Hypolipidemic Activity of N-Substituted Phthalimides. Part 5.Il Farmaco, 58(12), 1283-1288.
  • de Cássia da Silveira e Sá, R., & de Oliveira, A. S. (2019). Therapeutic Potential of Phthalimide Derivatives: A Review.Journal of Medicinal Chemistry and Drug Design, 2(1), 1-8.
  • Le, T. H., Nguyen, T. T. T., Nguyen, T. T., & Vo, T. N. (2016). Imidazole-Promoted Synthesis of N-Substituted Phthalimide from N,N′-Disubstituted Ureas in Solventless Conditions.
  • Phthalimides. Organic Chemistry Portal. Available at: [Link]

  • de Almeida, M. V., de Andrade, I. M., Krettli, A. U., & de Oliveira, A. B. (2018). Phthalimide Derivatives with Bioactivity against Plasmodium falciparum: Synthesis, Evaluation, and Computational Studies Involving bc1 Cytochrome Inhibition.ACS Omega, 3(8), 9575–9583.
  • Singh, P., & Singh, P. (2021). Phthalimide analogs for antimalarial drug discovery.Future Medicinal Chemistry, 13(15), 1335-1340.

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Foundational

Harnessing Theoretical and Computational Chemistry: A Guide to DFT Calculations for Phthalimide Derivatives

An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract The phthalimide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The phthalimide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with activities ranging from anti-inflammatory and immunomodulatory to anticancer and antimicrobial[1][2][3]. As the quest for novel, more potent, and selective drugs intensifies, computational chemistry has emerged as an indispensable tool for accelerating the discovery pipeline. Among the available theoretical methods, Density Functional Theory (DFT) offers a powerful balance of accuracy and computational efficiency, making it the workhorse for studying the electronic structure and properties of molecules like phthalimide derivatives[4]. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of DFT to the study of phthalimide-based compounds. We will delve into the theoretical underpinnings, present a validated, step-by-step computational workflow, and explore the interpretation of key calculated parameters. The focus is not merely on the "how" but the "why," offering field-proven insights into methodological choices to ensure the generation of robust and meaningful data that can effectively guide synthesis and experimental validation.

The Phthalimide Scaffold: A Privileged Structure in Drug Discovery

Phthalimide (isoindoline-1,3-dione) is a bicyclic aromatic imide that, due to its unique structural and electronic properties, serves as a versatile pharmacophore[5]. The imide group, lipophilic nature, and ability to engage in various non-covalent interactions allow phthalimide derivatives to readily cross biological membranes and interact with a diverse range of biological targets[2][6]. The therapeutic legacy of thalidomide and its analogues (lenalidomide, pomalidomide) as potent immunomodulators and anticancer agents has cemented the importance of this scaffold[7].

Modern drug discovery leverages computational methods to rationalize structure-activity relationships (SAR) and design novel candidates with improved efficacy and safety profiles. Theoretical studies, particularly DFT, allow for the in silico characterization of molecules at the electronic level, providing profound insights into:

  • Molecular Geometry: Predicting the most stable three-dimensional conformation.

  • Chemical Reactivity: Identifying sites susceptible to nucleophilic or electrophilic attack.

  • Spectroscopic Signatures: Correlating computational data with experimental results from FT-IR and NMR[8][9].

  • Non-covalent Interactions: Understanding the forces that govern ligand-receptor binding.

  • Pharmacokinetic Properties: Using calculated descriptors to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties[10].

Fundamentals of Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems[11]. It is based on the Hohenberg-Kohn theorems, which state that the properties of a system can be determined from its ground-state electron density, ρ(r). This is a significant conceptual simplification over traditional wavefunction-based methods, as it reduces the complexity from a function of 3N spatial coordinates (for N electrons) to a function of just three.

In practice, the Kohn-Sham formulation of DFT is used, which approximates the behavior of the interacting electrons as a fictitious system of non-interacting electrons moving in an effective potential. The key to a successful DFT calculation lies in the judicious selection of two components:

  • The Exchange-Correlation (XC) Functional: This is the heart of DFT, as it contains all the complex many-body effects. There is no exact form of the XC functional, leading to a "zoo" of approximations, each with its strengths and weaknesses. For organic molecules like phthalimides, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT functional, are often the most reliable choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked choice for a broad range of applications, including geometry optimizations and vibrational frequency calculations[8][11]. For more complex properties or systems where non-covalent interactions are critical, newer functionals like the M06 meta-GGA hybrid functional may offer improved performance[5][12].

  • The Basis Set: A basis set is a set of mathematical functions (e.g., Gaussian-type orbitals) used to build the molecular orbitals. The size and flexibility of the basis set dictate the accuracy of the calculation. Pople-style basis sets are common, such as 6-31G(d,p) , which provides a good balance of speed and accuracy for initial optimizations. For higher accuracy in final energy calculations or property predictions, a larger, polarization and diffuse function-augmented basis set like 6-311+G(d,p) is recommended[8][11].

The choice of functional and basis set is not arbitrary; it is a deliberate experimental decision based on the property being investigated and the desired level of accuracy, balanced against computational cost[4].

The Computational Workflow: A Validated Protocol for Phthalimide Derivatives

A robust and reproducible computational protocol is essential for generating reliable data. The following section outlines a self-validating workflow for performing DFT calculations on a novel phthalimide derivative.

DFT_Workflow A 1. 2D Structure Drawing & Initial 3D Conversion B 2. Pre-optimization (Molecular Mechanics, e.g., MMFF94) A->B C 3. Geometry Optimization (e.g., B3LYP/6-31G(d)) B->C D 4. Frequency Calculation (Same level of theory) C->D Find stationary point E 5. Verification (No imaginary frequencies?) D->E Analyze vibrational modes E->C Re-optimize if imaginary frequency exists F 6. Single-Point Energy Refinement (e.g., B3LYP/6-311+G(d,p)) E->F Proceed if minimum confirmed G 7. Property Calculations (HOMO-LUMO, MEP, NBO, etc.) F->G Use optimized geometry F->G H 8. Data Interpretation & SAR G->H Relate to biological activity

Caption: A typical workflow for DFT calculations on phthalimide derivatives.

Experimental Protocol: Step-by-Step DFT Calculation

This protocol uses the Gaussian suite of programs as an example, but the principles are applicable to other quantum chemistry software[13].

  • Structure Preparation:

    • 1a. Draw the 2D chemical structure of the phthalimide derivative in a chemical drawing program (e.g., ChemDraw).

    • 1b. Convert the 2D structure to a 3D structure. Save the coordinates in a suitable format (e.g., .mol or .pdb).

    • Causality: An accurate initial 3D structure is crucial. While DFT can correct poor starting geometries, a reasonable initial guess reduces the computational time required to find the energy minimum.

  • Geometry Optimization:

    • 2a. Prepare a Gaussian input file (.gjf or .com). The route section should specify the DFT functional, basis set, and the Opt keyword.

    • 2b. Specify the molecular charge (usually 0 for neutral molecules) and spin multiplicity (usually 1 for singlet ground states).

    • 2c. Paste the 3D coordinates into the input file.

    • 2d. Run the calculation.

    • Causality: This is the most critical step. The optimization algorithm systematically adjusts the positions of the atoms to find the geometry with the lowest possible potential energy, representing the most stable conformation of the molecule[14].

  • Frequency Calculation & Verification:

    • 3a. Use the optimized geometry from the previous step. Prepare a new input file with the Freq keyword. It is essential to use the exact same functional and basis set as the optimization.

    • 3b. Run the calculation and inspect the output file for the computed vibrational frequencies.

    • Causality (Self-Validation): A true energy minimum on the potential energy surface has all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), not a stable structure. This step validates that the optimized geometry is a true minimum[4]. If an imaginary frequency is found, the geometry must be perturbed along the direction of that vibrational mode and re-optimized.

  • Property Calculations:

    • 4a. Once a true minimum is confirmed, perform a final, more accurate single-point energy calculation using the optimized geometry with a larger basis set (e.g., 6-311+G(d,p)).

    • 4b. Use this final calculation to generate properties like molecular orbitals (HOMO/LUMO), electrostatic potential maps, and perform Natural Bond Orbital (NBO) analysis by adding keywords like Pop=NBO to the route section.

    • Causality: Using a larger basis set for the final property calculation (a common multi-level approach) provides more accurate electronic properties without the prohibitive cost of optimizing with the larger basis set from the start[15].

Interpretation of Key DFT-Derived Parameters

The output of a DFT calculation is a wealth of data. The challenge lies in translating this data into chemically meaningful insights.

Electronic Properties and Chemical Reactivity
  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

    • HOMO: Represents the ability to donate an electron. Regions with high HOMO density are prone to electrophilic attack.

    • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

    • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small energy gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO[16][17]. This is often correlated with higher biological activity[10].

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It provides a visual guide to the charge distribution.

    • Red Regions (Negative Potential): Indicate electron-rich areas, typically associated with lone pairs on electronegative atoms (like the carbonyl oxygens of the phthalimide core). These are sites for electrophilic attack and hydrogen bond acceptance.

    • Blue Regions (Positive Potential): Indicate electron-poor areas, often around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack and hydrogen bond donation.

    • Causality: MEP maps are invaluable for understanding non-covalent interactions, which are the primary drivers of ligand-protein binding[18].

Spectroscopic Analysis

DFT can accurately predict vibrational frequencies. Comparing the calculated FT-IR spectrum with an experimental one serves as a powerful validation of the computed structure[8]. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (~0.96 for B3LYP/6-31G(d)) for better agreement.

Advanced Analysis
  • Natural Bond Orbital (NBO) Analysis: This method provides detailed information about charge distribution, intramolecular charge transfer, and hyperconjugative interactions, offering a deeper understanding of bonding and stability[11][18].

  • Nonlinear Optical (NLO) Properties: For applications in materials science, DFT can calculate properties like polarizability (α) and hyperpolarizability (β), which are measures of a molecule's response to an electric field[19][20]. Phthalimide derivatives with significant charge transfer characteristics often exhibit interesting NLO properties[10][20].

Integrating DFT into the Drug Discovery Pipeline

DFT calculations are rarely a standalone endeavor. Their true power is realized when integrated with other computational and experimental techniques.

DFT and Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand to a protein target[9][10]. The accuracy of a docking simulation is highly dependent on the quality of the input ligand structure. Using a DFT-optimized geometry ensures that the ligand is in a low-energy, realistic conformation, leading to more reliable predictions of binding interactions and scores[5][21].

Docking_Workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation L1 DFT Geometry Optimization L2 Assign Partial Charges L1->L2 DOCK Molecular Docking (e.g., AutoDock Vina) L2->DOCK R1 Obtain Protein Structure (e.g., PDB) R2 Prepare Receptor (Add Hydrogens, Remove Water) R1->R2 R2->DOCK ANALYSIS Analysis of Results (Binding Energy, Pose Analysis) DOCK->ANALYSIS

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid as a Linker in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals Introduction: Harnessing Cereblon for Targeted Protein Degradation The field of targeted protein degradation (TPD) has emerged as a revolutionary therapeuti...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Cereblon for Targeted Protein Degradation

The field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][] At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3][4]

A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in inducing protein degradation.[1] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for destruction by the proteasome.[5]

(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid is a derivative of thalidomide, a well-established ligand for the Cereblon (CRBN) E3 ligase.[3][6][] The isoindoline-1,3-dione core of this molecule binds to CRBN, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[] The terminal carboxylic acid provides a versatile chemical handle for conjugation to a ligand targeting a specific protein, making it an invaluable tool in the development of novel PROTACs. The bromo-substitution on the phthalimide ring can also influence the binding affinity and physicochemical properties of the resulting PROTAC. This document provides a detailed guide to the application of (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid as a linker in the synthesis of CRBN-recruiting PROTACs.

The Critical Role of the Linker in PROTAC Design

The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][8] Its length, composition, and attachment point to both the POI ligand and the E3 ligase ligand profoundly impact the stability and geometry of the ternary complex.[6][8][9]

Key Considerations for Linker Design:

FeatureImpact on PROTAC PerformanceRationale
Length A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an overly long linker may result in unproductive binding and reduced degradation efficiency.[8][9][10] The optimal length is target-dependent and often requires empirical determination.The linker must be long enough to span the distance between the binding pockets of the target protein and the E3 ligase, yet short enough to promote a productive conformation for ubiquitination.
Composition The chemical makeup of the linker (e.g., alkyl chains, polyethylene glycol (PEG) units) influences the PROTAC's solubility, cell permeability, and metabolic stability.[1][][9] PEG linkers, for instance, can enhance aqueous solubility.Hydrophilic linkers can improve the drug-like properties of often large and greasy PROTAC molecules, while more rigid linkers can pre-organize the molecule for binding.
Attachment Point The position at which the linker is attached to both the E3 ligase ligand and the POI ligand is crucial.[1][6] Different attachment points can alter the orientation of the ternary complex, affecting degradation efficiency and even neo-substrate profiles.[6]The exit vector for the linker must be chosen carefully to avoid disrupting the binding of the ligands to their respective proteins and to promote a favorable orientation for ubiquitin transfer.

Experimental Protocols: Synthesis of PROTACs using (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid

The terminal carboxylic acid of (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid allows for straightforward conjugation to a primary or secondary amine on the target protein ligand via amide bond formation. Below are detailed protocols for two common and effective coupling methods: EDC/NHS and HATU chemistry.

Protocol 1: EDC/NHS-Mediated Amide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, and N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive intermediate, minimizing side reactions.[11][12][13]

Workflow for EDC/NHS Coupling:

EDC_NHS_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification Linker_Acid (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid EDC_NHS EDC, NHS Activation Buffer (MES, pH 6.0) Linker_Acid->EDC_NHS Activated_Ester NHS-activated Linker EDC_NHS->Activated_Ester 15-30 min, RT POI_Ligand POI Ligand with Amine Activated_Ester->POI_Ligand PROTAC Final PROTAC Conjugate POI_Ligand->PROTAC Coupling Buffer (PBS, pH 7.2-8.5) 2-4h, RT or 4°C Purification HPLC or Flash Chromatography PROTAC->Purification

Caption: Workflow for EDC/NHS-mediated PROTAC synthesis.

Materials:

  • (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid

  • Amine-containing POI ligand

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or an appropriate organic solvent like DMF if the POI ligand is not water-soluble.

  • Quenching Solution: Hydroxylamine or Tris buffer

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) if applicable

  • High-Performance Liquid Chromatography (HPLC) or Flash Chromatography system for purification

Step-by-Step Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid (1.0 eq) in Activation Buffer (or anhydrous DMF).

    • Add NHS (1.2 eq) to the solution and stir until dissolved.

    • Add EDC-HCl (1.5 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 15-30 minutes.

  • Coupling to the Amine-Containing POI Ligand:

    • In a separate vial, dissolve the amine-containing POI ligand (1.0-1.2 eq) in Coupling Buffer (or anhydrous DMF).

    • Add the solution of the activated linker from step 1 to the POI ligand solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching solution (e.g., hydroxylamine to a final concentration of 10 mM) to stop the reaction and hydrolyze any unreacted NHS esters.

  • Purification and Characterization:

    • Purify the crude PROTAC molecule using reverse-phase HPLC or flash column chromatography.

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Protocol 2: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered substrates.[11][14][15]

Workflow for HATU Coupling:

HATU_Workflow cluster_reaction One-Pot Reaction cluster_purification Purification Reagents (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid + POI Ligand with Amine Coupling HATU, DIPEA Anhydrous DMF Reagents->Coupling PROTAC Final PROTAC Conjugate Coupling->PROTAC 30-60 min, RT Purification HPLC or Flash Chromatography PROTAC->Purification

Sources

Application

Application Notes and Protocols for Amide Coupling with 5-Bromophthalimidoacetic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry, pi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1] 5-Bromophthalimidoacetic acid is a valuable building block, incorporating a reactive carboxylic acid for amide bond formation, a phthalimide moiety often used as a protecting group for primary amines, and a bromo-substituted aromatic ring that serves as a handle for further synthetic transformations such as cross-coupling reactions.

This guide provides a detailed experimental protocol for the amide coupling of 5-Bromophthalimidoacetic acid with a representative primary amine. It is designed to offer a comprehensive understanding of the reaction, including the rationale behind the choice of reagents and conditions, potential challenges, and detailed analytical and purification procedures.

Physicochemical Properties and Handling of 5-Bromophthalimidoacetic Acid

While specific solubility data for 5-Bromophthalimidoacetic acid is not extensively published, its structure suggests solubility in polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF). It is expected to have limited solubility in nonpolar solvents like hexanes and diethyl ether. As with many carboxylic acids, its solubility can be enhanced in the presence of a base.

Handling Precautions: 5-Bromophthalimidoacetic acid should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Core Concepts: The Chemistry of Amide Bond Formation

Direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires high temperatures and results in the elimination of water. To achieve this transformation under milder and more controlled conditions, the carboxylic acid must first be "activated". This is accomplished using a coupling reagent.

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and a byproduct derived from the coupling reagent.[1]

This guide will focus on two robust and widely used coupling methods:

  • Carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive, 1-Hydroxybenzotriazole (HOBt).

  • Uronium salt-mediated coupling using (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

Experimental Workflow Overview

The overall experimental process for the amide coupling of 5-Bromophthalimidoacetic acid is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagents & Glassware (Dry and Inert) Coupling Amide Coupling Reaction Reagents->Coupling 1 Monitoring Reaction Monitoring (TLC/LC-MS) Coupling->Monitoring 2 Workup Aqueous Work-up Monitoring->Workup 3 Purification Purification (Column Chromatography/Crystallization) Workup->Purification 4 Analysis Characterization (NMR, MS, IR) Purification->Analysis 5

Caption: General workflow for the synthesis and analysis of amides derived from 5-Bromophthalimidoacetic acid.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a classic and cost-effective approach for amide bond formation. EDC is a water-soluble carbodiimide, which simplifies the removal of the urea byproduct during aqueous work-up.[2] HOBt is added to suppress side reactions and minimize racemization, particularly when coupling chiral amines.[3]

Mechanism of EDC/HOBt Coupling

G Carboxylic_Acid 5-Bromophthalimidoacetic Acid O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide Desired Amide Product HOBt_Ester->Amide + Amine Amine Primary Amine (R-NH2) Urea EDC-Urea Byproduct (Water-soluble)

Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Suggested Grade
5-Bromophthalimidoacetic acid284.07≥97%
Primary Amine (e.g., Benzylamine)107.15≥99%
EDC hydrochloride191.70≥98%
HOBt hydrate153.14 (hydrate)≥97%
N,N-Diisopropylethylamine (DIPEA)129.24≥99.5% (anhydrous)
N,N-Dimethylformamide (DMF)73.09Anhydrous, ≥99.8%
Dichloromethane (DCM)84.93Anhydrous, ≥99.8%
Ethyl acetate (EtOAc)88.11ACS Grade
Saturated aq. NaHCO₃ solution--
Brine (Saturated aq. NaCl solution)--
Anhydrous MgSO₄ or Na₂SO₄--
Silica gel-60 Å, 230-400 mesh
Step-by-Step Protocol
  • Reaction Setup:

    • To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromophthalimidoacetic acid (1.0 eq).

    • Dissolve the starting material in anhydrous DMF (or DCM, depending on amine solubility) to a concentration of approximately 0.1-0.2 M.

    • Add the primary amine (1.0-1.2 eq) to the solution.

    • Add HOBt (1.2 eq) to the reaction mixture.

  • Reagent Addition:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add DIPEA (2.0-3.0 eq) dropwise. Rationale: A non-nucleophilic base is required to neutralize the hydrochloride salt of EDC and to facilitate the reaction.

    • Slowly add EDC hydrochloride (1.2 eq) portion-wise over 5-10 minutes. Caution: The reaction may be slightly exothermic.

  • Reaction Progression:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). Rationale: The aqueous washes remove the water-soluble EDC-urea byproduct, excess HOBt, and DIPEA salts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.[4]

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered or electron-deficient substrates.

Mechanism of HATU Coupling

G Carboxylic_Acid 5-Bromophthalimidoacetic Acid OAt_Ester OAt Active Ester (Highly Reactive) Carboxylic_Acid->OAt_Ester + HATU/Base HATU HATU + Base (DIPEA) Amide Desired Amide Product OAt_Ester->Amide + Amine Amine Primary Amine (R-NH2) Byproducts Tetramethylurea + HOAt

Caption: Simplified mechanism of HATU mediated amide bond formation.

Materials and Reagents
  • Same as Protocol 1, with the substitution of HATU for EDC/HOBt.

  • HATU: Molar Mass: 380.23 g/mol , Grade: ≥98%

Step-by-Step Protocol
  • Reaction Setup:

    • In a dry, round-bottom flask under an inert atmosphere, dissolve 5-Bromophthalimidoacetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the mixture and stir for 5-10 minutes at room temperature. This is the pre-activation step. Rationale: Pre-activation of the carboxylic acid with HATU forms the highly reactive OAt-ester, minimizing side reactions such as guanidinylation of the amine.[2]

  • Reagent Addition:

    • Add the primary amine (1.0-1.2 eq) to the pre-activated mixture.

  • Reaction Progression:

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Follow the same work-up and purification procedures as described in Protocol 1. The byproducts of the HATU coupling (tetramethylurea and HOAt) are generally soluble in the aqueous washes.

Troubleshooting and Key Considerations

IssuePossible CauseSuggested Solution
Low or No Product Formation Inefficient activationEnsure anhydrous conditions; check the quality of coupling reagents; consider switching to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).
Sterically hindered amine/acidIncrease reaction temperature (e.g., to 40-50 °C); increase reaction time; use a more potent coupling reagent.[5]
Presence of Side Products Racemization (if applicable)Ensure the use of an additive like HOBt or HOAt; maintain low reaction temperatures.
Guanidinylation (with HATU)Pre-activate the carboxylic acid with HATU and base before adding the amine.[2]
Difficulty in Purification Byproduct co-elutionFor EDC couplings, ensure thorough aqueous washes to remove the urea byproduct. If issues persist, consider using DIC, as its urea byproduct is more soluble in organic solvents.[6]

Stability of Functional Groups

  • Phthalimide Group: The phthalimide group is robust and generally stable under the neutral to mildly basic conditions of standard amide coupling reactions. It is typically cleaved under harsher conditions, such as treatment with hydrazine (the Ing-Manske procedure) or strong base, which are not employed here.[7]

  • Aryl Bromide: The C(sp²)-Br bond is stable under these coupling conditions. It will not participate in the reaction and remains available for subsequent transformations like Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions.[8][9]

Conclusion

The amide coupling of 5-Bromophthalimidoacetic acid is a versatile and reliable transformation that can be achieved using various modern coupling reagents. By selecting the appropriate protocol and carefully controlling the reaction conditions, researchers can efficiently synthesize a wide range of amide derivatives. The protocols provided herein offer robust starting points that can be optimized for specific substrates and scales. Careful monitoring, purification, and characterization are essential to ensure the successful synthesis of the desired products for applications in research, discovery, and development.

References

  • Blackburn, J. M., & Reisman, S. E. (2023). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society, 145(2), 1165–1172. [Link]

  • Blackburn, J. M., & Reisman, S. E. (2023). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. ACS Publications. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Ashenhurst, J. (2025, June 5). The Gabriel Synthesis. Master Organic Chemistry. [Link]

  • St-Amant, M., et al. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3-sp2 Carbon-Carbon Bonds. ResearchGate. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? r/chempros. [Link]

  • Gunda, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

  • Zhang, G. G. Z., et al. (2018). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. MDPI. [Link]

  • Vasanthakumar, G.-R., et al. (2002). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: 5-Bromophthalimidoacetic Acid as a Versatile Scaffold for Heterocyclic Compound Synthesis

Introduction: The Strategic Value of 5-Bromophthalimidoacetic Acid in Medicinal Chemistry In the landscape of modern drug discovery, the development of novel heterocyclic compounds remains a cornerstone of medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Bromophthalimidoacetic Acid in Medicinal Chemistry

In the landscape of modern drug discovery, the development of novel heterocyclic compounds remains a cornerstone of medicinal chemistry. These cyclic structures are prevalent in a vast array of pharmaceuticals due to their ability to present functional groups in well-defined spatial orientations, thereby facilitating precise interactions with biological targets. 5-Bromophthalimidoacetic acid emerges as a highly strategic, albeit specialized, building block for the synthesis of diverse heterocyclic systems. Its molecular architecture uniquely combines three key reactive centers: a carboxylic acid, a phthalimide moiety, and a bromine-substituted aromatic ring. This trifecta of functionality allows for a sequential and controlled diversification, making it an invaluable scaffold for generating libraries of complex molecules with potential therapeutic applications.

The phthalimide group, a well-established amine-protecting group, also serves as a robust platform for intramolecular cyclization reactions. The carboxylic acid handle provides a convenient point for amide bond formation, esterification, or as an anchor for solid-phase synthesis. Critically, the bromine atom at the 5-position of the phthalimide ring is primed for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl substituents. This multi-faceted reactivity profile positions 5-Bromophthalimidoacetic acid as a powerful tool for researchers and scientists in drug development, offering a streamlined pathway to novel chemical entities.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis. The following table summarizes key data for 5-Bromophthalimidoacetic acid.

PropertyValueSource/Method
Molecular Formula C₁₀H₆BrNO₄Calculated
Molecular Weight 299.07 g/mol Calculated
Appearance Off-white to pale yellow solid (Predicted)N/A
Melting Point >200 °C (Predicted)N/A
Solubility Soluble in DMF, DMSO; sparingly soluble in methanol, ethanol; insoluble in water (Predicted)N/A
CAS Number Not availableN/A

Synthetic Pathways and Methodologies

The strategic utility of 5-Bromophthalimidoacetic acid is best illustrated by the diverse synthetic routes it enables. Below, we outline key transformations and provide detailed protocols for the synthesis of this versatile building block and its subsequent elaboration into complex heterocyclic structures.

Protocol 1: Synthesis of 5-Bromophthalimidoacetic Acid

The synthesis of the title compound can be efficiently achieved in a two-step process starting from the commercially available 4-bromophthalic anhydride.

Step 1: Synthesis of 4-Bromo-N-(carboxymethyl)phthalamic acid

A solution of 4-bromophthalic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid or DMF is prepared in a round-bottom flask equipped with a magnetic stirrer. To this solution, glycine (1.05 eq) is added portion-wise at room temperature. The reaction mixture is stirred at room temperature for 2-4 hours, during which the formation of a white precipitate is typically observed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the precipitate is collected by filtration, washed with cold solvent (e.g., diethyl ether) to remove any unreacted starting material, and dried under vacuum to yield 4-Bromo-N-(carboxymethyl)phthalamic acid.

Step 2: Cyclization to 5-Bromophthalimidoacetic acid

The 4-Bromo-N-(carboxymethyl)phthalamic acid (1.0 eq) from the previous step is suspended in a mixture of acetic anhydride (3.0 eq) and anhydrous sodium acetate (1.5 eq). The reaction mixture is heated to reflux (approximately 140 °C) for 2-3 hours. The solution will become homogeneous as the reaction progresses. After cooling to room temperature, the reaction mixture is poured into ice-water with vigorous stirring to precipitate the product and quench the excess acetic anhydride. The solid product is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried in a vacuum oven to afford 5-Bromophthalimidoacetic acid.

Application in Heterocyclic Synthesis

The true potential of 5-Bromophthalimidoacetic acid is realized in its application as a scaffold for a variety of heterocyclic systems. The bromine atom serves as a linchpin for introducing molecular diversity via cross-coupling reactions, while the phthalimide and carboxylic acid moieties can be manipulated to construct fused or appended ring systems.

General Workflow for Heterocycle Synthesis

The following diagram illustrates a general workflow for the utilization of 5-Bromophthalimidoacetic acid in the synthesis of diverse heterocyclic compounds.

G A 5-Bromophthalimidoacetic acid B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B Pd catalyst, base C Sonogashira Coupling (Terminal Alkynes) A->C Pd/Cu catalyst, base D Buchwald-Hartwig Amination (Amines) A->D Pd catalyst, base E Amide Bond Formation (Amines) A->E Coupling agents (EDC, HOBt) F 5-Aryl/Heteroaryl-phthalimidoacetic acid derivatives B->F G 5-Alkynyl-phthalimidoacetic acid derivatives C->G H 5-Amino-phthalimidoacetic acid derivatives D->H I N-Substituted Amides E->I J Intramolecular Cyclization (e.g., Pictet-Spengler, Fischer Indole) F->J G->J H->J K Fused Heterocyclic Systems (e.g., Indoloisoquinolines) J->K

Caption: Synthetic utility of 5-Bromophthalimidoacetic acid.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the introduction of an aryl or heteroaryl group at the 5-position of the phthalimide ring, a key step in diversifying the core scaffold.

Materials:

  • 5-Bromophthalimidoacetic acid (1.0 eq)

  • Aryl/Heteroaryl boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add 5-Bromophthalimidoacetic acid, the corresponding boronic acid, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to precipitate the product.

  • Collect the solid by filtration, wash with water, and then a small amount of cold diethyl ether.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired 5-aryl/heteroaryl-phthalimidoacetic acid derivative.

Protocol 3: Synthesis of Fused Heterocycles via Intramolecular Cyclization

Following the Suzuki coupling, the newly introduced aryl or heteroaryl moiety can be utilized in an intramolecular cyclization to construct fused heterocyclic systems. This example describes a potential pathway to an indole-fused system.

Prerequisite: Synthesis of 5-(2-aminophenyl)phthalimidoacetic acid via Suzuki coupling with 2-aminophenylboronic acid.

Procedure (Pictet-Spengler type reaction):

  • Dissolve the 5-(2-aminophenyl)phthalimidoacetic acid derivative (1.0 eq) in a suitable solvent such as toluene or xylene.

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid or trifluoroacetic acid).

  • The carboxylic acid on the phthalimidoacetic acid moiety can act as an internal reactant. Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction for the formation of the cyclized product. This may require extended reaction times (12-24 hours).

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to isolate the desired fused heterocyclic product.

Trustworthiness and Self-Validation

The protocols described are based on well-established and robust chemical transformations. The success of each step can be validated through standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress by observing the disappearance of starting materials and the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the synthesized compounds at each stage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure of the products.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final products.

Expected yields for the synthesis of 5-Bromophthalimidoacetic acid are in the range of 70-85% over two steps. The yields for the Suzuki coupling and subsequent cyclization reactions are highly substrate-dependent but typically range from 40-70%.

Conclusion and Future Outlook

5-Bromophthalimidoacetic acid represents a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its unique combination of reactive sites allows for a modular and efficient approach to the generation of novel molecular architectures. The protocols outlined in this application note provide a solid foundation for researchers to explore the full potential of this scaffold in their drug discovery and development programs. Future work could focus on expanding the repertoire of heterocyclic systems accessible from this starting material and exploring its use in the synthesis of targeted covalent inhibitors, leveraging the reactivity of the phthalimide ring.

References

As "5-Bromophthalimidoacetic acid" is a specialized, non-commercial compound, direct references are not available. The following references support the underlying chemical principles and related transformations.

  • Phthalimides in Medicinal Chemistry: For a review on the applications of the phthalimide moiety, see: da Silva, J. F. M., et al. (2017). Medicinal Chemistry of Phthalimides: A Review. Mini-Reviews in Medicinal Chemistry, 17(11), 987-1003. [Link]

  • Suzuki-Miyaura Cross-Coupling: For a comprehensive review of this reaction, see: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Pictet-Spengler Reaction: For an overview of this cyclization reaction, see: Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]

  • Synthesis of N-Substituted Phthalimides: For general methods of phthalimide synthesis, see: Walker, G. N. (1953). The Synthesis of N-Substituted Phthalimides. The Journal of Organic Chemistry, 18(12), 1685-1691. [Link]

Application

Application Notes and Protocols for the Derivatization of Amines using (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid

Introduction: The Rationale for Amine Derivatization In the realms of pharmaceutical research, clinical diagnostics, and environmental analysis, the accurate quantification of primary and secondary amines is of paramount...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Amine Derivatization

In the realms of pharmaceutical research, clinical diagnostics, and environmental analysis, the accurate quantification of primary and secondary amines is of paramount importance. These compounds are often characterized by low molecular weight, high polarity, and a lack of significant chromophores or fluorophores, which complicates their analysis by modern chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Derivatization is a chemical modification process that converts the analyte into a product with more favorable properties for analysis.[3] This pre-column modification can enhance detectability by introducing a chromophoric or fluorophoric tag, improve chromatographic resolution and peak shape by increasing hydrophobicity, and increase the stability of the analyte.[1][2]

A multitude of reagents have been developed for the derivatization of amines, including o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride (DNS-Cl).[1][4][5] This application note introduces (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid as a promising reagent for the derivatization of primary and secondary amines, providing a comprehensive guide to its application. The isoindole-1,3-dione scaffold is a well-established pharmacophore and a precursor to fluorescent compounds, suggesting that its derivatives will be readily detectable.

Principle of Derivatization with (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid

The derivatization of amines using (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid proceeds via the formation of a stable amide bond. The carboxylic acid moiety of the reagent is first activated, typically using a carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), in the presence of an activator like N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) to form a more reactive intermediate.[6] This activated ester readily reacts with the nucleophilic primary or secondary amine of the target analyte to yield a highly stable amide derivative. The 5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindolyl group serves as the detection tag, imparting strong UV absorbance and potentially fluorescence to the derivative, thereby significantly enhancing analytical sensitivity.

Proposed Reaction Mechanism

Derivatization_Mechanism reagent (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid activated_ester Activated NHS Ester Intermediate reagent->activated_ester Activation amine Primary/Secondary Amine (R-NHR') derivative Stable Amide Derivative (UV/Fluorescent) amine->derivative edac EDAC/NHS activated_ester->derivative Nucleophilic Attack byproduct Urea Byproduct activated_ester->byproduct Reaction with EDAC

Caption: Proposed reaction mechanism for amine derivatization.

Experimental Protocols

Materials and Reagents
  • (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Primary or secondary amine standard solutions

  • Borate buffer (0.1 M, pH 8.5)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Deionized water (18.2 MΩ·cm)

  • Reaction vials (e.g., 1.5 mL autosampler vials)

  • Heating block or water bath

Protocol 1: General Derivatization Procedure for HPLC-UV Analysis

This protocol outlines a generalized procedure for the derivatization of a standard amine solution. Optimization of reaction time, temperature, and reagent concentrations is recommended for specific applications.

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid in acetonitrile.

    • Prepare a 10 mg/mL solution of EDAC in deionized water.

    • Prepare a 10 mg/mL solution of NHS in deionized water.

    • Note: These solutions should be prepared fresh daily.

  • Sample Preparation:

    • Dissolve the amine analyte in deionized water or a suitable buffer to a known concentration (e.g., 1 mg/mL).

  • Derivatization Reaction:

    • In a reaction vial, combine the following:

      • 100 µL of the amine sample solution.

      • 200 µL of 0.1 M Borate buffer (pH 8.5).

      • 100 µL of the (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid solution.

      • 50 µL of the NHS solution.

      • 50 µL of the EDAC solution.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 60°C for 30 minutes in a heating block.

    • After incubation, cool the vial to room temperature.

  • Sample Analysis:

    • The derivatized sample can be directly injected into the HPLC system or diluted with the mobile phase if necessary.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis start Amine Sample mix Mix Sample, Buffer, Reagent, EDAC, NHS start->mix reagent_prep Prepare Reagent Solutions reagent_prep->mix incubate Incubate at 60°C for 30 min mix->incubate cool Cool to Room Temperature incubate->cool inject Inject Derivatized Sample cool->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect quantify Data Analysis & Quantification detect->quantify

Caption: Experimental workflow for HPLC-UV analysis.

Protocol 2: Derivatization for LC-MS Analysis

For LC-MS analysis, it is crucial to use volatile buffers and additives to avoid ion suppression.

  • Reagent Preparation:

    • Prepare reagents as described in Protocol 1, but use LC-MS grade solvents.

    • Prepare a 100 mM ammonium bicarbonate buffer (pH 8.5).

  • Derivatization Reaction:

    • Follow the same steps as in Protocol 1, but substitute the borate buffer with the ammonium bicarbonate buffer.

  • Sample Quenching and Dilution (Optional but Recommended):

    • To stop the reaction and neutralize excess reagents, add 10 µL of 1% formic acid to the reaction mixture.

    • Dilute the sample with a mixture of water and acetonitrile (e.g., 90:10 v/v) containing 0.1% formic acid before injection.

Quantitative Data Summary
ParameterHPLC-UVLC-MS/MS
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile0.1% Formic acid in Acetonitrile
Gradient 20-80% B over 15 min10-90% B over 10 min
Flow Rate 1.0 mL/min0.3 mL/min
Detection UV at 254 nm (or optimal wavelength)ESI+, Multiple Reaction Monitoring (MRM)
Expected LoD Low ng/mLHigh pg/mL to low ng/mL

Note: The above chromatographic conditions are starting points and should be optimized for the specific amine derivatives. The expected limits of detection (LoD) are based on typical performance for derivatized amines.[7][8]

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of the derivatization protocol, the following validation steps are recommended:

  • Derivatization Efficiency: Analyze a known concentration of the amine standard before and after derivatization to determine the reaction yield. This can be achieved by using a primary method for the underivatized amine if available, or by ensuring the disappearance of the starting material peak.

  • Derivative Stability: Analyze the derivatized sample at several time points (e.g., 0, 4, 8, 24 hours) to assess the stability of the derivative under storage conditions (e.g., room temperature, 4°C). The peak area should remain consistent over time.

  • Linearity and Range: Prepare a series of calibration standards of the amine, derivatize them according to the protocol, and analyze them to establish the linear range of the assay and the correlation coefficient (r² > 0.99).

  • Internal Standard: For quantitative analysis, the use of a structurally similar internal standard that also undergoes derivatization is highly recommended to correct for variations in sample preparation and injection volume.

Expertise and Causality in Experimental Choices

  • Choice of Buffer: A basic pH (around 8.5) is chosen to ensure that the primary or secondary amine is in its deprotonated, nucleophilic state, which is necessary for the reaction with the activated ester. Borate buffer is a common choice for HPLC-UV applications, while volatile buffers like ammonium bicarbonate are preferred for LC-MS to avoid instrument contamination and signal suppression.[2]

  • Activation Chemistry: The use of EDAC in combination with NHS is a well-established method for forming stable and reactive NHS-esters from carboxylic acids.[6] NHS esters are less susceptible to hydrolysis than other activated esters, providing a more efficient derivatization of the target amine in aqueous environments.

  • Reaction Temperature and Time: An elevated temperature (e.g., 60°C) is often used to accelerate the derivatization reaction. The optimal time and temperature should be determined experimentally to ensure complete derivatization without causing degradation of the analyte or the derivative.

  • Quenching the Reaction: For LC-MS applications, quenching the reaction with an acid like formic acid serves two purposes: it stops the derivatization process by protonating any remaining free amines and neutralizes the basic reaction buffer, which is beneficial for reversed-phase chromatography.

Conclusion

(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid presents itself as a viable and effective reagent for the derivatization of primary and secondary amines for chromatographic analysis. The proposed protocols, grounded in established principles of amine derivatization, provide a solid foundation for researchers to develop and validate robust analytical methods. The introduction of the bromo-isoindol-dioxo moiety is expected to significantly enhance the detectability of amine analytes, enabling sensitive and accurate quantification in complex matrices.

References

  • Wright, J. D., et al. (2006). Fluorescence of aromatic amines and their fluorescamine derivatives for detection of explosive vapors. Applied Spectroscopy, 60(9), 958-963. Retrieved from [Link]

  • Moorchilot, V. S., Aravind, U. K., & Aravindakumar, C. T. (2018). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. Retrieved from [Link]

  • Rohn, S., et al. (2007). Determination of biogenic amines in food samples using derivatization followed by liquid chromatography/mass spectrometry. Journal of AOAC International, 90(3), 891-898. Retrieved from [Link]

  • Iqbal, K., et al. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Biogenic Amines. Retrieved from [Link]

  • Yao, L., et al. (2015). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical chemistry, 87(13), 6845–6853. Retrieved from [Link]

  • Płotka-Wasylka, J., et al. (2016). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 116(19), 11667-11709. Retrieved from [Link]

Sources

Method

The Pivotal Role of Phthalimide Derivatives in Modern Drug Discovery: Applications and Protocols for the Research Scientist

Abstract The phthalimide scaffold, a deceptively simple bicyclic aromatic imide, has proven to be a cornerstone in medicinal chemistry. Its derivatives have given rise to a diverse array of therapeutic agents with applic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phthalimide scaffold, a deceptively simple bicyclic aromatic imide, has proven to be a cornerstone in medicinal chemistry. Its derivatives have given rise to a diverse array of therapeutic agents with applications spanning from immunomodulation and anti-cancer therapy to anti-inflammatory and antimicrobial treatments. This guide provides an in-depth exploration of the multifaceted roles of phthalimide derivatives in drug discovery, offering not only a conceptual framework but also detailed, field-proven protocols for their synthesis, characterization, and biological evaluation. Tailored for researchers, medicinal chemists, and drug development professionals, this document aims to serve as a practical resource to accelerate the journey from compound synthesis to preclinical evaluation.

Introduction: The Enduring Legacy of the Phthalimide Scaffold

The story of phthalimide in medicine is one of both caution and immense triumph. Initially introduced as the sedative thalidomide, its tragic teratogenic effects in the late 1950s and early 1960s served as a stark lesson in stereochemistry and drug safety. However, the subsequent discovery of thalidomide's potent immunomodulatory and anti-angiogenic properties sparked a renaissance for the phthalimide scaffold. Today, thalidomide and its more potent, safer analogs, lenalidomide and pomalidomide, are indispensable in the treatment of multiple myeloma and other hematologic malignancies.[1]

The therapeutic versatility of phthalimide derivatives stems from their ability to be readily functionalized, allowing for the fine-tuning of their physicochemical and pharmacological properties. The core isoindoline-1,3-dione structure serves as a versatile pharmacophore that can be elaborated with various substituents to modulate biological activity.[2] This has led to the discovery of phthalimide-based compounds with a wide spectrum of therapeutic applications, including:

  • Immunomodulation: Altering the production of cytokines like TNF-α and interleukins.[1][3]

  • Anti-cancer: Inducing apoptosis, inhibiting angiogenesis, and modulating the tumor microenvironment.[4]

  • Anti-inflammatory: Inhibiting inflammatory mediators and pathways.[5]

  • Antimicrobial: Exhibiting activity against a range of bacteria and fungi.[6]

  • Neuroprotection: Showing potential in the treatment of neurodegenerative diseases like Alzheimer's.[7]

This guide will delve into the key mechanisms of action, synthesis strategies, and essential protocols for evaluating the therapeutic potential of novel phthalimide derivatives.

Mechanism of Action: The Cereblon Connection and Beyond

A groundbreaking discovery in the 21st century unveiled the primary molecular target of thalidomide and its immunomodulatory derivatives (IMiDs): the protein cereblon (CRBN) .[8] CRBN is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4). The binding of an IMiD to CRBN allosterically modifies the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, referred to as "neosubstrates."[1][9]

Two of the most well-characterized neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[1] Their degradation is central to the anti-myeloma and immunomodulatory effects of lenalidomide and pomalidomide.

IMiD_Mechanism_of_Action IMiD Mechanism of Action IMiD Phthalimide Derivative (e.g., Lenalidomide) CRBN Cereblon (CRBN) IMiD->CRBN Binds to CRL4 CRL4 E3 Ubiquitin Ligase Complex CRBN->CRL4 Part of IKZF1_IKZF3 Ikaros (IKZF1) & Aiolos (IKZF3) (Neosubstrates) CRL4->IKZF1_IKZF3 Recruits & Ubiquitinates Proteasome Proteasome IKZF1_IKZF3->Proteasome Targeted for Ub Ubiquitin Ub->IKZF1_IKZF3 Degradation Degradation Proteasome->Degradation Downstream_Effects Therapeutic Effects: - Anti-Myeloma Activity - Immunomodulation Degradation->Downstream_Effects Leads to

Caption: IMiD-mediated degradation of neosubstrates via the CRL4-CRBN E3 ubiquitin ligase complex.

Beyond the CRBN-mediated degradation of Ikaros and Aiolos, phthalimide derivatives exert their effects through various other mechanisms, including:

  • Anti-angiogenesis: Inhibition of the formation of new blood vessels, which is crucial for tumor growth.[3]

  • T-cell co-stimulation: Enhancement of T-cell activation and proliferation, leading to increased anti-tumor immunity.[3]

  • Anti-inflammatory action: Modulation of cytokine production, such as the inhibition of tumor necrosis factor-alpha (TNF-α).[10]

The specific mechanism of action can vary significantly depending on the chemical structure of the phthalimide derivative, highlighting the importance of structure-activity relationship (SAR) studies in this field.

Synthesis of Phthalimide Derivatives: Key Protocols

The synthesis of N-substituted phthalimides is generally straightforward, with two primary methods being widely employed. The choice of method often depends on the nature of the starting amine.

Protocol 1: Synthesis via Condensation of Phthalic Anhydride with a Primary Amine

This is a direct and often high-yielding method suitable for a wide range of primary amines.

Materials:

  • Phthalic anhydride

  • Primary amine of interest

  • Glacial acetic acid

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve phthalic anhydride (1.0 equivalent) in a minimal amount of glacial acetic acid with gentle warming.

  • To this solution, add the primary amine (1.0-1.1 equivalents) dropwise with stirring. An exothermic reaction may be observed.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Pour the reaction mixture into a beaker of cold water to precipitate the crude product fully.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acetic acid.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-substituted phthalimide.[1]

Protocol 2: The Gabriel Synthesis for N-Alkylation

The Gabriel synthesis is a classic method for preparing primary amines, but its initial step, the N-alkylation of phthalimide, is a robust way to synthesize N-alkyl phthalimides, especially from alkyl halides.[11]

Step A: Preparation of Potassium Phthalimide

  • Dissolve phthalimide (1.0 equivalent) in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve potassium hydroxide (1.0 equivalent) in a minimal amount of ethanol.

  • Add the ethanolic KOH solution dropwise to the phthalimide solution with stirring.

  • The potassium salt of phthalimide will precipitate as a white solid.

  • Collect the potassium phthalimide by vacuum filtration and dry it thoroughly.

Step B: N-Alkylation

  • Suspend the dried potassium phthalimide (1.0 equivalent) in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • Add the desired alkyl halide (1.0-1.2 equivalents) to the suspension.

  • Heat the reaction mixture with stirring at 60-80 °C for 2-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the N-alkyl phthalimide.

  • Collect the product by vacuum filtration, wash with water, and recrystallize from an appropriate solvent.[12]

Characterization of Phthalimide Derivatives

The structural confirmation of newly synthesized phthalimide derivatives is crucial. The following spectroscopic techniques are routinely employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons. Key signals include the characteristic AA'BB' or a complex multiplet for the aromatic protons of the phthalimide ring (typically in the range of 7.7-7.9 ppm) and signals corresponding to the N-substituent.[13]

    • ¹³C NMR: Shows the number of unique carbon atoms. The carbonyl carbons of the imide group are typically found around 167-168 ppm.[13]

  • Infrared (IR) Spectroscopy:

    • The most prominent feature in the IR spectrum of a phthalimide is the presence of two strong carbonyl (C=O) stretching bands. The symmetric stretching vibration appears around 1775 cm⁻¹, and the asymmetric stretching is observed near 1710 cm⁻¹.[14]

Biological Evaluation: Essential In Vitro and In Vivo Assays

The following protocols provide a starting point for assessing the biological activity of novel phthalimide derivatives.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a fundamental first step in evaluating the anti-cancer potential of a compound.[9]

Materials:

  • Human cancer cell line(s) of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test phthalimide derivative in cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).

  • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (medium with the same concentration of solvent as the test compounds).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.[15]

In Vitro Anti-inflammatory Activity: TNF-α Production Assay

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated immune cells.

Materials:

  • RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (PBMCs)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test phthalimide derivatives

  • Human or murine TNF-α ELISA kit

Procedure:

  • Seed the cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the phthalimide derivatives for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-24 hours to induce TNF-α production. Include an unstimulated control and an LPS-only control.

  • After incubation, collect the cell culture supernatants.

  • Quantify the amount of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[10]

  • The percentage of inhibition of TNF-α production by the test compounds can be calculated relative to the LPS-only control.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used and well-established in vivo model for evaluating the acute anti-inflammatory activity of compounds.[8]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in sterile saline)

  • Test phthalimide derivative formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Fast the animals overnight before the experiment.

  • Administer the test compound or the reference drug orally or intraperitoneally. The control group receives only the vehicle.

  • After 1 hour, inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.

  • The percentage of inhibition of edema is calculated for each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[4]

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[6]

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test phthalimide derivative

  • Sterile 96-well microtiter plates

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well plate, perform a two-fold serial dilution of the compound in the broth medium.

  • Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 5 x 10⁵ CFU/mL).

  • Add the inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubate the plate at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data from biological assays should be summarized in tables.

Table 1: In Vitro Cytotoxicity of Phthalimide Derivatives against HeLa Cells

CompoundIC₅₀ (µM) ± SD
Derivative 115.2 ± 1.8
Derivative 25.8 ± 0.7
Derivative 3> 100
Doxorubicin (Control)0.9 ± 0.1

Table 2: Inhibition of TNF-α Production in LPS-Stimulated RAW 264.7 Cells

CompoundConcentration (µM)% Inhibition of TNF-α ± SD
Derivative A125.4 ± 3.1
1068.2 ± 5.5
2589.7 ± 4.2
Dexamethasone (Control)195.1 ± 2.9

Conclusion and Future Perspectives

The phthalimide scaffold continues to be a privileged structure in medicinal chemistry, offering a robust platform for the development of novel therapeutics. The discovery of cereblon as a key target has revolutionized our understanding of the immunomodulatory and anti-cancer effects of certain phthalimide derivatives and has paved the way for the development of novel targeted protein degraders, such as PROTACs (Proteolysis Targeting Chimeras).

As our understanding of the diverse biological activities of phthalimide derivatives deepens, so too will their therapeutic applications. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate new phthalimide-based drug candidates, contributing to the ongoing legacy of this remarkable chemical entity in the pursuit of new medicines.

References

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  • Matore, B. W., et al. (2023). The mechanisms of action of phthalimide analouges as anticancer agents by inhibiting tryptase enzyme. ResearchGate. Retrieved from [Link]

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Sources

Application

Application Notes and Protocols: Synthesis of Fluorescent Probes from N-Substituted Isoindole-1,3-diones

Introduction: The Isoindole-1,3-dione Scaffold - A Privileged Platform for Fluorescence Sensing In the landscape of molecular probes for biological and chemical sensing, the N-substituted isoindole-1,3-dione, commonly kn...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoindole-1,3-dione Scaffold - A Privileged Platform for Fluorescence Sensing

In the landscape of molecular probes for biological and chemical sensing, the N-substituted isoindole-1,3-dione, commonly known as the phthalimide scaffold, stands out as a remarkably versatile and synthetically accessible core.[1][2] These structures form the heart of a diverse family of fluorescent probes prized for their robust photophysical properties, including high quantum yields and tunable emission spectra. Their hydrophobic nature often enhances their ability to cross biological membranes, making them excellent candidates for intracellular imaging and sensing.[2]

The fundamental design of an isoindole-1,3-dione-based probe involves two key components: the isoindoledione fluorophore, which provides the fluorescent signal, and a strategically appended N-substituent that acts as the recognition or reactive site. This modularity allows for the rational design of probes that can detect a wide array of analytes, from metal ions like Zn²⁺ and Cu²⁺ to reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), by employing various sensing mechanisms.[3][4][5] This guide provides a detailed exploration of the design principles, synthetic strategies, and practical protocols for creating these powerful analytical tools, intended for researchers in chemistry, biology, and drug development.

Core Design Principles and Sensing Mechanisms

The fluorescence properties of an isoindole-1,3-dione probe are not static; they are engineered to change upon interaction with a specific target analyte. This change is governed by modulating the electronic state of the fluorophore. The N-substituent and modifications to the aromatic backbone are the primary levers for controlling these properties.

Key sensing mechanisms include:

  • Excited-State Intramolecular Proton Transfer (ESIPT): In this mechanism, a proton is transferred from a donor to an acceptor within the same molecule in the excited state. Probes based on the 4-hydroxyisoindoline-1,3-dione core are prime examples.[6][7] In the "off" state, the hydroxyl group is protected, preventing ESIPT. Reaction with an analyte (like H₂O₂) cleaves the protecting group, liberating the hydroxyl, turning "on" the ESIPT process and resulting in a strong, Stokes-shifted fluorescence emission.[3]

  • Chelation-Enhanced Fluorescence (CHEF): This mechanism is common for metal ion probes. The probe incorporates a chelating moiety that, in its unbound state, quenches fluorescence through vibrational and rotational motions. Upon binding a metal ion, a rigid complex is formed, which significantly reduces non-radiative decay pathways and leads to a dramatic enhancement in fluorescence intensity.[5]

  • Photoinduced Electron Transfer (PET): In PET-based sensors, a recognition site with a high-energy lone pair of electrons (like an amine) is positioned near the fluorophore. In the "off" state, photoexcitation of the fluorophore is followed by electron transfer from the recognition site, quenching fluorescence. Analyte binding to the recognition site lowers the energy of the lone pair, inhibiting PET and turning the fluorescence "on".

The general structure and key modification points of the isoindole-1,3-dione scaffold are illustrated below.

G cluster_materials start Starting Materials Anhydride Phthalic Anhydride Derivative Amine Primary Amine (R-NH2) react Reaction workup Workup & Purification react->workup Solvent (e.g., Toluene, Acetic Acid) Heat (Reflux) product Final Probe workup->product Recrystallization or Column Chromatography Anhydride->react Amine->react

Caption: General workflow for direct condensation synthesis.

This one-step approach is efficient for creating a wide range of derivatives. The choice of solvent is critical; glacial acetic acid or high-boiling point solvents like toluene are commonly used to facilitate the dehydration step. [8][9]

Strategy 2: Post-Synthetic Modification

In many cases, it is more practical to first synthesize a versatile isoindole-1,3-dione intermediate containing a reactive functional group (e.g., a hydroxyl, halogen, or alkyne). This intermediate can then be subjected to further reactions to install the specific recognition unit. This strategy is particularly useful for synthesizing a library of probes from a common precursor. For example, a 4-hydroxyisoindoline-1,3-dione can be reacted with a boronic acid derivative to install an H₂O₂-sensitive trigger. [3]

Application Protocols

The following protocols provide step-by-step methodologies for the synthesis and application of representative isoindole-1,3-dione-based fluorescent probes.

Protocol 1: Synthesis of a Foundational Precursor: 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Objective: To synthesize a simple, functionalized isoindole-1,3-dione via direct condensation, which can serve as a building block for more complex probes. This protocol is adapted from Tan et al. [8] Rationale: This procedure exemplifies the fundamental imide formation reaction. The starting anhydride is readily available, and the product contains a primary hydroxyl group, a versatile handle for subsequent esterification or etherification reactions to attach recognition moieties.

Reagents & MaterialsSupplierPurpose
3a,4,7,7a-tetrahydroisobenzofuran-1,3-dioneSigma-AldrichAnhydride precursor
EthanolamineSigma-AldrichPrimary amine source
TolueneFisher ScientificReaction solvent
Magnetic stirrer with heatingVWRReaction apparatus
Rotary evaporatorBüchiSolvent removal
Silica gel (for column chromatography)SiliCyclePurification
Ethyl acetate, n-hexaneFisher ScientificChromatographymobile phase

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (1.0 mmol, 152 mg) and toluene (10 mL).

  • Addition of Amine: While stirring, add ethanolamine (1.0 mmol, 61 mg, ~60 µL) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 36 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After cooling to room temperature, remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in n-hexane (e.g., starting from 10:90 v/v) to isolate the pure product. [8][10]6. Characterization: The final product should be a colorless solid. Confirm its identity using:

    • ¹H NMR (CDCl₃): Expect signals around 5.90 ppm (alkene protons), 3.70 ppm (methylene protons adjacent to N and O), and a broad singlet for the OH proton. [8] * FT-IR (cm⁻¹): Look for a strong O-H stretch (~3500), asymmetric and symmetric C=O imide stretches (~1765 and ~1670), and C=C stretch (~1410). [8] * Mass Spectrometry: Verify the molecular weight of the product.

Protocol 2: Synthesis and Application of an ESIPT-Based Probe for Hydrogen Peroxide (H₂O₂)

Objective: To synthesize a "turn-on" fluorescent probe for H₂O₂ based on a 4-hydroxyisoindoline-1,3-dione core protected by a boronic acid pinacol ester (Bpin) group. This protocol is based on the design principles reported by Li et al. [3] Rationale: The Bpin group serves as both a protecting group for the phenol and the recognition site for H₂O₂. In its native state, the probe is weakly fluorescent as the ESIPT pathway is blocked. H₂O₂ selectively oxidizes and cleaves the C-B bond, releasing the free 4-hydroxyisoindoline-1,3-dione, which is highly fluorescent via ESIPT.

G Probe_Off Probe-Bpin (ESIPT 'Off' - Low Fluorescence) Probe_On Probe-OH (ESIPT 'On' - High Fluorescence) Probe_Off->Probe_On Oxidative Cleavage Analyte H₂O₂ Analyte->Probe_Off

Caption: Sensing mechanism of the H₂O₂ probe.

Part A: Synthesis

This is a multi-step synthesis. A representative final step is provided here.

  • Reaction Setup: In a glass tube, combine 4-hydroxy-2-(2-morpholinoethyl)isoindoline-1,3-dione (1.0 mmol, 276 mg), 4-(bromomethyl)benzeneboronic acid pinacol ester (1.2 mmol, 355 mg), and anhydrous potassium carbonate (K₂CO₃) (1.2 mmol, 166 mg) in acetonitrile (CH₃CN, 10 mL). [3]2. Reaction: Stir the mixture and reflux overnight.

  • Workup: Cool the reaction to room temperature and evaporate the solvent. The residue can be purified by column chromatography to yield the final probe (BBD). [3] Part B: Application Protocol for H₂O₂ Detection

  • Stock Solutions: Prepare a 1.0 mM stock solution of the probe in CH₃CN. Prepare stock solutions of H₂O₂ and other tested analytes in a suitable buffer (e.g., PBS, pH 7.4). [3]2. Measurement: In a cuvette, dilute the probe stock solution into a measurement buffer (e.g., CH₃CN:PBS 1:1 v/v) to a final concentration of ~10 µM.

  • Acquire Baseline: Record the fluorescence spectrum (e.g., excitation at 400 nm). [3]4. Analyte Addition: Add a known concentration of H₂O₂ to the cuvette, mix, and immediately record the fluorescence spectrum again.

  • Data Analysis: A significant enhancement of the fluorescence intensity (e.g., ~60-fold) is expected, indicating the detection of H₂O₂. [3]A dose-response curve can be generated by titrating with increasing concentrations of H₂O₂.

  • Selectivity Test: Repeat step 4 with other reactive oxygen species (e.g., O₂⁻, •OH) and common biological species to confirm the probe's selectivity for H₂O₂.

Data Summary and Characterization

Proper characterization is essential to validate the synthesis and understand the probe's performance. The photophysical properties of the synthesized probes should be quantified.

ProbeMax Excitation (λex)Max Emission (λem)Stokes ShiftQuantum Yield (Φ)Sensing TargetMechanism
BBD (H₂O₂ Probe) ~400 nm~511 nm~111 nmHigh (after reaction)H₂O₂ESIPT [3]
IIED (Zn²⁺ Probe) ~480 nm~558 nm~78 nm0.69 (with Zn²⁺)Zn²⁺CHEF [5]

Data compiled from representative literature. [3][5]Absolute values are dependent on solvent and specific molecular structure.

Expert Insights & Troubleshooting

  • Causality of Solvent Choice: In the direct condensation reaction (Protocol 1), using a solvent like toluene with a Dean-Stark trap is effective for azeotropically removing the water byproduct, driving the equilibrium towards the imide product. Glacial acetic acid can act as both a solvent and a catalyst. [2]* Self-Validating Protocols: Each protocol includes a characterization step. For sensing protocols, the "turn-on" response itself is a validation of the probe's function. A lack of response to other analytes (selectivity test) further validates its specificity.

  • Probe Stability: While the isoindole-1,3-dione core is generally stable, the overall probe stability can be influenced by the N-substituent. Probes with easily hydrolyzable groups may have a limited shelf-life in aqueous buffers. It is recommended to prepare fresh solutions from a stock in an anhydrous solvent like DMSO or DMF. Electron-withdrawing groups on the aromatic ring can enhance the stability of the core structure. [11][12]* Low Quantum Yield: If the fluorescence signal is weak, consider environmental factors. Aggregation at high concentrations can cause quenching; perform measurements at micromolar or lower concentrations. The solvent polarity can also significantly impact fluorescence, so testing a range of solvents is advisable.

References

  • Choi, J. H. (2018). Synthesis and analysis of small phthalimide-based chromophores for fluorescence detection of disease related substances. DSpace at KOASAS. Available at: [Link]

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  • Li, M., et al. (2019). A Novel ESIPT Phthalimide-Based Fluorescent Probe for Quantitative Detection of H₂O₂. ACS Omega, 4(9), 13913-13918. Available at: [Link]

  • Wang, Y., et al. (2017). Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. Journal of Analytical Methods in Chemistry, 2017, 8470418. Available at: [Link]

  • Sahu, S., et al. (2022). Turn on Fluorescence Sensing of Zn²⁺ Based on Fused Isoindole-Imidazole Scaffold. Molecules, 27(9), 2828. Available at: [Link]

  • Ahire, J. H., et al. (2022). Three-component assembly of stabilized fluorescent isoindoles. RSC Advances, 12(13), 7934-7938. Available at: [Link]

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  • Lin, Y.-J., et al. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Molecules, 29(12), 2801. Available at: [Link]

  • Du, Y. J. (2024). Design, Synthesis And Properties Of Fluorescent Probes For Detecting Metal Ions. Thesis. Available at: [Link]

  • Zhang, Y., et al. (2023). Naphthalimide-Based Fluorescent Probe for Portable and Rapid Response to γ-Glutamyl Transpeptidase. Molecules, 28(18), 6682. Available at: [Link]

  • Ahire, J. H., et al. (2022). Three-component assembly of stabilized fluorescent isoindoles. eScholarship.org. Available at: [Link]

  • Dong, B., et al. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 10, 888697. Available at: [Link]

  • Das, S., & Sen, P. (2023). Excited-state dynamics of 4-hydroxyisoindoline-1,3-dione and its derivative as fluorescent probes. Physical Chemistry Chemical Physics, 25(3), 1789-1797. Available at: [Link]

  • Gzella, A., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Processes, 11(6), 1616. Available at: [Link]

  • Omar, A. M., et al. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Pharmaceuticals, 15(12), 1553. Available at: [Link]

  • Sahu, S., et al. (2022). Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold. MDPI. Available at: [Link]

  • Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. ResearchGate. Available at: [Link]

  • Liu, W., et al. (2017). Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes. Organic & Biomolecular Chemistry, 15(42), 8911-8915. Available at: [Link]

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Method

Application Notes and Protocols for Antimicrobial and Antifungal Screening of Novel Phthalimide Analogs

Introduction: The Therapeutic Promise of Phthalimide Analogs The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Phthalimides, heterocyclic compo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Phthalimide Analogs

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Phthalimides, heterocyclic compounds characterized by an isoindoline-1,3-dione core, have emerged as a versatile and privileged scaffold in medicinal chemistry.[1] Their unique chemical structure, which is largely hydrophobic, enhances their ability to traverse biological membranes.[1] This property, combined with the potential for diverse functionalization, has led to the synthesis of numerous phthalimide derivatives with a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2]

Recent studies have highlighted the significant potential of novel phthalimide analogs as effective antimicrobial and antifungal agents, with some demonstrating potency comparable to or exceeding that of established clinical drugs.[1] This has spurred further research into the synthesis and biological evaluation of new derivatives.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed framework for the systematic antimicrobial and antifungal screening of novel phthalimide analogs. The protocols herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of robust, reproducible, and clinically relevant data. Beyond procedural steps, this document elucidates the scientific rationale behind key experimental choices, empowering researchers to not only execute these assays but also to critically interpret the results in the context of early-stage drug discovery.

Core Principles of Antimicrobial Susceptibility Testing

Antimicrobial Susceptibility Testing (AST) is a cornerstone of antimicrobial research. It provides a quantitative measure of a compound's in vitro activity against a specific microorganism. The primary objective is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized conditions.[3][4][5] This value is a critical parameter in assessing the potential of a novel compound as a therapeutic agent.

Two widely accepted and utilized methods for determining the antimicrobial and antifungal activity of novel compounds are the broth microdilution method for MIC determination and the agar disk diffusion method for preliminary screening. These methods, when performed according to standardized protocols, yield reliable and comparable data.

Experimental Workflow for Screening Novel Phthalimide Analogs

The systematic evaluation of novel phthalimide analogs follows a logical progression from initial screening to quantitative assessment. The following diagram outlines the comprehensive workflow.

Antimicrobial Screening Workflow cluster_0 Compound Preparation cluster_1 Microbial Preparation cluster_2 Screening & Analysis Compound_Synthesis Synthesis & Purification of Phthalimide Analogs Stock_Solution Preparation of Stock Solutions (e.g., in DMSO) Compound_Synthesis->Stock_Solution Primary_Screening Primary Screening (Agar Disk Diffusion) Stock_Solution->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Stock_Solution->MIC_Determination Strain_Selection Selection of Bacterial & Fungal Strains (ATCC) Inoculum_Preparation Inoculum Preparation & Standardization (0.5 McFarland) Strain_Selection->Inoculum_Preparation Inoculum_Preparation->Primary_Screening Inoculum_Preparation->MIC_Determination Primary_Screening->MIC_Determination Active Compounds Data_Analysis Data Analysis & Interpretation MIC_Determination->Data_Analysis Mechanism_of_Action Phthalimide_Analog Novel Phthalimide Analog Bacterial_Cell Bacterial Cell Phthalimide_Analog->Bacterial_Cell Enters Cell DNA_Gyrase DNA Gyrase Phthalimide_Analog->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: A hypothetical pathway showing the inhibition of bacterial DNA gyrase by a novel phthalimide analog.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the antimicrobial and antifungal screening of novel phthalimide analogs. By adhering to these standardized methods and principles of quality control, researchers can generate high-quality, reproducible data that will be instrumental in identifying promising new drug candidates. A thorough understanding of the experimental procedures, coupled with a systematic approach to data interpretation and investigation into the mechanism of action, will accelerate the discovery and development of the next generation of antimicrobial and antifungal agents.

References

  • Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. (2025). MDPI. [Link]

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  • Antimicrobial activity of phthalimide analogs on different microorganisms. (n.d.). ResearchGate. [Link]

  • Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species. (2024). PubMed Central. [Link]

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  • Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. (2015). PubMed. [Link]

  • Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species. (2024). Frontiers. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. [Link]

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  • Phthalimides: developments in synthesis and functionalization. (2024). Royal Society of Chemistry. [Link]

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Application

Application Notes &amp; Protocols: Leveraging 5-Bromoisatin in 1,3-Dipolar Cycloaddition Reactions for Spirooxindole Synthesis

Introduction: The Strategic Importance of 5-Bromoisatin in Complex Heterocycle Synthesis The synthesis of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Among these, the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromoisatin in Complex Heterocycle Synthesis

The synthesis of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Among these, the spirooxindole framework is of paramount importance, forming the core of numerous natural products and synthetic molecules with significant biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The 1,3-dipolar cycloaddition reaction, a powerful tool for constructing five-membered rings with high regio- and stereoselectivity, has emerged as a preferred strategy for accessing these intricate architectures.[3][4][5][6][7]

This guide focuses on the strategic application of 5-bromoisatin as a key building block in a multicomponent 1,3-dipolar cycloaddition reaction. The presence of the bromine atom at the 5-position of the isatin core not only influences the electronic properties of the molecule but also provides a valuable handle for further synthetic transformations, enabling the generation of diverse compound libraries. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss the significance of the resulting spiro[pyrrolidine-3,3'-oxindole] derivatives in contemporary research.

Mechanistic Insights: The In Situ Generation of Azomethine Ylides

The cornerstone of this synthetic strategy is the in situ generation of an azomethine ylide, which serves as the 1,3-dipole. This transient intermediate is typically formed through the condensation of 5-bromoisatin with an α-amino acid, such as sarcosine or L-proline, followed by a decarboxylation event.[1][6][8]

The reaction is initiated by the nucleophilic attack of the amino acid's nitrogen on the electrophilic C3-carbonyl of 5-bromoisatin. This is followed by dehydration to form an iminium intermediate. Subsequent heating promotes decarboxylation, leading to the formation of the highly reactive azomethine ylide. This ylide is then trapped by a dipolarophile, typically an electron-deficient alkene, in a concerted [3+2] cycloaddition to yield the desired spirooxindole product.[1][8][9] The concerted nature of this pericyclic reaction allows for a high degree of stereocontrol.[3][10][11][12]

Mechanism cluster_0 Azomethine Ylide Generation cluster_1 Cycloaddition 5-Bromoisatin 5-Bromoisatin Condensation Condensation & Decarboxylation 5-Bromoisatin->Condensation Amino_Acid α-Amino Acid (e.g., Sarcosine) Amino_Acid->Condensation Azomethine_Ylide Azomethine Ylide (1,3-Dipole) Condensation->Azomethine_Ylide - H₂O - CO₂ Cycloaddition [3+2] Cycloaddition Azomethine_Ylide->Cycloaddition Dipolarophile Dipolarophile (e.g., Chalcone) Dipolarophile->Cycloaddition Spirooxindole Spiro[pyrrolidine-3,3'-oxindole] Cycloaddition->Spirooxindole

Figure 1: General mechanism of the 1,3-dipolar cycloaddition.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the synthesis of a spiro[pyrrolidine-3,3'-oxindole] derivative via a one-pot, three-component reaction involving 5-bromoisatin, an α-amino acid, and a dipolarophile.

Materials and Reagents:

  • 5-Bromoisatin

  • Selected α-amino acid (e.g., L-proline, sarcosine)

  • Selected dipolarophile (e.g., N-ethylmaleimide, chalcone derivatives)

  • Anhydrous solvent (e.g., Methanol, Ethanol, Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (optional, but recommended)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Protocol: Synthesis of a 5'-Bromo-substituted Spirooxindole

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromoisatin (1.0 mmol, 1.0 eq).

  • Reagent Addition: Add the selected α-amino acid (1.2 mmol, 1.2 eq) and the dipolarophile (1.0 mmol, 1.0 eq) to the flask.

  • Solvent Addition: Add the anhydrous solvent (20 mL). Methanol or ethanol are commonly used.[8][13][14]

  • Reaction Conditions: Stir the mixture at room temperature or reflux, depending on the reactivity of the substrates. The reaction progress should be monitored by TLC. Typically, reactions are complete within 4-12 hours.[9][14]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with cold solvent, and dried. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure spirooxindole derivative.

  • Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow Start Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Start->Setup Reagents 2. Add Reagents (5-Bromoisatin, Amino Acid, Dipolarophile) Setup->Reagents Solvent 3. Add Solvent (e.g., Methanol) Reagents->Solvent Reaction 4. Heat/Stir (Monitor by TLC) Solvent->Reaction Workup 5. Work-up (Cool, Filter/Concentrate) Reaction->Workup Purification 6. Column Chromatography Workup->Purification Characterization 7. Spectroscopic Analysis (NMR, MS) Purification->Characterization End Characterization->End

Figure 2: Step-by-step experimental workflow.

Data Presentation: Reaction Scope and Yields

The versatility of this reaction is demonstrated by its tolerance to a variety of substrates. The table below summarizes representative examples, highlighting the yields and conditions.

EntryIsatin DerivativeAmino AcidDipolarophileSolventTemp.Yield (%)Reference
15-BromoisatinL-ProlineN-EthylmaleimideEtOHRT94[15]
25-BromoisatinSarcosineChalconeMeOHReflux85-95[1]
35-BromoisatinL-Proline(E)-StyrenesMeOHReflux70-85[1]
45-BromoisatinThioprolineAcrylonitrilesEtOHReflux75-88[13]

Note: Yields are for the isolated, purified product. RT = Room Temperature.

Applications in Drug Discovery: The Significance of the 5-Bromo Substituent

The spirooxindole scaffold is a "privileged" structure in medicinal chemistry due to its ability to interact with multiple biological targets. The incorporation of a bromine atom at the 5-position of the isatin ring further enhances the drug-like properties of the resulting molecules.

  • Anticancer Activity: Many 5-bromo-spirooxindole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[16][17] For instance, certain compounds have shown significant inhibitory effects against prostate cancer cells (PC-3 and LNCaP) and have been identified as potent inhibitors of MDM2 and CDK4 in glioblastoma cells.[16]

  • Enzyme Inhibition: The spirooxindole core can be tailored to inhibit specific enzymes. For example, derivatives have been synthesized that show inhibitory properties against cholinesterases, which is relevant for the treatment of Alzheimer's disease.[13]

  • Synthetic Handle: The bromine atom serves as a versatile synthetic handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Conclusion and Future Outlook

The 1,3-dipolar cycloaddition reaction utilizing 5-bromoisatin is a robust and efficient method for the synthesis of complex and biologically relevant spirooxindole derivatives. The operational simplicity of this one-pot, multicomponent reaction, coupled with the high yields and stereoselectivity, makes it an attractive strategy for both academic research and industrial drug development. The resulting 5-bromo-substituted spirooxindoles are not only valuable as final products but also as versatile intermediates for the creation of novel therapeutic agents. Future research will likely focus on expanding the substrate scope, developing enantioselective variants of this reaction, and further exploring the biological activities of this promising class of compounds.

References

  • Krasavin, M. (2017). Molecular diversity of spirooxindoles. Synthesis and biological activity. Molecular Diversity. [Link]

  • El-Sayed, M. F., & Al-Zahrani, A. S. (2021). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. Molecules. [Link]

  • Abdelgawad, M. A., et al. (2021). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules. [Link]

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  • Nafie, M. S., et al. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry. [Link]

  • Al-Majid, A. M., et al. (2021). Synthesis and Structure Elucidation of Novel Spirooxindole Linked to Ferrocene and Triazole Systems via [3 + 2] Cycloaddition Reaction. Molecules. [Link]

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Method

Application Notes and Protocols for the Preparation of Polysubstituted Isoindole-1,3-dione Analogues

Abstract This comprehensive guide provides detailed application notes and robust protocols for the synthesis of polysubstituted isoindole-1,3-dione analogues, a class of heterocyclic compounds of significant interest in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the synthesis of polysubstituted isoindole-1,3-dione analogues, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Recognizing the diverse biological activities and industrial applications of these scaffolds, this document emphasizes versatile and efficient synthetic strategies. We delve into the foundational methodologies, including the classical condensation of phthalic anhydrides with primary amines, and extend to more advanced techniques such as metal-catalyzed cross-coupling reactions and cycloaddition strategies. Each protocol is presented with an in-depth explanation of the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them to novel substrates. This guide is designed to be a self-validating system for researchers, scientists, and drug development professionals, providing the expertise necessary to construct complex isoindole-1,3-dione libraries with a high degree of structural diversity.

Introduction: The Significance of the Isoindole-1,3-dione Scaffold

The isoindole-1,3-dione, commonly known as the phthalimide core, is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, bicyclic structure and the presence of a reactive imide functional group make it a versatile building block for the synthesis of a wide array of biologically active compounds and functional materials.[2][3][4]

Historically, the most infamous derivative, thalidomide, highlighted the profound biological effects of this class of compounds, initially as a sedative and tragically as a teratogen.[1][2] However, renewed interest has unveiled its potent anti-inflammatory and antiangiogenic properties, leading to its use in treating leprosy and multiple myeloma.[1][2] Beyond thalidomide, isoindole-1,3-dione derivatives have demonstrated a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antiviral, bactericidal, and fungicidal properties.[2][5] Furthermore, they serve as crucial intermediates in the production of dyes, pesticides, and polymers.[2]

The synthetic accessibility and the ability to readily introduce substituents at various positions of the isoindole-1,3-dione core allow for the fine-tuning of its physicochemical and biological properties. This guide will explore the key synthetic avenues to access these valuable compounds, with a focus on creating polysubstituted analogues.

Foundational Synthesis: Condensation of Phthalic Anhydrides and Amines

The most direct and widely employed method for the synthesis of N-substituted isoindole-1,3-diones is the condensation reaction between a phthalic anhydride and a primary amine.[2][6] This reaction proceeds through a two-step mechanism involving the initial formation of a phthalamic acid intermediate, followed by cyclization via dehydration to yield the imide.

G PA Phthalic Anhydride PA_Amine PA->PA_Amine Amine Primary Amine (R-NH2) Amine->PA_Amine Intermediate Phthalamic Acid Intermediate PA_Amine->Intermediate Nucleophilic Acyl Substitution Imide N-Substituted Isoindole-1,3-dione Intermediate->Imide Dehydration/Cyclization Water H2O Imide->Water Elimination

Protocol: Classical Synthesis of N-Substituted Phthalimides

This protocol describes a general procedure for the synthesis of N-substituted phthalimides from phthalic anhydride and a primary amine using acetic acid as a solvent, which also facilitates the dehydration step.

Materials:

  • Phthalic anhydride

  • Primary amine (e.g., aniline, benzylamine)

  • Glacial acetic acid

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve phthalic anhydride (1.0 equivalent) in glacial acetic acid.

  • Add the primary amine (1.0 equivalent) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110-120 °C) with stirring for 2-4 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure N-substituted phthalimide.[5][7]

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Serves as a solvent that can dissolve both reactants and as a catalyst for the dehydration of the phthalamic acid intermediate.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the cyclization and dehydration steps.

  • Precipitation in Water: The product is typically insoluble in water, allowing for easy isolation from the acetic acid and any water-soluble byproducts.

  • Recrystallization: This is a standard purification technique to remove impurities and obtain a crystalline product with high purity.

Microwave-Assisted Synthesis

To accelerate the reaction and improve yields, microwave irradiation can be employed. This method significantly reduces reaction times from hours to minutes.

Protocol:

  • Place phthalic anhydride (1.0 equivalent) and the primary amine (1.0 equivalent) in a microwave-safe reaction vessel.

  • If necessary, a high-boiling point solvent like N,N-dimethylformamide (DMF) or a solid support can be used.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150-250 °C) for 3-10 minutes.[7]

  • After cooling, the product can be isolated and purified as described in the classical method.

Synthesis of Polysubstituted Analogues via Substituted Phthalic Anhydrides

To introduce substituents onto the aromatic ring of the isoindole-1,3-dione, one can start with appropriately substituted phthalic anhydrides. These precursors can be synthesized through various methods, including the Diels-Alder reaction.

Diels-Alder Approach to Substituted Tetrahydrophthalic Anhydrides

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings.[8][9] Reacting a conjugated diene with maleic anhydride yields a tetrahydrophthalic anhydride, which can then be aromatized to the corresponding phthalic anhydride.[10]

G Diene Substituted Conjugated Diene DA_Reaction Diene->DA_Reaction MA Maleic Anhydride MA->DA_Reaction THPA Substituted Tetrahydrophthalic Anhydride DA_Reaction->THPA Diels-Alder [4+2] Cycloaddition SPA Substituted Phthalic Anhydride THPA->SPA Aromatization

Protocol: Synthesis of 4-Methylphthalic Anhydride This protocol outlines the synthesis of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride via the Diels-Alder reaction of isoprene and maleic anhydride, followed by aromatization.[10]

Part A: Diels-Alder Reaction

  • In a reaction vessel, combine maleic anhydride (1.0 equivalent) and isoprene (1.1 equivalents). The reaction can often be performed neat or in a suitable solvent like toluene.

  • Heat the mixture gently (e.g., 80-100 °C) for several hours.

  • Monitor the disappearance of the starting materials by TLC or NMR.

  • Upon completion, the excess isoprene can be removed under reduced pressure to yield the crude 4-methyl-1,2,3,6-tetrahydrophthalic anhydride.

Part B: Aromatization

  • The crude Diels-Alder adduct is reacted with bromine in the presence of a catalytic amount of an acid acceptor like dimethylformamide (DMF) or pyridine.[10]

  • The reaction is typically carried out in the absence of a solvent.

  • The substituted phthalic anhydride can be purified by distillation or recrystallization.[10]

Advanced Strategies for Polysubstitution

Beyond using pre-functionalized starting materials, several modern synthetic methods allow for the late-stage functionalization of the isoindole-1,3-dione core.

Palladium-Catalyzed Carbonylative Cyclization

A powerful one-step approach to 2-substituted isoindole-1,3-diones involves the palladium-catalyzed aminocarbonylation of o-halobenzoates with primary amines.[2] This methodology tolerates a variety of functional groups.[2]

Mechanism Overview: The reaction mechanism involves the oxidative addition of the palladium catalyst to the carbon-halogen bond of the o-halobenzoate, followed by carbon monoxide insertion. The resulting acylpalladium complex reacts with the amine to form an o-amidocarboxylate intermediate. A base-catalyzed cyclization then occurs, where the deprotonated amide nitrogen attacks the ester carbonyl, leading to the formation of the isoindole-1,3-dione product.[2]

G Start o-Halobenzoate Step1 Oxidative Addition Start->Step1 Pd0 Pd(0) Pd0->Step1 Intermediate1 Pd(II) Intermediate Step1->Intermediate1 Step2 CO Insertion Intermediate1->Step2 CO CO CO->Step2 Intermediate2 Acylpalladium Complex Step2->Intermediate2 Step3 Amine Reaction Intermediate2->Step3 Amine Primary Amine Amine->Step3 Intermediate3 o-Amidocarboxylate Step3->Intermediate3 Step4 Base-catalyzed Cyclization Intermediate3->Step4 Base Base Base->Step4 Final Isoindole-1,3-dione Step4->Final

Metal-Catalyzed Cross-Coupling Reactions

Once an isoindole-1,3-dione with a halogen substituent on the aromatic ring is synthesized, it can serve as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions.[2][11][12] This allows for the introduction of a wide range of aryl, alkynyl, and vinyl substituents.

General Protocol for Suzuki Coupling on a Halogenated Isoindole-1,3-dione:

Materials:

  • Halogenated isoindole-1,3-dione (e.g., 4-bromo-N-phenylisoindole-1,3-dione)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Round-bottom flask

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a round-bottom flask, add the halogenated isoindole-1,3-dione (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Methods for N-Substituted Isoindole-1,3-diones

MethodKey FeaturesAdvantagesDisadvantagesTypical Yields
Classical Condensation Phthalic anhydride + Primary amine in acetic acidSimple, readily available starting materialsLong reaction times, high temperatures86-98%[7]
Microwave-Assisted Phthalic anhydride + Primary amine with microwave irradiationRapid reaction times (minutes)Requires specialized equipment52-89%[7]
Pd-Catalyzed Cyclization o-Halobenzoate + Primary amine + COOne-step synthesis, good functional group toleranceRequires a metal catalyst and CO gasGood yields[2]

Conclusion

The synthesis of polysubstituted isoindole-1,3-dione analogues is a rich and evolving field. This guide has provided a detailed overview of both foundational and advanced synthetic strategies, from the classical condensation of phthalic anhydrides to modern metal-catalyzed cross-coupling and cyclization reactions. The provided protocols, along with the rationale behind the experimental choices, are intended to empower researchers to confidently prepare a diverse library of these important heterocyclic compounds. The versatility of the isoindole-1,3-dione scaffold, coupled with the synthetic methodologies outlined herein, will undoubtedly continue to fuel discoveries in drug development and materials science.

References

  • Tan, A., Kazancioglu, M. Z., Aktas, D., Gündogdu, Ö., Sahin, E., Horasan Kishali, N., & Kara, Y. (2014). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogues. Turkish Journal of Chemistry, 38, 629-637.
  • Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354.
  • Reddy, B. V. S., et al. (2010). Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. Organic Letters, 12(19), 4344-4347.
  • Mark, V. (1985). Process for preparing substituted phthalic anhydrides. U.S.
  • Kazemi, S., et al. (2024).
  • Reddy, B. V. S., et al. (2022). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry, 87(15), 10134-10144.
  • Li, J., et al. (2021). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction.
  • Tan, A., et al. (2014). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. Turkish Journal of Chemistry, 38, 629-637.
  • Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333.
  • Cogan, D. A. (2010). Process for preparing n-substituted cyclic imides.
  • Silvi, N., & Gallucci, R. R. (2004). Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride.
  • Silvi, N., & Gallucci, R. R. (2004). Preparation of substituted phthalic anhydrides. China. CN1329360C.
  • Mark, V. (1989). Preparation of substituted phthalic anhydride.
  • Andrade, R. B., & Martin, S. F. (2018).
  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

  • Bracher, F., & Tremmel, P. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 1828-1840.
  • Iacob, A. D., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
  • Bonnett, R., & Brown, R. F. C. (1972). Synthesis of isoindole by retro-Diels–Alder reaction.
  • Bracher, F., & Tremmel, P. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 1828–1840.
  • Al-Said, N. H. (2015). Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. Molecules, 20(5), 8783-8795.
  • Kļimenkovs, I., et al. (2021). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. Molecules, 26(16), 4930.
  • Candeias, N. R., et al. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles.
  • Gaponova, I., et al. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules, 27(19), 6547.
  • Ajanusi, J. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Advances in Medical and Pharmaceutical Sciences, 23(5), 1-11.
  • Tan, A., et al. (2016). Synthesis and optical properties of some isoindole-1,3-dione compounds.
  • Taber, D. F., & Neubert, P. (2010). Metal-Catalyzed Cross-Coupling Reactions for Indoles. ChemInform, 41(43).
  • Wikipedia. (2024). Diels–Alder reaction. Retrieved from [Link]

  • Kumar, A., & Kumar, V. (2018). Recent Advances in Metal Catalyzed Synthesis of Substituted Indoles. Current Organic Chemistry, 22(1), 2-24.
  • Li, C., et al. (2023). Manganese catalyzed cross-coupling of allylic alcohols and indoles: an elegant route for access to γ-hydroxyindole. RSC Advances, 13(34), 23891-23895.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromophthalimidoacetic Acid

Welcome to the technical support center for the synthesis of 5-Bromophthalimidoacetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromophthalimidoacetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and achieve higher yields and purity.

The synthesis of 5-Bromophthalimidoacetic acid is a two-step process, beginning with the N-alkylation of 5-bromophthalimide, a classic example of the Gabriel synthesis, followed by the hydrolysis of the resulting ester intermediate.[1][2] This method is favored as it prevents the over-alkylation that can occur with direct amination of alkyl halides.[1][3]

Experimental Workflow Overview

The overall synthetic pathway involves two main stages:

  • N-Alkylation: 5-Bromophthalimide is deprotonated with a suitable base to form a nucleophilic imide anion. This anion then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an ethyl haloacetate (e.g., ethyl bromoacetate) to form Ethyl 5-bromophthalimidoacetate.[2][4]

  • Hydrolysis: The ester group of Ethyl 5-bromophthalimidoacetate is hydrolyzed under acidic or basic conditions to yield the final product, 5-Bromophthalimidoacetic acid.[5][6]

Synthesis_Workflow cluster_0 Step 1: N-Alkylation (Gabriel Synthesis) cluster_1 Step 2: Hydrolysis 5-Bromophthalimide 5-Bromophthalimide Intermediate Ethyl 5-bromophthalimidoacetate 5-Bromophthalimide->Intermediate 1. Deprotonation 2. SN2 Attack Base_Solvent Base (e.g., K2CO3) Solvent (e.g., DMF) Ethyl_Haloacetate Ethyl Bromoacetate Final_Product 5-Bromophthalimidoacetic Acid Intermediate->Final_Product Hydrolysis Acid_or_Base Acid (e.g., HCl) or Base (e.g., NaOH)

Caption: Overall workflow for the synthesis of 5-Bromophthalimidoacetic Acid.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Question 1: Why is my N-alkylation reaction (Step 1) showing low conversion, with a significant amount of unreacted 5-bromophthalimide remaining?

Answer:

Low conversion in the N-alkylation step is a frequent challenge and can be attributed to several factors:

  • Insufficient Deprotonation: The acidity of the N-H bond in phthalimide is crucial for this reaction.[3] If the base used is too weak or used in insufficient quantity, the deprotonation of 5-bromophthalimide will be incomplete, leading to a lower concentration of the nucleophilic imide anion. While potassium carbonate (K₂CO₃) is a common choice, stronger bases like potassium hydroxide (KOH) can be more effective.[7]

  • Poor Solvent Choice: The SN2 reaction is highly dependent on the solvent. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal as they solvate the cation of the base, leaving the anion more nucleophilic and accelerating the reaction.[8][9] Using less polar or protic solvents can significantly slow down the reaction.

  • Alkylating Agent Reactivity: While ethyl bromoacetate is a reactive alkylating agent, its quality can affect the reaction. Ensure it is free from degradation products. Ethyl iodoacetate is more reactive and can be used to improve the reaction rate, though it is more expensive.

  • Reaction Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., to 80-90°C) can increase the reaction rate.[10] However, excessively high temperatures should be avoided as they can lead to side reactions and decomposition of the solvent (e.g., DMF).

Recommended Actions:

  • Optimize the Base: Switch from K₂CO₃ to a stronger base like KOH. Ensure at least one equivalent of the base is used.

  • Verify Solvent Quality: Use anhydrous DMF or DMSO to avoid quenching the imide anion.

  • Consider a More Reactive Alkylating Agent: If the issue persists, consider using ethyl iodoacetate.

  • Adjust the Temperature: Gradually increase the reaction temperature and monitor the progress by thin-layer chromatography (TLC).

Question 2: I am observing the formation of side products during the N-alkylation step. What are they and how can I minimize them?

Answer:

Side product formation can reduce the yield and complicate purification. The most common side reactions in this step are:

  • Hydrolysis of the Alkylating Agent: If there is moisture in the reaction mixture, the ethyl bromoacetate can be hydrolyzed to bromoacetic acid and ethanol. The bromoacetic acid can then be deprotonated by the base, consuming it and reducing the efficiency of the primary reaction.

  • Elimination Reaction: Although less likely with a primary halide like ethyl bromoacetate, if a more sterically hindered alkylating agent were used, an E2 elimination reaction could compete with the desired SN2 substitution.[1]

Recommended Actions:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents and reagents to minimize hydrolysis of the ethyl bromoacetate.

  • Control the Temperature: Avoid excessively high temperatures, which can favor elimination reactions in some cases.

Question 3: The hydrolysis of the intermediate ester (Step 2) is either incomplete or seems to be degrading the product. What are the optimal conditions?

Answer:

The hydrolysis of the ester can be performed under either acidic or basic conditions, and the choice can impact the outcome.

  • Acidic Hydrolysis: Heating the ester with a dilute strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) will yield the carboxylic acid and ethanol.[5][6] This reaction is reversible, so using a large excess of water (as the solvent for the dilute acid) is necessary to drive the equilibrium towards the products.[5]

  • Basic Hydrolysis (Saponification): This is often the preferred method as the reaction is irreversible.[5][6] Heating the ester with an aqueous solution of a strong base like sodium hydroxide (NaOH) will produce the sodium salt of the carboxylic acid and ethanol. A subsequent acidification step is required to protonate the carboxylate and obtain the final product.

Common Issues and Solutions:

  • Incomplete Hydrolysis: This can occur if the reaction time is too short or the temperature is too low. The hydrolysis of the phthalimide group itself can be slow.[9] Monitor the reaction by TLC until the starting ester is fully consumed.

  • Product Degradation: The phthalimide ring can be susceptible to cleavage under harsh hydrolytic conditions, especially at high temperatures for prolonged periods. The Ing-Manske procedure, which uses hydrazine (N₂H₄) for the cleavage of the phthalimide, is a milder alternative to strong acid or base hydrolysis and can be considered if degradation is a significant issue.[1][9]

Recommended Protocol for Basic Hydrolysis:

  • Dissolve the ethyl 5-bromophthalimidoacetate in a suitable solvent (e.g., ethanol).

  • Add an excess of aqueous NaOH solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and distill off the ethanol.

  • Acidify the remaining aqueous solution with a strong acid (e.g., concentrated HCl) until the product precipitates.

  • Filter the solid, wash with cold water, and dry to obtain the 5-Bromophthalimidoacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the N-alkylation step?

A1: The N-alkylation of 5-bromophthalimide follows a bimolecular nucleophilic substitution (SN2) mechanism. First, a base removes the acidic proton from the nitrogen of the phthalimide, creating a resonance-stabilized phthalimide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the ethyl bromoacetate and displacing the bromide ion as the leaving group.

SN2_Mechanism cluster_0 Deprotonation cluster_1 SN2 Attack Phthalimide 5-Bromophthalimide Anion Phthalimide Anion Phthalimide->Anion + B: Base Base (B:) TransitionState [Transition State] Anion->TransitionState AlkylHalide Ethyl Bromoacetate (Br-CH2-COOEt) AlkylHalide->TransitionState Product Ethyl 5-bromophthalimidoacetate TransitionState->Product - Br⁻

Caption: Mechanism of N-alkylation of 5-Bromophthalimide.

Q2: Can I use other alkylating agents besides ethyl bromoacetate?

A2: Yes, other alkylating agents can be used, but they should be primary halides to ensure an efficient SN2 reaction.[1] For example, using glycine itself is possible, but it requires protection of the carboxylic acid group and activation of the amino group, making the use of a haloacetate more straightforward. Other esters of bromoacetic acid, such as the methyl or t-butyl ester, could also be used, which would then require the corresponding hydrolysis conditions.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring both the N-alkylation and hydrolysis steps. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials, intermediates, and products. The spots can be visualized under a UV lamp.

Q4: What are the best practices for purifying the final product?

A4: The final product, 5-Bromophthalimidoacetic acid, is a solid. After precipitation from the acidified aqueous solution, it can be purified by recrystallization.[11][12] A suitable solvent system for recrystallization would need to be determined experimentally, but mixtures of water with a miscible organic solvent like ethanol or acetic acid are often good starting points.

Summary of Key Reaction Parameters

ParameterStep 1: N-AlkylationStep 2: HydrolysisRationale & Impact on Yield
Base K₂CO₃, KOHNaOH, KOHA strong base in Step 1 ensures complete deprotonation for a higher yield. In Step 2, a strong base makes the hydrolysis irreversible.
Solvent DMF, DMSOWater, Ethanol/WaterPolar aprotic solvents in Step 1 accelerate the SN2 reaction.[9] Protic solvents are required for the hydrolysis in Step 2.
Temperature Room temp. to 90°CRefluxModerate heating in Step 1 can increase the reaction rate. Reflux is typically needed for complete hydrolysis in Step 2.
Reagents 5-Bromophthalimide, Ethyl bromoacetateEthyl 5-bromophthalimidoacetate, Acid/BaseThe purity of the starting materials is crucial for a high yield of the final product.

References

  • Le, Z.-G., Chen, Z.-C., Hu, Y., & Zheng, Q.-G. (2004). A convenient, efficient, and selective N-Alkylation of N-acidic heterocyclic compounds with alkyl halides is accomplished in ionic liquids in the presence of potassium hydroxide as a base. Synthesis, 2004, 1951-1954.
  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

  • MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2329. [Link]

  • Google Patents. (n.d.). EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.
  • Google Patents. (n.d.). WO2004089924A1 - Process for the preparation of 5-bromophthalide.
  • ACS Publications. (2022). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry, 87(15), 10186–10196. [Link]

  • Google Patents. (n.d.). CN1634906A - Synthesis of 5-bromo phthalide.
  • ResearchGate. (n.d.). ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. Retrieved from [Link]

  • Gabriel Synthesis. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • Reddit. (2023). Gabriel synthesis troubleshooting. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). The Gabriel Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, kinetics, and mechanism of bromophenols by N -bromophthalimide in aqueous acetic acid. Retrieved from [Link]

  • Pearson. (n.d.). Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

  • YouTube. (2020). Gabriel Synthesis of Amino Acids | MCAT Organic Chemistry Prep. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • Google Patents. (n.d.). EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.
  • Google Patents. (n.d.). KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound.
  • Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • Chemistry LibreTexts. (2022). 11.9: Hydrolysis of Esters. Retrieved from [Link]

  • Scribd. (n.d.). Kinetics of Ethyl Acetate Hydrolysis. Retrieved from [Link]

  • Indian Academy of Sciences. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 481-485. [Link]

  • PMC. (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). A Comparative Study of Alkaline Hydrolysis of Ethyl Acetate Using Design of Experiments. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. Retrieved from [Link]

  • Patsnap. (n.d.). Process for the preparation of bromoisophthalic acid compounds. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Recrystallization of (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of crude (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid. This document pr...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of crude (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during recrystallization, ensuring the attainment of a high-purity final product.

Introduction to the Purification Challenge

(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid, also known as N-(carboxymethyl)-4-bromophthalimide, is a key intermediate in various synthetic pathways. The purity of this compound is paramount for the success of subsequent reactions and the integrity of final products. Recrystallization is a powerful and widely used technique for the purification of this solid, leveraging differences in solubility between the target compound and its impurities in a selected solvent system.

The primary impurities in the crude product typically arise from the starting materials, 4-bromophthalic anhydride and glycine, or from side reactions during synthesis. These can include unreacted starting materials, polymeric byproducts, and residual solvents. The presence of the bromine atom and the carboxylic acid functional group in the target molecule introduces specific considerations for solvent selection and the overall purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid?

A1: The impurity profile of your crude product will largely depend on the synthetic route and reaction conditions. However, common impurities include:

  • Unreacted Starting Materials: 4-bromophthalic anhydride and glycine.

  • Hydrolysis Products: 4-bromophthalic acid, formed from the hydrolysis of the anhydride.

  • Polymeric Byproducts: Formed from the self-condensation of reactants.

  • Residual Bromine: If a brominating agent was used in a preceding step, residual bromine can impart a yellow or brownish color to the crude product.[1]

  • Reaction Solvents: Such as acetic acid or DMF, if used during the synthesis.

Q2: How does the bromine atom on the aromatic ring affect my choice of recrystallization solvent?

A2: The presence of a bromine atom generally increases the lipophilicity of the molecule, which can decrease its solubility in highly polar solvents like water and increase its solubility in organic solvents.[2] This characteristic is advantageous as it allows for the use of a range of organic solvents for recrystallization.

Q3: My crude product is colored. How can I remove colored impurities during recrystallization?

A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal adsorbs the colored compounds. It is crucial to use a minimal amount of charcoal to avoid adsorbing your target compound, and to perform a hot filtration to remove the charcoal before allowing the solution to cool.

Q4: Can I use a single solvent for the recrystallization?

A4: A single solvent can be effective if you find one that dissolves the crude product well at elevated temperatures but poorly at room temperature. Ethanol and acetic acid are potential candidates for single-solvent recrystallization of N-substituted phthalimides. However, a mixed-solvent system often provides better purification and yield.

Q5: What is the principle behind using a mixed-solvent system like ethanol/water?

A5: In a mixed-solvent system, you dissolve your crude product in a "good" solvent (one in which it is highly soluble, e.g., ethanol) at an elevated temperature. You then add a "poor" solvent (one in which it is sparingly soluble, e.g., water) dropwise until the solution becomes slightly cloudy (the saturation point). Upon slow cooling, the solubility of your target compound decreases, leading to the formation of pure crystals, while the impurities remain in the solvent mixture.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Crude product does not fully dissolve in the hot solvent. 1. Insufficient solvent. 2. Presence of insoluble impurities.1. Add more hot solvent in small increments until the product dissolves. 2. If a significant amount of solid remains, perform a hot filtration to remove the insoluble impurities.
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated.1. Reheat the solution and evaporate some of the solvent to concentrate it. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
The product "oils out" instead of forming crystals. 1. The melting point of the compound is below the boiling point of the solvent. 2. The solution is cooling too rapidly. 3. High concentration of impurities depressing the melting point.1. Reheat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly. 2. Ensure the flask is not placed directly on a cold surface; insulate it with a paper towel or cork ring. 3. Consider a preliminary purification step like a solvent wash to remove some impurities before recrystallization.
The recrystallized product is still colored. 1. Insufficient activated charcoal treatment. 2. The colored impurity has similar solubility to the product.1. Repeat the recrystallization, ensuring to use a small amount of activated charcoal during the hot dissolution step. 2. Consider an alternative purification method such as column chromatography.
Low recovery of the recrystallized product. 1. Too much solvent was used. 2. The product is significantly soluble in the cold solvent. 3. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Cool the solution in an ice bath for a longer period to maximize precipitation. 3. Ensure the funnel and receiving flask are pre-heated before hot filtration. Wash the filter paper with a small amount of hot solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Ethanol)

This protocol is a general guideline and may require optimization based on the impurity profile of your crude product.

  • Dissolution: In a fume hood, place the crude (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture on a hotplate with stirring. Continue to add ethanol in small portions until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a spatula-tip of activated charcoal. Swirl the flask and gently reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)
  • Dissolution: In a fume hood, dissolve the crude product in the minimum amount of hot ethanol as described in Protocol 1.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect and dry the crystals as described in Protocol 1, washing with a cold ethanol/water mixture.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_outcome Outcome crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve solvent Select Solvent(s) solvent->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal if colored hot_filter Hot Filtration dissolve->hot_filter if clear charcoal->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool isolate Vacuum Filtration & Washing cool->isolate dry Drying isolate->dry mother_liquor Mother Liquor (Impurities) isolate->mother_liquor pure Pure Crystals dry->pure Troubleshooting_Flow action_node action_node start Crystals Don't Form? q1 Is the solution supersaturated? start->q1 Check action1 Scratch flask interior Add seed crystal q1->action1 Yes q2 Is there too much solvent? q1->q2 No end Crystallization action1->end Success action2 Boil off some solvent and re-cool q2->action2 Yes action3 Re-evaluate solvent system q2->action3 No action2->end Success action3->end Re-attempt

Caption: Decision tree for troubleshooting non-forming crystals.

References

  • Benchchem.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07).
  • Chem Help ASAP. recrystallization & purification of N-bromosuccinimide. (2021-02-06).
  • ResearchGate. SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. (2017-04-01).
  • PrepChem.com. Preparation of N-4-benzocyclobutenyl 4-bromophthalimide.

Sources

Troubleshooting

Technical Support Center: Column Chromatography for Phthalimide Derivatives

Welcome to the technical support center for the purification of phthalimide derivatives using column chromatography. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of phthalimide derivatives using column chromatography. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, experience-based insights into the principles, practices, and troubleshooting of chromatographic separations for this important class of compounds.

Introduction: The Chromatographic Challenge of Phthalimide Derivatives

Phthalimides are a versatile class of compounds, characterized by an imide functional group attached to a phthalic acid derivative.[1][2] Their applications are extensive, ranging from precursors in the synthesis of primary amines (Gabriel Synthesis) to key scaffolds in pharmacologically active molecules.[2][3][4] The polarity of phthalimide derivatives can vary significantly based on the N-substituent, making their purification by column chromatography a common yet nuanced task. The inherent polarity from the imide group, combined with potentially hydrophobic or functionalized substituents, requires a careful and logical approach to method development.[1][5]

This guide will walk you through the critical parameters of column chromatography for phthalimide derivatives, from selecting the right stationary and mobile phases to troubleshooting common issues that can arise during the separation process.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we encounter from researchers working with phthalimide derivatives:

Q1: What is the best stationary phase for separating my phthalimide derivative?

A1: For most phthalimide derivatives, standard silica gel (SiO₂) is the stationary phase of choice.[6] This is because silica gel is a polar stationary phase, and it effectively separates compounds based on their polarity.[7][8] More polar compounds will interact more strongly with the silica gel and elute later. For very polar or acid-sensitive phthalimide derivatives, deactivated silica or alumina can be considered.[9]

Q2: How do I choose the right mobile phase (eluent)?

A2: The key is to find a solvent system that provides a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate first. A good starting point for many phthalimide derivatives is a mixture of a non-polar solvent like hexane or pentane and a more polar solvent like ethyl acetate or dichloromethane.[6] The ratio of these solvents is adjusted to achieve an Rf value of approximately 0.2-0.4 for your desired compound on the TLC plate.

Q3: My compound is streaking on the TLC plate. What does this mean for my column?

A3: Streaking often indicates that the compound is either too polar for the chosen solvent system, is interacting too strongly with the stationary phase, or the sample is overloaded. For column chromatography, this can lead to broad peaks and poor separation. Try adding a small amount of a more polar solvent (like methanol) or a modifier (like a few drops of acetic acid or triethylamine, depending on the nature of your compound) to your mobile phase to improve the peak shape.

Q4: Should I use isocratic or gradient elution?

A4: The choice depends on the complexity of your mixture.

  • Isocratic elution , where the mobile phase composition remains constant, is suitable for simple separations where the components have similar polarities.[10][11]

  • Gradient elution , where the polarity of the mobile phase is gradually increased during the separation, is more effective for complex mixtures containing compounds with a wide range of polarities.[10][11][12] Gradient elution can help to sharpen peaks of later-eluting compounds and reduce the overall run time.[11][13]

In-Depth Troubleshooting Guide

Even with careful planning, challenges can arise during column chromatography. This section provides a systematic approach to identifying and resolving common problems.

Problem 1: Poor Separation or Co-elution of Compounds

Symptoms:

  • Fractions contain a mixture of your desired product and impurities.

  • TLC analysis of fractions shows overlapping spots.

Potential Causes & Solutions:

CauseExplanationSolution
Inappropriate Mobile Phase The polarity of the eluent is too high, causing all compounds to move too quickly through the column, or too low, resulting in broad, overlapping bands.Re-optimize the mobile phase using TLC. Aim for a larger difference in Rf values (ΔRf) between your target compound and the impurities. A ΔRf of at least 0.2 is generally recommended for good separation.
Column Overloading Too much sample has been loaded onto the column, exceeding its separation capacity. This leads to broad, tailing peaks that merge.As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. For difficult separations, use a lower loading percentage.
Poor Column Packing An unevenly packed column contains channels or cracks, leading to an irregular solvent front and poor separation.[14]Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[14][15] Tapping the column gently during packing can help to settle the stationary phase evenly.
Sample Application The initial band of the sample at the top of the column is too wide.Dissolve the sample in the minimum amount of solvent and load it onto the column in a narrow, concentrated band.[15][16] Dry loading the sample onto a small amount of silica can also improve resolution.[15][16]
Problem 2: Compound is "Stuck" on the Column

Symptoms:

  • Your target compound does not elute from the column, even with a highly polar mobile phase.

Potential Causes & Solutions:

CauseExplanationSolution
Compound is Too Polar The compound has a very strong affinity for the polar silica gel stationary phase.Switch to a more polar mobile phase system. For example, if you are using hexane/ethyl acetate, try dichloromethane/methanol. In extreme cases, a reverse-phase column with a polar mobile phase may be necessary.[17]
Compound Decomposition The compound may be unstable on silica gel, which can be slightly acidic.[9]Test the stability of your compound on a TLC plate by spotting it and leaving it for some time before eluting. If it decomposes, consider using a deactivated stationary phase like alumina or florisil.[9]
Insoluble Compound The compound may have precipitated at the top of the column if the loading solvent was not compatible with the mobile phase.Ensure the sample is fully dissolved in the loading solvent and that this solvent is miscible with the mobile phase. If solubility is an issue, dry loading is a better option.
Problem 3: Irregular Flow or Column Cracking

Symptoms:

  • The solvent flows unevenly through the column.

  • Visible cracks or channels appear in the stationary phase.[14]

Potential Causes & Solutions:

CauseExplanationSolution
Column Ran Dry If the solvent level drops below the top of the stationary phase, air enters and causes cracking.[15]Always keep the solvent level above the stationary phase. If the column runs dry, it is often best to repack it.[14][15]
Heat of Solvation Mixing solvents can sometimes generate heat, causing bubbles to form in the column and disrupt the packing.Pre-mix your mobile phase and allow it to cool to room temperature before adding it to the column.
Fine Particles Clogging the Frit Very fine silica particles can clog the porous frit at the bottom of the column, impeding flow.Place a layer of sand at the bottom of the column before adding the silica slurry to prevent fine particles from reaching the frit.

Experimental Workflow and Protocols

Visualizing the Workflow

ChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Mobile Phase Scout) ColumnPrep 2. Column Preparation (Packing) TLC->ColumnPrep Select Eluent SamplePrep 3. Sample Preparation (Loading) ColumnPrep->SamplePrep Elution 4. Elution (Isocratic or Gradient) SamplePrep->Elution Load Sample Collection 5. Fraction Collection Elution->Collection FractionTLC 6. Fraction Analysis (TLC) Collection->FractionTLC Combine 7. Combine Pure Fractions FractionTLC->Combine Identify Pure Evaporation 8. Solvent Evaporation Combine->Evaporation

Caption: Standard workflow for column chromatography purification.

Step-by-Step Protocol for Column Chromatography of a Phthalimide Derivative

This protocol assumes a standard normal-phase separation on silica gel.

1. Mobile Phase Selection via TLC: a. Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane). b. Spot the solution onto a silica gel TLC plate. c. Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate). d. The ideal solvent system will give your desired phthalimide derivative an Rf value of approximately 0.2-0.4 and show good separation from impurities.

2. Column Packing (Slurry Method): a. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. b. In a separate beaker, create a slurry of silica gel in your chosen mobile phase. The consistency should be like a milkshake, not too thick. c. Pour the slurry into the column in one continuous motion. d. Gently tap the side of the column to dislodge any air bubbles and help the silica pack evenly. e. Once the silica has settled, add a layer of sand on top to protect the surface. f. Drain the solvent until it is just level with the top of the sand. Do not let the column run dry.

3. Sample Loading: a. Wet Loading: Dissolve your crude product in the minimum amount of the mobile phase.[16] Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica. b. Dry Loading: Dissolve your crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[15] Carefully add this powder to the top of the column.

4. Elution and Fraction Collection: a. Carefully add the mobile phase to the column. b. Begin collecting fractions in test tubes or vials. The size of the fractions will depend on the size of your column and the separation. c. Maintain a constant flow rate. Applying gentle pressure with a pump or inert gas can speed up the process (flash chromatography).

5. Analysis of Fractions: a. Spot each fraction (or every few fractions) onto a TLC plate. b. Develop the TLC plate to identify which fractions contain your pure product. c. Combine the pure fractions.

6. Product Isolation: a. Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified phthalimide derivative.

Logical Relationships in Method Development

MethodDevLogic CompoundPolarity Compound Polarity StationaryPhase Stationary Phase CompoundPolarity->StationaryPhase influences choice of MobilePhase Mobile Phase CompoundPolarity->MobilePhase determines starting Separation Successful Separation StationaryPhase->Separation provides differential interaction MobilePhase->Separation modulates interaction

Caption: Key factors influencing a successful separation.

By understanding the principles outlined in this guide and applying a systematic approach to method development and troubleshooting, you can confidently and efficiently purify your phthalimide derivatives, advancing your research and development goals.

References
  • Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention?
  • Sigma-Aldrich.
  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now.
  • Buchi.
  • SIELC Technologies. Separation of N-(Chloroacetyl)phthalimide on Newcrom R1 HPLC column. SIELC Technologies.
  • Benchchem. Phthalimide-PEG4-PDM-OTBS: A Technical Guide to Solubility and Stability. Benchchem.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • The Royal Society of Chemistry. Phthalimide-based π-Conjugated Small Molecules with Tailored Electronic Energy Levels for use as Acceptors in Organic Solar Cells. The Royal Society of Chemistry.
  • Kushwaha, N., & Kaushik, N. (2016). Recent Advances and Future Prospects of Phthalimide Derivatives. Journal of Applied Pharmaceutical Science, 6(3), 159-171.
  • Phenomenex. (2025). Isocratic Vs.
  • Royal Society of Chemistry. (2024).
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
  • University of Rochester, Department of Chemistry.
  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
  • Danaher Life Sciences. Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences.
  • ChemistryViews. (2012).
  • Kromasil.
  • Mastelf. (2025). Gradient vs.
  • Biotage. (2023).
  • Organic Syntheses. (1922). PHTHALIMIDE. Organic Syntheses.
  • Turito. (2022). Phthalimide- Preparation, Chemical Reactions & Uses. Turito.
  • Reddit. (2022).
  • Wikipedia. Phthalimide. Wikipedia.
  • Khan Academy. Gabriel phthalimide synthesis. Khan Academy.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.

Sources

Optimization

common side reactions in the synthesis of N-substituted phthalimides

This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of N-substituted phthalimides. Here, we provide in-depth technical guidance, troubleshooting prot...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of N-substituted phthalimides. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address common side reactions and other challenges encountered during these synthetic procedures. Our aim is to equip you with the knowledge to not only identify and resolve issues but also to proactively design more robust and efficient syntheses.

Introduction to Common Synthetic Routes

The synthesis of N-substituted phthalimides is a cornerstone in organic chemistry, particularly for the preparation of primary amines via the celebrated Gabriel synthesis. However, several methods are routinely employed, each with its own set of advantages and potential pitfalls. The three primary routes we will discuss are:

  • The Gabriel Synthesis: This classic method involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by deprotection to release the primary amine. It is renowned for preventing over-alkylation, a common issue with direct amination of alkyl halides.[1]

  • The Mitsunobu Reaction: This reaction allows for the N-alkylation of phthalimide with a primary or secondary alcohol using a phosphine and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2]

  • Direct Condensation of Phthalic Anhydride with Amines: This straightforward approach involves heating phthalic anhydride with a primary amine, often in the presence of a dehydrating agent or in a high-boiling solvent like glacial acetic acid.[3]

Each of these methods can be plagued by side reactions that can diminish yield, complicate purification, and in some cases, lead to complete reaction failure. This guide will provide a comprehensive overview of these challenges and how to overcome them.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding side reactions in the synthesis of N-substituted phthalimides.

Q1: Why is the Gabriel synthesis generally not suitable for secondary or tertiary alkyl halides?

A1: The Gabriel synthesis proceeds via an S(_N)2 mechanism, which is highly sensitive to steric hindrance.[4] The phthalimide anion is a bulky nucleophile, and its attack on a sterically hindered secondary or tertiary carbon is significantly impeded.[5] Consequently, with secondary and tertiary alkyl halides, the competing E2 elimination reaction often becomes the major pathway, leading to the formation of alkenes as the primary side product instead of the desired N-substituted phthalimide.[6]

Q2: What is the primary byproduct in the direct condensation of phthalic anhydride and aniline, and how can its formation be minimized?

A2: The main byproduct is phthalanilic acid, which is the intermediate formed from the initial nucleophilic attack of aniline on phthalic anhydride.[4] Incomplete cyclization and dehydration of this intermediate will result in its presence in the final product. To minimize its formation, ensure adequate reaction time and temperature. The use of glacial acetic acid as both a solvent and a catalyst can facilitate the dehydration step.[7][8]

Q3: During the deprotection step of the Gabriel synthesis with hydrazine, I often get a persistent white precipitate that is difficult to remove. What is it and how can I get rid of it?

A3: That white precipitate is phthalhydrazide, the cyclic byproduct formed from the reaction of hydrazine with the phthalimide moiety.[9] While it is generally insoluble in many organic solvents, its removal can be challenging.[10] To improve its removal, after the reaction with hydrazine, the mixture can be acidified with dilute HCl. This protonates the desired amine, keeping it soluble in the aqueous phase, while the phthalhydrazide can be more effectively removed by filtration.[11]

Q4: Can over-alkylation occur in the Gabriel synthesis?

A4: The Gabriel synthesis is specifically designed to prevent over-alkylation.[1] Once the phthalimide nitrogen is alkylated, it is no longer nucleophilic due to the electron-withdrawing effect of the two adjacent carbonyl groups.[12] This effectively shuts down any further reaction with the alkyl halide, leading to a clean mono-alkylation product.

Q5: What are the common side products in a Mitsunobu reaction for N-alkylation of phthalimide?

A5: The most common byproducts are triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate (e.g., diethyl hydrazodicarboxylate).[13] TPPO can be particularly challenging to remove due to its polarity and crystallinity. Purification often requires careful column chromatography or specific workup procedures, such as washing with hydrogen peroxide to oxidize any remaining triphenylphosphine to the more polar TPPO, which can then be removed by filtration through silica gel.[14]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of N-substituted phthalimides.

Problem 1: Low or No Yield of N-Substituted Phthalimide

Symptoms: TLC analysis shows predominantly starting materials (e.g., potassium phthalimide and alkyl halide) even after prolonged reaction time.

Possible Causes and Solutions:

  • Poor Reagent Quality:

    • Potassium Phthalimide: Can degrade over time, especially if exposed to moisture. Consider using freshly prepared or recently purchased potassium phthalimide.[9]

    • Alkyl Halide: May have decomposed. Check the purity of the alkyl halide by NMR or GC-MS.

    • Solvent: The presence of water in polar aprotic solvents like DMF or DMSO can hydrolyze the phthalimide anion and impede the S(_N)2 reaction.[6] Use freshly dried solvents.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction may require higher temperatures to proceed at a reasonable rate, especially with less reactive alkyl halides. Consider increasing the temperature in increments, monitoring for decomposition.

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for the Gabriel synthesis to facilitate the S(_N)2 reaction.[15]

  • Steric Hindrance:

    • As discussed in the FAQs, secondary and tertiary alkyl halides are poor substrates. If you are using such a substrate, expect low yields and consider an alternative synthetic route.[4]

Problem 2: Formation of Multiple Unidentified Byproducts

Symptoms: TLC plate shows multiple spots in addition to the starting materials and the desired product.

Possible Causes and Solutions:

  • Decomposition of Starting Materials or Product:

    • High reaction temperatures can lead to the decomposition of sensitive substrates or the desired product. Try running the reaction at a lower temperature for a longer duration.

    • The stability of N-substituted phthalimides can vary.[5] Check the literature for the stability of your specific compound under the reaction conditions.

  • Side Reactions with the Solvent:

    • DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile and lead to side products. If high temperatures are required, consider a more stable solvent like DMSO or NMP.

  • Impure Starting Materials:

    • Impurities in the starting materials can lead to a cascade of side reactions. Ensure the purity of all reagents before starting the reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield reagent_quality Check Reagent Quality (Phthalimide, Alkyl Halide, Solvent) start->reagent_quality Step 1 reaction_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) reagent_quality->reaction_conditions Reagents OK reagent_details Use fresh reagents. Ensure dry solvents. reagent_quality->reagent_details substrate_issue Evaluate Substrate (Primary, Secondary, Tertiary Halide?) reaction_conditions->substrate_issue Conditions Optimized condition_details Increase temperature incrementally. Switch to a higher boiling polar aprotic solvent. reaction_conditions->condition_details purification Review Purification Strategy substrate_issue->purification Substrate Suitable substrate_details If secondary/tertiary halide, consider alternative synthesis (e.g., Mitsunobu). substrate_issue->substrate_details success Improved Yield purification->success Purification Optimized

Caption: A troubleshooting workflow for diagnosing and resolving low product yield in the synthesis of N-substituted phthalimides.

Experimental Protocols

Here we provide detailed protocols for common synthetic procedures and for mitigating specific side reactions.

Protocol 1: Gabriel Synthesis of N-Benzylphthalimide

This protocol outlines the synthesis of a simple N-substituted phthalimide, highlighting key considerations for avoiding side reactions.

Materials:

  • Potassium phthalimide

  • Benzyl chloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Methanol

  • Dilute Hydrochloric Acid (HCl)

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • Alkylation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium phthalimide (1.0 eq) in anhydrous DMF.

    • Add benzyl chloride (1.05 eq) to the solution.

    • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the crude N-benzylphthalimide.

    • Filter the solid, wash with water, and dry.

  • Deprotection (Hydrazinolysis):

    • Suspend the crude N-benzylphthalimide in methanol.

    • Add hydrazine monohydrate (1.5 eq) and reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

    • Cool the reaction mixture and add dilute HCl to dissolve the remaining solids and protonate the benzylamine.

    • Filter off the phthalhydrazide precipitate and wash it with a small amount of cold methanol.

    • Combine the filtrate and washings, and remove the methanol under reduced pressure.

    • Basify the aqueous residue with NaOH and extract the benzylamine with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Protocol 2: Purification Strategy for Removing Phthalhydrazide

This protocol provides a more detailed procedure for the challenging removal of the phthalhydrazide byproduct.

Materials:

  • Crude reaction mixture containing the desired amine and phthalhydrazide

  • Ethanol

  • Concentrated HCl

  • Sodium hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • After the hydrazinolysis step, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Add ethanol to the residue and stir to form a slurry.

  • Filter the mixture to remove the majority of the precipitated phthalhydrazide.

  • To the filtrate, add concentrated HCl dropwise until the pH is acidic (pH 1-2). This will protonate the amine and may cause more phthalhydrazide to precipitate.

  • Filter again to remove any additional precipitate.

  • Carefully basify the filtrate with a concentrated NaOH solution to deprotonate the amine.

  • Extract the amine into an organic solvent. The phthalhydrazide salt will remain in the aqueous layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified amine.

Data on Reaction Conditions and Side Products

The choice of solvent and temperature can have a significant impact on the yield and purity of N-substituted phthalimides. The following table summarizes some of these effects.

Alkyl HalideSolventTemperature (°C)Reaction Time (h)Yield (%)Major Side Product(s)Reference
1-BromobutaneDMF90385None observed[12]
2-BromopropaneDMF10012<10Propene (elimination)[4]
1-ChlorobutaneDMF1202460Unreacted starting material[9]
1-BromobutaneAcetonitrile80675Slower reaction rate[15]

Visualizing Reaction Pathways and Troubleshooting

Mechanism of a Common Side Reaction: E2 Elimination

E2_Elimination Potassium\nPhthalimide Potassium Phthalimide Alkene Alkene Potassium\nPhthalimide->Alkene Acts as a base Phthalimide Phthalimide Potassium\nPhthalimide->Phthalimide Secondary\nAlkyl Halide Secondary Alkyl Halide Secondary\nAlkyl Halide->Alkene Undergoes E2 elimination KX KX Secondary\nAlkyl Halide->KX

Caption: The competing E2 elimination pathway in the Gabriel synthesis with a secondary alkyl halide.

References

  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]

  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. [Link]

  • Quora. (2016, April 20). Can someone provide the synthesis of N-phenylphthalimide from phthalic acid and aniline?[Link]

  • PrepChem.com. (n.d.). Synthesis of N-Phenylphthalimide. Retrieved January 16, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved January 16, 2026, from [Link]

  • Reddit. (2023, June 23). Gabriel synthesis troubleshooting. r/Chempros. [Link]

  • Organic Syntheses. (n.d.). 2-methyl-2-phenyl-4-pentenal. Retrieved January 16, 2026, from [Link]

  • Fraga-Dubreuil, J., Comak, G., Taylor, A., & Poliakoff, M. (2007). Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O/EtOH mixtures. Green Chemistry, 9(10), 1055-1063. [Link]

  • Organic Chemistry. (2019, August 26). Mitsunobu Reaction. [Link]

  • ResearchGate. (2014, August 11). Can anyone help me with a Gabriel synthesis for making primary amine?[Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2025, August 5). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. [Link]

  • Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354. [Link]

  • Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved January 16, 2026, from [Link]

  • Brown, J., Su, S. C., & Shafer, J. A. (1966). The hydrolysis and cyclization of some phthalamic acid derivatives. Journal of the American Chemical Society, 88(19), 4468–4474. [Link]

  • Cai, Y.-H. (2012). Solvent-Free Synthesis of Phthalimide Under Microwave Irradiation and Modification of Talc with Synthesized Phthalimide. Asian Journal of Chemistry, 24(2), 481-484. [Link]

  • OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Retrieved January 16, 2026, from [Link]

  • Graphviz. (2024, September 28). DOT Language. [Link]

  • von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]

  • The Royal Society of Chemistry. (n.d.). An unprecedented approach to the Gabriel amine synthesis utilizing tosylhydrazones as alkylating agents. [Link]

  • Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Abdel-Jaber, R. A. (2006). Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. Molecules, 11(11), 896–906. [Link]

  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. [Link]

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  • J&K Scientific LLC. (2025, February 23). Gabriel Synthesis. [Link]

  • Hu, C., Wang, L., Wu, Y., Zheng, Y., Fu, Y., & Du, Z. (2023). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Chemical Communications, 59(98), 14839-14842. [Link]

  • Khan, M. N., & Ariffin, A. (1987). The kinetics and mechanism of alkaline hydrolysis of N‐substituted phthalimides. International Journal of Chemical Kinetics, 19(2), 165-174. [Link]

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  • BYJU'S. (n.d.). Preparation of Phthalimide. Retrieved January 16, 2026, from [Link]

  • Khan Academy. (n.d.). Gabriel phthalimide synthesis [Video]. [Link]

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  • Perry, C. J., & Parveen, S. (2001). The Cyclization of Substituted Phthalanilic Acids in Acetic Acid Solution. A Kinetic Study of Substituted N-Phenylphthalimide Formation. International Journal of Chemical Kinetics, 33(12), 735-742. [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted phthalimides [Image]. [Link]

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Troubleshooting

Technical Support Center: Optimizing Amide Coupling Reactions with 5-Bromophthalimidoacetic Acid

Welcome to the technical support center for optimizing amide bond formation. This guide is specifically tailored for researchers, scientists, and drug development professionals working with 5-Bromophthalimidoacetic acid...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing amide bond formation. This guide is specifically tailored for researchers, scientists, and drug development professionals working with 5-Bromophthalimidoacetic acid and facing challenges in achieving optimal reaction outcomes. The following troubleshooting guides and FAQs are designed to provide both foundational understanding and actionable solutions to common issues, with a core focus on the critical parameter of reaction temperature.

The Challenge: Coupling 5-Bromophthalimidoacetic Acid

5-Bromophthalimidoacetic acid presents a unique set of challenges in amide coupling reactions. The phthalimido group introduces significant steric bulk, which can hinder the approach of the amine coupling partner to the activated carboxylic acid. Furthermore, the electronic properties of the aromatic system can influence the reactivity of the carboxyl group. Consequently, standard room-temperature protocols often result in sluggish or incomplete reactions, necessitating careful optimization, particularly of the reaction temperature.

The fundamental goal of temperature optimization is to supply sufficient thermal energy to overcome the reaction's activation energy barrier without promoting unwanted side reactions. Finding this optimal thermal window is key to maximizing yield and purity.

Troubleshooting Guide: Temperature Optimization

This section addresses common problems encountered during the coupling process in a direct question-and-answer format.

Q1: My coupling reaction is sluggish, showing low or no product yield at room temperature. How should I approach temperature optimization?

Answer: A low yield at ambient temperature is a classic indicator that the reaction requires more energy to proceed, often due to steric hindrance from the phthalimido group. A systematic and gradual increase in temperature is the most logical first step.

Initial Strategy: Gentle Heating

  • Start Low: Begin by gently heating the reaction mixture to a moderate temperature, such as 40-50 °C.[1] This is often sufficient to increase the reaction rate without significantly promoting side reactions.

  • Monitor Closely: The key to optimization is diligent monitoring. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of your starting materials and the formation of the desired product. Check the reaction at regular intervals (e.g., 1, 4, and 12 hours).

  • Systematic Increase: If the reaction is still slow or incomplete at 40-50 °C, you can incrementally increase the temperature (e.g., to 60 °C or 80 °C).[2][3] However, be aware that with increased temperature comes an increased risk of side product formation.

It is crucial to ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate, leading to low yields regardless of the temperature.[4][5]

Q2: I've increased the temperature, but now my LC-MS shows a complex mixture with multiple side products. What is happening and how can I mitigate this?

Answer: The appearance of new impurities upon heating indicates that you have likely crossed the optimal thermal threshold, and undesired reaction pathways are now competing with your desired amide bond formation. The identity of these side products is often dependent on the coupling reagent used.

Common Temperature-Induced Side Reactions:

  • Racemization: If your amine partner contains a chiral center, elevated temperatures can lead to epimerization. This is a critical issue in peptide synthesis and drug development. Running the reaction at a lower temperature is the primary solution to suppress this.[4]

  • N-acylurea Formation: When using carbodiimide reagents like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.[2][6] This process is often accelerated by heat.

  • Coupling Reagent Decomposition: Many common coupling reagents, particularly uronium salts like HATU and HBTU, have limited thermal stability.[7] Their decomposition can halt the reaction and introduce impurities.

  • Guanidinylation of the Amine: With uronium reagents (HATU, HBTU), the amine can react directly with the coupling reagent itself, forming a guanidinium byproduct. This is especially problematic if the carboxylic acid activation step is slow.[1][8]

Mitigation Strategies:

  • Reduce Temperature: The most straightforward solution is to lower the temperature to the previously identified point where side product formation was minimal.

  • Use Additives: Incorporating additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® can suppress racemization and minimize the formation of N-acylurea when using carbodiimides.[1][4] These additives convert the initial activated intermediate into a more stable active ester that is less prone to side reactions.

  • Change Coupling Reagent: If heating is necessary for the coupling to proceed, consider switching to a more potent coupling reagent that can facilitate the reaction at a lower temperature. For sterically hindered substrates, phosphonium reagents like PyBOP are often effective.[2]

Below is a troubleshooting workflow to guide your decision-making process.

G start Reaction at RT shows Low / No Yield increase_temp Systematically Increase Temperature (e.g., 40-60 °C) start->increase_temp monitor Monitor by LC-MS / TLC increase_temp->monitor side_products Significant Side Products Observed? monitor->side_products Product Forming incomplete Reaction Still Incomplete / Slow? side_products->incomplete No troubleshoot Reduce Temperature AND 1. Add HOBt/Oxyma 2. Switch to more potent   coupling reagent (e.g., PyBOP) side_products->troubleshoot Yes success Reaction Complete! Proceed to Workup incomplete->success No change_reagent Switch to a more potent coupling reagent that may work at a lower temperature incomplete->change_reagent Yes troubleshoot->increase_temp Re-optimize change_reagent->increase_temp Re-optimize

Caption: Troubleshooting decision tree for temperature optimization.

Data Summary: Coupling Reagents and Temperature Considerations

The choice of coupling reagent is intrinsically linked to temperature optimization. A more reactive reagent may achieve the desired transformation at a lower temperature, thereby avoiding side reactions.

Coupling Reagent ClassExamplesTypical Starting Temp.Key Considerations for Temperature Increase
Carbodiimides EDC, DCC, DIC0 °C to RT[9]High risk of N-acylurea formation with heat.[6] Use of additives (HOBt, Oxyma) is strongly recommended if heating is required.
Uronium/Aminium Salts HATU, HBTURoom Temperature[5][10]Highly efficient but can decompose at elevated temperatures.[7] Pre-activation is crucial to prevent amine guanidinylation.[1]
Phosphonium Salts PyBOP, PyAOPRoom TemperatureExcellent for sterically hindered couplings and suppressing racemization.[2][11] Generally cleaner reactions than uronium salts if heating is needed.[8]

Experimental Protocols

Adherence to a systematic, well-documented protocol is essential for successful and reproducible optimization.

Protocol 1: General Procedure for Amide Coupling using HATU with Pre-activation

This protocol outlines a standard procedure for coupling 5-Bromophthalimidoacetic acid using a common uronium reagent.

G step1 1. Dissolve 5-Bromophthalimidoacetic acid (1.0 eq.) in anhydrous DMF under N₂. step2 2. Add HATU (1.0-1.1 eq.) followed by a non-nucleophilic base (e.g., DIPEA, 2.0 eq.). step1->step2 step3 3. Stir at Room Temperature for 15-30 min. (Pre-activation Step) step2->step3 step4 4. Add the amine (1.0-1.2 eq.) to the reaction mixture. step3->step4 step5 5. Stir at the desired temperature (e.g., RT, 40 °C, 60 °C). step4->step5 step6 6. Monitor reaction progress by TLC or LC-MS until starting material is consumed. step5->step6 step7 7. Quench with water and perform aqueous workup (e.g., extract with EtOAc). step6->step7 step8 8. Dry, concentrate, and purify the crude product (e.g., column chromatography). step7->step8

Caption: Standard experimental workflow for HATU-mediated coupling.

Detailed Steps:

  • To a stirred solution of 5-Bromophthalimidoacetic acid (1.0 equivalent) in anhydrous DMF (0.1–0.5 M) under an inert atmosphere (e.g., Nitrogen or Argon), add the coupling reagent HATU (1.0-1.1 equivalents).[2][4]

  • Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1] This step is critical for minimizing side reactions.

  • Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at your target temperature (e.g., RT, 40 °C, etc.) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water or a saturated aqueous solution of NH₄Cl, and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[4]

  • Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

  • Q: What is "pre-activation" and why is it so important, especially when heating a reaction?

    • A: Pre-activation involves mixing the carboxylic acid, coupling reagent, and base for a short period before adding the amine.[1] This allows the carboxylic acid to be converted into its highly reactive intermediate form. Adding all components at once, especially with uronium reagents like HATU, can lead to the reagent reacting directly with the amine (a side reaction called guanidinylation), which can be more competitive at higher temperatures.[8] Therefore, pre-activation ensures the activated acid is ready and waiting for the amine, maximizing the desired reaction pathway.

  • Q: My starting materials are not fully soluble at room temperature. Can I just heat the reaction to solve this?

    • A: While heating will improve solubility, it should be approached with caution as it is also a reaction variable. First, consider switching to a more suitable anhydrous solvent in which all components are soluble at room temperature (e.g., trying DMF if DCM fails). If a solvent change is not feasible, then heating can be used, but it must be treated as part of a systematic temperature optimization study as described above, with careful monitoring for side products.

  • Q: Are there any specific safety concerns with heating amide coupling reagents?

    • A: Yes. Safety must be a primary concern. Many reagents used in peptide synthesis, particularly those containing benzotriazole moieties like HOBt, HATU, and HBTU, are known to be thermally unstable and can be explosive, especially in their anhydrous form.[7] Always consult the Safety Data Sheet (SDS) for your specific reagents before performing any reaction. When heating reactions, especially on scale, always use a blast shield and ensure proper ventilation.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • DeTar, D. F., & Silverstein, R. (1966). Reactions of Carbodiimides. I. The Mechanisms of the Reactions of Acetic Acid with Dicyclohexylcarbodiimide. Journal of the American Chemical Society, 88(5), 1013–1019. Retrieved from [Link]

  • ResearchGate. (2025). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • ResearchGate. (2025). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of amide synthesis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Peptide Synthesis – Safety Topics. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Temperature control and side reactions in PPAA (T3P) couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). 16 questions with answers in AMIDE SYNTHASES. Retrieved from [Link]

  • Reddit. (2024). HATU coupling - what's the best order?. r/Chempros. Retrieved from [Link]

Sources

Optimization

how to remove unreacted starting material from 5-Bromophthalimidoacetic acid reactions

Welcome to the technical support resource for researchers working with 5-Bromophthalimidoacetic acid. This guide provides in-depth troubleshooting advice and detailed protocols for removing unreacted starting materials,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 5-Bromophthalimidoacetic acid. This guide provides in-depth troubleshooting advice and detailed protocols for removing unreacted starting materials, a common challenge in multi-step organic synthesis. Our focus is on providing practical, field-tested solutions grounded in chemical principles to ensure the highest purity of your final compound.

Introduction: The Synthetic Challenge

5-Bromophthalimidoacetic acid is typically synthesized via a procedure analogous to the Gabriel Synthesis, which involves the N-alkylation of a phthalimide derivative.[1][2] A common route is the reaction of potassium 5-bromophthalimide with a haloacetic acid or its ester (e.g., ethyl bromoacetate), followed by hydrolysis if an ester is used.

The primary challenge in this synthesis is the removal of unreacted 5-bromophthalimide . The product, 5-Bromophthalimidoacetic acid, possesses a key functional group—a carboxylic acid—that makes it acidic. In contrast, the starting material, 5-bromophthalimide, is an imide and is effectively neutral in weakly basic conditions. This fundamental difference in acidity is the cornerstone of its purification.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of 5-Bromophthalimidoacetic acid.

Q1: How can I confirm that my main impurity is unreacted starting material?

A: Thin-Layer Chromatography (TLC) is the most effective initial step. Spot your crude reaction mixture, your pure starting material (5-bromophthalimide), and a co-spot (crude + starting material) on a silica gel TLC plate. Elute with a solvent system like 7:3 Ethyl Acetate:Hexanes with 1% acetic acid.

  • Product (5-Bromophthalimidoacetic acid): Being a polar carboxylic acid, it will have a low Retention Factor (Rf) and will appear as a spot closer to the baseline.

  • Starting Material (5-bromophthalimide): Being less polar, it will have a higher Rf value. If the major impurity in your crude mixture has the same Rf as your 5-bromophthalimide standard, you have confirmed its identity.

Q2: What is the most efficient method to remove unreacted 5-bromophthalimide?

A: Acid-base extraction is the method of choice.[3] This technique leverages the acidic nature of your carboxylic acid product. By washing an organic solution of your crude product with a mild aqueous base, you can selectively convert the acidic product into a water-soluble salt, leaving the neutral starting material behind in the organic layer.[4][5]

Q3: Why is a weak base like sodium bicarbonate (NaHCO₃) recommended over a strong base like sodium hydroxide (NaOH)?

A: Causality is key here. While both bases can deprotonate the carboxylic acid, a strong base like NaOH can also catalyze the hydrolysis of the imide ring in your product, leading to the formation of 5-bromophthalamic acid derivatives and reducing your yield.[6] Sodium bicarbonate is sufficiently basic to deprotonate the carboxylic acid (pKa ≈ 4-5) but not acidic enough to significantly affect the imide N-H (pKa ≈ 8.3), ensuring the structural integrity of your desired molecule.[7]

Q4: After adding the aqueous base, a solid precipitated between the two layers. What should I do?

A: This typically indicates that the sodium salt of your product has limited solubility in the aqueous phase, a common issue with larger organic molecules.

  • Solution 1: Increase the volume of the aqueous base to ensure the salt can fully dissolve.

  • Solution 2: Gently warm the separatory funnel in a warm water bath to increase solubility.

  • Solution 3: Add a small amount of a co-solvent like Tetrahydrofuran (THF) to the mixture to help solubilize the salt at the interface, then proceed with the separation.

Q5: My product "oiled out" instead of crystallizing after I acidified the aqueous layer. How can I fix this?

A: "Oiling out" occurs when a compound separates from solution above its melting point, often due to residual impurities hindering crystal lattice formation.[8]

  • Immediate Steps: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure product.

  • Workup Solution: If scratching fails, extract the "oiled out" product back into a clean organic solvent (e.g., ethyl acetate). Dry this new organic solution with a drying agent (like anhydrous Na₂SO₄ or MgSO₄), filter, and evaporate the solvent. The resulting solid crude product can then be purified by recrystallization.[9]

Q6: Is recrystallization a viable primary purification method?

A: Recrystallization can be effective, but usually as a secondary step after acid-base extraction.[10][11] For it to work as a primary method, there must be a significant difference in the solubility of the product and the starting material in a chosen solvent. Given their structural similarity, finding such a solvent can be challenging. It is best used to "polish" the product after the bulk of the starting material has been removed.

Q7: When should I consider using column chromatography?

A: Flash column chromatography is a powerful tool but is more labor-intensive and costly than extraction.[12] Reserve it for situations where:

  • Acid-base extraction fails to provide sufficient purity.

  • Multiple byproducts are present that have similar polarities.

  • You need to achieve exceptionally high purity (>99.5%) for applications like drug development. A typical system would involve a silica gel stationary phase with a gradient elution, for example, starting with 20% ethyl acetate in hexanes and gradually increasing the polarity. Adding a small amount (0.5-1%) of acetic acid to the eluent is crucial to prevent the carboxylic acid from streaking on the column.[13]

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is the recommended first-line method for removing neutral 5-bromophthalimide starting material.

  • Dissolution: Dissolve the crude reaction mixture (e.g., 5.0 g) in a suitable organic solvent (e.g., 100 mL of ethyl acetate) in a 250 mL Erlenmeyer flask.

  • Transfer: Transfer the solution to a 500 mL separatory funnel.

  • First Extraction: Add 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically inverting and venting to release the CO₂ gas that evolves.

  • Separation: Allow the layers to separate fully. The bottom aqueous layer contains the sodium salt of your product. The top organic layer contains the unreacted 5-bromophthalimide.

  • Isolate Layers: Drain the bottom aqueous layer into a clean 500 mL beaker or flask.

  • Repeat Extraction: Add another 50 mL portion of saturated NaHCO₃ solution to the organic layer remaining in the funnel. Shake, vent, and separate as before. Combine this second aqueous extract with the first one.

  • Precipitation: Cool the combined aqueous extracts in an ice-water bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise. Your product, 5-Bromophthalimidoacetic acid, will precipitate as a white or off-white solid. Continue adding HCl until the solution is acidic to pH paper (pH ≈ 2) and no further precipitation is observed.[9]

  • Collection: Collect the purified solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven to a constant weight. Verify purity using TLC and melting point analysis.

Protocol 2: Purification via Recrystallization

This method is ideal for further purifying the product obtained from acid-base extraction.

  • Solvent Selection: An ethanol/water mixture is often effective.[10][14] The goal is to find a ratio where the compound is soluble in the boiling solvent but insoluble upon cooling.

  • Dissolution: Place the semi-pure 5-Bromophthalimidoacetic acid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at the boiling point.

  • Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, quickly filter the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is critical for the formation of large, pure crystals.[15]

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water solvent, and dry under vacuum.

Visualization & Data

Purification Workflow Diagram

The following diagram outlines the decision-making process for purifying 5-Bromophthalimidoacetic acid.

PurificationWorkflow cluster_start Initial Analysis cluster_purification Purification Strategy cluster_validation Validation Start Crude Reaction Mixture TLC Analyze by TLC Start->TLC Extraction Perform Acid-Base Extraction TLC->Extraction Unreacted starting material identified Purity_Check1 Check Purity (TLC, MP) Extraction->Purity_Check1 Recrystallize Perform Recrystallization Purity_Check2 Check Purity (TLC, MP) Recrystallize->Purity_Check2 Purity_Check1->Recrystallize No (minor impurities remain) End Pure Product Isolated Purity_Check1->End Yes Purity_Check2->End Yes

Caption: Decision workflow for purification of 5-Bromophthalimidoacetic acid.

Comparative Solubility Data

Understanding solubility is crucial for choosing the correct solvents for extraction and recrystallization.

CompoundSolventSolubilityRationale
5-Bromophthalimidoacetic acid Water (neutral)InsolubleThe molecule is predominantly non-polar despite the carboxylic acid group.[16]
Aqueous NaHCO₃SolubleForms the water-soluble sodium carboxylate salt.[4][17]
EthanolSoluble (especially when hot)Polar protic solvent capable of hydrogen bonding.[14]
Ethyl AcetateSolubleGood polarity match for dissolution during extraction.
5-Bromophthalimide WaterInsolubleLarge, non-polar aromatic structure.
Aqueous NaHCO₃InsolubleThe imide N-H is not acidic enough to be deprotonated by bicarbonate.[7]
EthanolSparingly SolubleLess soluble than the carboxylic acid derivative.
Ethyl AcetateSolubleSoluble in moderately polar organic solvents.

References

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  • Chemistry Steps. (n.d.). The Gabriel Synthesis of Primary Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Aminoisophthalic acid. PubChem. Retrieved from [Link]

  • Lennie, A. R. (2014). Accessing new polymorphs and solvates through solvothermal recrystallization. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(Pt 3), 395–396. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of bromoisophthalic acid compounds.
  • ResearchGate. (2025). Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. Retrieved from [Link]

  • Chem Player. (2020). Recrystallization of Acetanilide. YouTube. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of Brominated Organic Compounds

Welcome to the Technical Support Center for the analysis of brominated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the characteriz...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of brominated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the characterization of these unique molecules. Brominated compounds, ranging from flame retardants like Polybrominated Diphenyl Ethers (PBDEs) to novel pharmaceuticals, present a distinct set of analytical hurdles due to the specific physicochemical properties of bromine.[1][2]

This resource provides in-depth, field-proven insights in a direct question-and-answer format. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Mass Spectrometry (MS) - Troubleshooting & FAQs

Mass spectrometry is a cornerstone technique for identifying and quantifying brominated compounds. However, the isotopic nature of bromine and its influence on fragmentation can complicate spectral interpretation.

FAQ 1: My mass spectrum shows a pair of peaks of nearly equal intensity separated by 2 m/z. What does this signify?

This iconic 1:1 intensity pattern for the molecular ion (M) and a peak at M+2 is the classic signature of a compound containing a single bromine atom.[3][4][5][6]

The Science Behind It: Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance (approximately 50.5% and 49.5%, respectively).[5][7] This means that a population of your analyte molecules is a near 50:50 mixture of molecules containing ⁷⁹Br and those containing ⁸¹Br. The mass spectrometer resolves these two populations, resulting in two distinct peaks for the molecular ion, separated by the 2 Dalton mass difference between the isotopes.[5][6][8]

Troubleshooting Isotopic Patterns:

  • Problem: The M+2 peak is significantly smaller or larger than the M peak.

    • Possible Cause: You may have a co-eluting compound that is interfering with one of the isotopic peaks. Alternatively, if the ratio is closer to 3:1, you may have a chlorinated compound instead of a brominated one.[3]

    • Solution: Improve chromatographic separation to isolate the peak of interest. Check the mass spectrum for other characteristic fragments of your target compound.

  • Problem: I see an M, M+2, and M+4 peak pattern.

    • Possible Cause: Your compound likely contains two bromine atoms. The statistical distribution of ⁷⁹Br and ⁸¹Br isotopes across a molecule with two bromine atoms results in a characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 peaks, respectively.[3]

    • Solution: Verify this pattern against a theoretical isotope distribution calculator. The table below summarizes the expected patterns for multiple bromine atoms.

Table 1: Theoretical Isotopic Abundance Patterns for Polybrominated Ions

Number of Bromine AtomsIsotopic PeaksApproximate Intensity Ratio
1M, M+21:1
2M, M+2, M+41:2:1
3M, M+2, M+4, M+61:3:3:1
4M, M+2, M+4, M+6, M+81:4:6:4:1
5M, M+2, M+4, M+6, M+8, M+101:5:10:10:5:1

This table is based on the binomial expansion (a+b)ⁿ where 'a' and 'b' are the abundances of the two bromine isotopes and 'n' is the number of bromine atoms.

FAQ 2: I'm losing the bromine atom from my molecular ion too easily, leaving me with a weak or absent molecular ion peak. How can I confirm the molecular weight?

The carbon-bromine (C-Br) bond is relatively labile and prone to cleavage during ionization, especially with higher energy techniques like Electron Ionization (EI).[5][9][10] This often results in a prominent fragment ion corresponding to the loss of a bromine radical ([M-Br]⁺).[9][11]

The Science Behind It: In EI-MS, a high-energy electron beam bombards the molecule, which can easily lead to the homolytic cleavage of the C-Br bond. The positive charge often remains with the organic portion of the molecule, making the [M-Br]⁺ fragment a significant peak, sometimes even the base peak.[6][7]

Workflow for Confirming Molecular Weight:

Caption: Troubleshooting workflow for weak molecular ion peaks.

Troubleshooting Steps:

  • Switch to a Soft Ionization Technique: If available, use techniques like ESI, APCI, or CI.[12][13] These methods are less energetic and more likely to produce protonated molecules ([M+H]⁺) or adduct ions (e.g., [M+Na]⁺, [M+NH₄]⁺) with minimal fragmentation.[12][14]

  • Look for Adducts: In ESI, the formation of adducts is common.[12] If you observe a prominent ion, check if its mass corresponds to your expected molecular weight plus the mass of a common adduct former (e.g., Na⁺ = 23 Da, NH₄⁺ = 18 Da).[14][15]

  • Analyze the Fragments: Even in EI, the fragments can provide clues. The fragment showing the characteristic bromine isotope pattern confirms that it contains bromine.[9] The mass difference between a bromine-containing fragment and the molecular ion can help piece together the structure.[11]

  • Confirm with High-Resolution MS (HRMS): If accessible, HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecular ion, confirming the presence of bromine.[16]

Section 2: Gas Chromatography (GC) - Troubleshooting & FAQs

Gas chromatography is a powerful tool for separating brominated compounds, particularly non-polar species like PBDEs. However, the thermal stability and molecular weight of these compounds can create challenges.[17][18]

FAQ 3: My highly brominated compounds (e.g., BDE-209) are showing poor peak shape, low response, or are not eluting at all. What is causing this?

This is a classic problem related to the thermal lability and low volatility of highly brominated compounds.[17][19] Decabromodiphenyl ether (BDE-209), for instance, is notoriously difficult to analyze by GC for these reasons.[17]

The Science Behind It: The high temperatures required to volatilize large, heavily brominated molecules in the GC inlet and column can cause them to degrade.[19][20] This degradation leads to a loss of signal for the parent compound and the potential appearance of smaller, debrominated product peaks. Furthermore, their high boiling points mean they require long residence times on the column, increasing the opportunity for thermal breakdown.[17]

Troubleshooting Protocol for High Molecular Weight Brominated Compounds:

  • Optimize the GC Inlet:

    • Action: Use a temperature-programmed or pulsed splitless injection.[18]

    • Rationale: This minimizes the initial time the analyte spends in the hot inlet, reducing the chance of degradation. Starting at a lower temperature and ramping up quickly helps transfer the compound to the column efficiently.

    • Action: Use a deactivated glass liner.[18]

    • Rationale: Active sites on metal surfaces in the injector port can catalyze degradation. A deactivated liner provides an inert pathway.

  • Select the Right GC Column:

    • Action: Use a short (10-15 m), thin-film (0.1 µm) non-polar column.[17][21]

    • Rationale: A shorter column reduces the residence time of the analyte at high temperatures, minimizing degradation.[17][18] A thin stationary phase facilitates faster elution.

    • Action: Perform regular column maintenance, such as clipping the first few centimeters from the inlet end.[18]

    • Rationale: Non-volatile matrix components can accumulate at the head of the column, creating active sites that promote analyte degradation.

  • Consider an Alternative Technique:

    • Action: If problems persist, switch to Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: LC-MS is performed at or near ambient temperature, completely avoiding the issue of thermal degradation.[19][20] It is the preferred method for thermally labile compounds like hexabromocyclododecanes (HBCDDs).[19][20]

FAQ 4: I have polar brominated compounds (e.g., bromophenols, brominated carboxylic acids) that show severe peak tailing and poor sensitivity in my GC analysis. How can I improve this?

This issue stems from the interaction of polar functional groups (like -OH or -COOH) with the GC system. These groups can form hydrogen bonds with active sites on the column or liner, leading to adsorption, poor peak shape, and signal loss.[22][23]

The Science Behind It: The silanol groups (Si-OH) on the surface of fused silica columns and glass liners are "active sites." Polar analytes can interact strongly with these sites through hydrogen bonding, causing them to be retained longer than expected and elute slowly and asymmetrically (tailing).[22]

Solution: Derivatization

Derivatization is a chemical modification process that converts polar, active hydrogens into less polar, more volatile, and more thermally stable groups.[22][23][24][25]

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preventing degradation of (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid during storage

Technical Support Center: (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid Welcome to the technical support guide for (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid (CAS No. 5238-66-4).

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid

Welcome to the technical support guide for (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid (CAS No. 5238-66-4). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of potential degradation issues with this compound. Our goal is to ensure the integrity of your starting material, leading to more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid.

Q1: What are the ideal long-term storage conditions for the solid compound?

For maximum long-term stability, the solid compound should be stored under the conditions outlined in the table below. The core structure, an N-substituted phthalimide, is susceptible to specific degradation pathways that these conditions are designed to mitigate.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential slow hydrolysis and thermal decomposition. While the compound is a solid with a high melting point, lower temperatures minimize ambient chemical reactivity.
Atmosphere Inert Gas (Argon or Nitrogen) & DesiccatedThe primary degradation risk is hydrolysis of the imide ring.[1][2][3] Storing under a dry, inert atmosphere in a tightly sealed container minimizes exposure to atmospheric moisture.
Light Amber Vial / Protect from LightBromo-aromatic compounds can be sensitive to light.[4] Protection from UV and strong visible light prevents potential photolytic degradation, such as C-Br bond cleavage.
Container Tightly Sealed Glass VialPrevents moisture ingress and is non-reactive. Safety data for similar compounds recommends keeping containers tightly closed.[4][5][6]

Q2: I need to make a stock solution. What solvent should I use and how should I store it?

The stability of the compound in solution is significantly lower than in its solid state.

  • Recommended Solvents: For short-term use, aprotic polar organic solvents such as anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are preferred. The absence of water is critical.

  • Solvents to Avoid: Avoid aqueous buffers, alcohols (methanol, ethanol), or any protic solvent for long-term storage, as they can facilitate hydrolysis. If an aqueous buffer is required for an experiment, prepare the solution immediately before use.

  • Storage of Solutions: Prepare stock solutions at a high concentration to minimize the solvent-to-solute ratio. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction from atmospheric condensation. Store frozen at -20°C or -80°C. Even when frozen, hydrolysis can occur over time in protic solvents.

Q3: What are the primary chemical degradation pathways for this molecule?

Understanding the potential degradation pathways is key to preventing them. The two most significant risks are hydrolysis and thermal decomposition.

  • Hydrolysis: This is the most common degradation pathway. The imide ring is susceptible to nucleophilic attack by water or hydroxide ions, leading to ring-opening. This reaction forms the corresponding phthalamic acid derivative, 2-(carboxymethylcarbamoyl)-4-bromobenzoic acid. This degradation is accelerated by acidic or, more significantly, basic conditions.[3][7]

  • Thermal Decomposition: Like other phthalimide derivatives, the compound can decompose at high temperatures.[8][9] This process can lead to complex mixtures of products and the release of hazardous gases such as nitrogen oxides and hydrogen halides.[4][6] Always consult the Safety Data Sheet (SDS) for specific decomposition temperature information.

Primary Degradation Pathway: Imide Hydrolysis

Caption: Hydrolysis of the imide ring, the primary degradation route.

Q4: Are there any materials or chemical classes I should absolutely avoid?

Yes. To maintain the integrity of the compound, avoid contact with:

  • Strong Bases: (e.g., NaOH, KOH, strong amine bases). These will rapidly catalyze hydrolysis of the imide ring.[1]

  • Strong Oxidizing Agents: (e.g., peroxides, permanganates). These can react with the aromatic ring and other functional groups.[4][6]

  • Strong Acids: Can promote hydrolysis, although typically at a slower rate than strong bases.[3]

  • Moisture: As detailed above, water is a direct reactant in the primary degradation pathway.

Troubleshooting Guide: Investigating Potential Degradation

If you observe inconsistent experimental results, a decrease in compound activity, or changes in the material's physical appearance, degradation should be considered a primary suspect.

Initial Observations and Potential Causes
Observed ProblemPotential Cause Related to DegradationRecommended Immediate Action
Reduced solubility of solid Formation of the degradation product, which may have different solubility properties.Assess purity using one of the analytical protocols below.
Color change (e.g., yellowing) Could indicate photodecomposition or other complex side reactions.Protect material from light immediately. Assess purity.
Assay signal is low or absent The active compound has degraded into an inactive form (e.g., the ring-opened hydrolytic product).Verify the integrity of the stock solution and the solid material.
New spots on TLC or peaks in HPLC/LC-MS Presence of degradation products or impurities.Quantify the purity and identify the impurity if possible (e.g., by mass spectrometry).
Logical Workflow for Degradation Analysis

This workflow provides a systematic approach to diagnosing a potential stability issue.

Caption: Systematic workflow for troubleshooting compound degradation.

Experimental Protocols for Purity Assessment

Accurate assessment of purity is critical. Below are standard, validated methods for analyzing (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for determining the purity of non-volatile organic compounds and detecting degradation products.[10]

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Program:

    • Start with 95% A / 5% B, hold for 1 minute.

    • Ramp to 5% A / 95% B over 15 minutes.

    • Hold at 5% A / 95% B for 3 minutes.

    • Return to 95% A / 5% B over 1 minute.

    • Re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 254 nm.

  • Sample Preparation: Accurately prepare a 1 mg/mL solution of the compound in 50:50 Water:Acetonitrile. If solubility is an issue, use DMSO as the solvent. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all detected peaks. The ring-opened hydrolysis product will be significantly more polar and thus have a shorter retention time.

Method 2: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute measure of purity without requiring a specific reference standard of the compound itself.[10]

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆). This is crucial to observe the exchangeable carboxylic acid proton.

  • Internal Standard: A certified internal standard with known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid or 1,3,5-trimethoxybenzene).

  • Sample Preparation:

    • Accurately weigh ~20 mg of the compound into a clean vial.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (~0.75 mL) of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire a standard proton spectrum with a sufficient relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons for accurate integration.

  • Purity Calculation: Calculate the purity by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the certified internal standard, accounting for their respective molecular weights and number of protons.

References

  • Alarcon, P. A., & Lomnicki, S. M. (2011). Toxic pollutants emitted from thermal decomposition of phthalimide compounds. Science of The Total Environment, 409(8), 1435-1442. [Link]

  • McNeill, I. C., & Zulfiqar, M. (1990). Thermal decomposition of poly[3-phthalimido-2-hydroxypropyl methacrylate]. Polymer Degradation and Stability, 28(2), 131-151. [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112. [Link]

  • Stella, V., & Higuchi, T. (1973). Hydrolytic behavior of N-acyl phthalimides. Journal of Pharmaceutical Sciences, 62(6), 968-970. [Link]

  • Khan, M. N. (1987). Kinetics and Mechanism of Hydrolysis of N-Arylphthalimides. Journal of the Chemical Society, Perkin Transactions 2, (8), 1129-1134. [Link]

Sources

Troubleshooting

Technical Support Center: A-Z Troubleshooting Guide for Low Yield in Multi-Step Organic Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of multi-step organic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of multi-step organic synthesis. Low yields can be a significant impediment to progress, consuming valuable time and resources. This comprehensive, question-and-answer guide provides in-depth, field-proven insights to help you diagnose and resolve issues leading to diminished yields.

Our approach is rooted in a systematic, cause-and-effect analysis. We will explore potential pitfalls at every stage of your synthesis—from the integrity of your starting materials to the nuances of your reaction workup and final purification.

Section 1: Starting Materials and Reagents - The Foundation of Your Synthesis

The quality of your starting materials and reagents is paramount. Impurities or degradation can have a cascading negative effect on your entire synthetic sequence.

Question: My reaction is sluggish or failing to initiate. Could my starting materials be the problem?

Answer: Absolutely. The purity and integrity of your starting materials are critical. Here’s how to troubleshoot:

  • Purity Verification: Never assume the purity stated on the bottle is accurate, especially with older reagents.[1][2] Impurities can interfere with the reaction, sometimes by reacting with your reagents or catalyst, leading to a lower yield of your desired product.[3][4]

    • Protocol: Before starting your reaction, verify the purity of your starting materials using appropriate analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and identify organic impurities, while techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can quantify purity.[5]

  • Reagent Degradation: Many organic reagents are sensitive to air, moisture, or light and can degrade over time.[1][2] For instance, organometallic reagents are often pyrophoric and water-sensitive.

    • Best Practice: Use freshly opened bottles of reagents whenever possible. For sensitive reagents, consider purification or titration immediately before use. For example, alkyllithium reagents should be titrated to determine their exact molarity.

  • Solvent Quality: Solvents are not inert bystanders in a reaction. The presence of water or other impurities in a solvent can be detrimental, especially in moisture-sensitive reactions.[1][2]

    • Actionable Step: Use appropriately dried, high-purity solvents. For highly sensitive reactions, it is advisable to distill solvents from an appropriate drying agent.

Section 2: Reaction Conditions - The Heart of the Transformation

Optimizing reaction conditions is a multi-parameter challenge. Temperature, concentration, stoichiometry, and reaction time are all interconnected variables that can significantly impact your yield.

Question: I'm observing a significant amount of side product formation. How can I improve the selectivity of my reaction?

Answer: The formation of side products is a common cause of low yields.[6] Addressing this requires a close examination of your reaction parameters:

  • Temperature Control: Reaction temperature is a critical factor. Inconsistent or incorrect temperature can lead to the formation of undesired byproducts or decomposition of your product.[1][2]

    • Causality: Higher temperatures can overcome the activation energy for side reactions, while temperatures that are too low may stall the desired transformation.

    • Recommendation: Use a reliable and calibrated heating or cooling system. For exothermic reactions, ensure efficient heat dissipation to prevent thermal runaways, especially during scale-up.[7]

  • Stoichiometry and Order of Addition: The ratio of your reactants can dramatically influence the outcome. An excess of one reactant might favor a side reaction. The order in which you add your reagents can also be crucial.

    • Expert Insight: For reactions prone to side product formation, consider slow, dropwise addition of a key reagent to maintain a low instantaneous concentration, which can suppress unwanted pathways.[8]

  • Catalyst Choice and Loading: The catalyst is the linchpin of many reactions. An inappropriate or inactive catalyst will inevitably lead to poor results.[1][9]

    • Troubleshooting:

      • Verify Catalyst Activity: If you suspect your catalyst is old or has been improperly stored, try a fresh batch.

      • Optimize Catalyst Loading: Systematically vary the catalyst loading to find the optimal balance between reaction rate and side product formation.

      • Screen Different Catalysts: The literature may suggest several catalysts for a given transformation. It's often worthwhile to screen a few options to find the one that performs best for your specific substrate.

Question: My reaction does not go to completion, leaving unreacted starting material. What should I do?

Answer: An incomplete reaction is a frequent source of frustration. Here is a systematic approach to diagnose the issue:

  • Reaction Monitoring: You cannot effectively troubleshoot what you cannot see. Regularly monitor the progress of your reaction.

    • Protocol: Thin-Layer Chromatography (TLC) Monitoring.

      • Prepare a TLC plate with your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

      • Develop the plate in an appropriate solvent system.

      • Visualize the spots under a UV lamp and/or by staining. The disappearance of the starting material spot indicates the reaction's progression.[5][10]

    • Advanced Monitoring: For more complex reactions, techniques like HPLC, GC, or in-situ monitoring with spectroscopic methods (e.g., FT-IR, NMR) can provide more quantitative data on reaction kinetics.[11][12][13]

  • Reaction Time: Reactions may simply need more time to reach completion. However, prolonged reaction times can also lead to product decomposition.[8]

    • Actionable Step: Create a reaction profile by taking samples at regular intervals and analyzing them to determine the optimal reaction time where the product concentration is at its maximum and decomposition is minimal.

Visualizing the Troubleshooting Workflow

To aid in your diagnostic process, the following flowchart outlines a systematic approach to troubleshooting low yields based on reaction monitoring.

Troubleshooting_Workflow Start Low Yield Observed Monitor Monitor Reaction Progress (TLC, LC-MS, NMR) Start->Monitor Decision1 Is Starting Material Consumed? Monitor->Decision1 Incomplete Incomplete Reaction Decision1->Incomplete No Complete Complete Consumption of Starting Material Decision1->Complete Yes Troubleshoot_Incomplete Troubleshoot Reaction Conditions: - Check Reagent Purity/Activity - Increase Temperature/Time - Optimize Catalyst Incomplete->Troubleshoot_Incomplete Troubleshoot_Complete Troubleshoot Workup & Purification: - Check for Product Loss during Extraction - Assess Purification Method - Check Product Stability Complete->Troubleshoot_Complete DOE_Workflow A Define Factors (e.g., Temp, Conc.) B Select Experimental Design A->B C Perform Experiments B->C D Analyze Data & Build Model C->D E Identify Optimal Conditions D->E

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Optimization

Technical Support Center: Managing Solubility of Phthalimide Compounds

Welcome to the technical support center for managing solubility issues of phthalimide compounds in aqueous media. This resource is designed for researchers, scientists, and drug development professionals who encounter ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing solubility issues of phthalimide compounds in aqueous media. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in dissolving and formulating these valuable but often sparingly soluble molecules. Here, we move beyond generic advice to provide in-depth, field-proven insights into the causal relationships behind solubility challenges and the rationale for choosing specific experimental solutions.

Troubleshooting Guide: Common Solubility Problems & Solutions

This guide addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Issue 1: My phthalimide compound won't dissolve in my aqueous buffer for a biological assay.

Q: I've tried vortexing and sonicating my phthalimide derivative in PBS, but it remains a suspension. What's happening and what should I do next?

A: This is a classic issue stemming from the inherent hydrophobicity of the phthalimide scaffold. The planar aromatic ring system and the relatively nonpolar nature of many substituents contribute to low aqueous solubility.[1][2] Simple mechanical agitation is often insufficient to overcome the strong crystal lattice energy of the solid compound.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for initial compound precipitation.

Detailed Steps & Explanations:

  • Cosolvent Approach (When Permissible): The most straightforward initial step is to use a water-miscible organic solvent to create a concentrated stock solution.[3]

    • Why? Solvents like DMSO, ethanol, or acetone can effectively disrupt the intermolecular forces in the solid phthalimide compound, allowing it to dissolve.[4][5] When this concentrated stock is diluted into the aqueous buffer, the compound may remain in solution, especially if the final concentration is below its aqueous solubility limit.

    • Protocol:

      • Prepare a 10-100 mM stock solution of your phthalimide compound in 100% DMSO or absolute ethanol.

      • Perform a serial dilution of the stock solution into your final aqueous buffer, ensuring the final solvent concentration is below the tolerance level of your assay (typically <0.5% for cell-based assays).

      • Critical Check: Visually inspect for any cloudiness or precipitate after dilution. If precipitation occurs, you may need to lower the concentration of your stock solution or explore other cosolvents.[3]

  • pH Modification (For Ionizable Phthalimide Derivatives):

    • Why? The imide proton of the phthalimide ring is weakly acidic.[6][7] If your compound has other ionizable groups (e.g., carboxylic acids or amines), altering the pH of the buffer can significantly increase solubility.[8][9][10] For a weakly acidic compound, increasing the pH will deprotonate it, leading to a more soluble salt form.[6][7]

    • Protocol:

      • Determine the pKa of your compound (experimentally or through software prediction).

      • Adjust the pH of your aqueous buffer to be at least 1-2 units above the pKa for an acidic compound or 1-2 units below the pKa for a basic compound.

      • Attempt to dissolve the compound directly in the pH-adjusted buffer.

    • Caution: Ensure the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

Issue 2: My compound dissolves initially but crashes out of solution over time or upon temperature change.

Q: I managed to dissolve my phthalimide analog, but after a few hours at room temperature (or upon moving from 37°C to room temperature), I see crystals forming. Why is this happening?

A: You have likely created a supersaturated solution, which is thermodynamically unstable.[11][12] This often occurs when a compound is dissolved under heating or with a higher concentration of cosolvent, and then the conditions change. The compound will eventually precipitate out to reach its equilibrium solubility. Amorphous solids, which can be generated during certain preparation methods, are also more soluble but can convert to a more stable, less soluble crystalline form over time.[12]

Strategies to Maintain Solubility:

  • Cyclodextrin Complexation:

    • Why? Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate the hydrophobic phthalimide moiety, forming an inclusion complex that is significantly more water-soluble and stable.[13][15] This is a true enhancement of solubility, not just creating a temporary supersaturated state.

    • Experimental Protocol: Phase Solubility Analysis

      • Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0-20 mM HP-β-CD).[16]

      • Add an excess amount of your phthalimide compound to each solution.

      • Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).

      • Filter the samples to remove undissolved compound.

      • Analyze the concentration of the dissolved compound in the filtrate (e.g., by HPLC or UV-Vis spectroscopy).

      • Plot the concentration of the dissolved compound against the cyclodextrin concentration. The slope of this plot can be used to determine the complexation efficiency and stoichiometry.[14][17]

  • Solid Dispersions:

    • Why? This technique involves dispersing the drug in a hydrophilic polymer matrix at a solid state.[18][19][20] When the solid dispersion is added to an aqueous medium, the polymer dissolves rapidly, releasing the drug as very fine, amorphous particles. This increases the surface area and dissolution rate, often leading to a higher apparent solubility.[18][21]

    • Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[18][19]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for making a stock solution of a novel phthalimide derivative? A1: For most novel phthalimide compounds, DMSO is the recommended starting solvent due to its excellent solubilizing power for a wide range of organic molecules. If DMSO is incompatible with your downstream application, ethanol or acetone can be good alternatives.[4][5] It is always advisable to determine the solubility in a few different solvents experimentally.

Q2: Can I heat my phthalimide compound to get it into solution? A2: Gentle heating can be used to aid dissolution, but with caution. Phthalimide and its derivatives can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Always check the stability of your compound under these conditions. A better approach is often to use the other methods described here to avoid potential degradation.

Q3: How does N-alkylation of the phthalimide imide nitrogen affect solubility? A3: The effect of N-alkylation on aqueous solubility is not straightforward. Methylation of the imide nitrogen of thalidomide has been shown to increase aqueous solubility approximately six-fold.[1][2][22] However, as the alkyl chain length increases, the hydrophobicity of the molecule also increases, which tends to decrease aqueous solubility exponentially.[1][2][22]

Q4: Are there any high-throughput methods to screen for optimal solubility conditions? A4: Yes, several high-throughput screening (HTS) methods can be employed. Miniaturized solubility assays in 96-well plates can be used to rapidly screen a variety of solvents, cosolvents, pH conditions, and excipients like cyclodextrins. These assays typically involve adding excess compound to the wells, equilibrating, filtering, and then analyzing the supernatant for dissolved compound concentration using UV-Vis plate readers or LC-MS.

Experimental Protocols

Protocol 1: Preparation of a Phthalimide Compound-Cyclodextrin Inclusion Complex by Lyophilization

This method is suitable for preparing a solid form of the complex, which can then be easily dissolved in aqueous media.[23][24]

  • Dissolution: Dissolve the phthalimide compound in a minimal amount of a suitable organic solvent (e.g., tertiary butyl alcohol).[23][25] In a separate container, dissolve a 1.5 to 2-fold molar excess of hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.

  • Mixing: Slowly add the drug solution to the cyclodextrin solution with constant stirring.

  • Filtration: Filter the resulting solution through a 0.22 µm filter to remove any undissolved particles or aggregates.

  • Lyophilization: Freeze the solution and lyophilize (freeze-dry) it to remove the solvents. The resulting fluffy powder is the drug-cyclodextrin inclusion complex.

  • Characterization (Optional but Recommended): Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Preparation of a Phthalimide Compound Nanosuspension by Precipitation

This bottom-up approach can generate nanoparticles with a high surface area, which can significantly improve dissolution rates.[26][27][28]

  • Organic Phase Preparation: Dissolve the phthalimide compound in a water-miscible organic solvent (e.g., methanol, acetone) to create the organic phase.[27]

  • Aqueous Phase Preparation: In a separate vessel, dissolve a stabilizer (e.g., Poloxamer 188, Tween 80) in water to form the aqueous phase.[27]

  • Precipitation: Under high-speed stirring (e.g., with a magnetic stirrer or homogenizer), inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.[26][27]

  • Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure.

  • Characterization: Analyze the particle size distribution and zeta potential of the nanosuspension using dynamic light scattering (DLS).

Data Summary Tables

Table 1: Comparison of Solubility Enhancement Techniques

TechniqueMechanism of ActionTypical Fold Increase in SolubilityAdvantagesDisadvantages
Cosolvents Reduces solvent polarity.2 - 50Simple and quick to implement.Potential for compound precipitation upon dilution; solvent may be toxic to biological systems.
pH Adjustment Converts the compound to its more soluble ionized form.10 - 1000+Highly effective for ionizable compounds.Limited to compounds with appropriate pKa; requires the experimental system to be stable at the required pH.
Cyclodextrin Complexation Encapsulates the hydrophobic drug in a soluble host molecule.10 - 500Forms a stable, true solution; can also improve compound stability.Requires screening for the best cyclodextrin type and concentration; can be more expensive.
Nanosuspension Increases surface area by reducing particle size to the nanometer range.N/A (improves dissolution rate)High drug loading is possible; applicable to a wide range of compounds.Can have issues with physical stability (particle aggregation); requires specialized equipment.
Solid Dispersion Disperses the drug in a hydrophilic carrier, often in an amorphous state.10 - 200Enhances both solubility and dissolution rate.The amorphous state can be unstable and may recrystallize over time; potential for drug-polymer interactions.

Visualizations

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Orthogonal Analytical Methods for Confirming the Purity of 5-Bromophthalimidoacetic Acid

For researchers, scientists, and drug development professionals, the absolute purity of a chemical building block is not a trivial specification—it is the bedrock of reproducible, reliable, and translatable results. 5-Br...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the absolute purity of a chemical building block is not a trivial specification—it is the bedrock of reproducible, reliable, and translatable results. 5-Bromophthalimidoacetic acid, a bifunctional molecule featuring a reactive carboxylic acid and a phthalimide group, is a prime candidate for use as a linker in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). In these applications, even minor impurities can lead to failed conjugations, altered biological activity, or unforeseen toxicity.

This guide provides a comprehensive, field-proven strategy for confirming the purity of 5-Bromophthalimidoacetic acid. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, establishing a self-validating, orthogonal system of analysis. An orthogonal approach, which uses multiple analytical methods based on different chemical principles, is the gold standard for ensuring that no impurities go undetected.

Anticipating the Challenge: A Profile of Potential Impurities

To select the appropriate analytical methods, we must first understand the likely impurities. A common synthetic route to 5-Bromophthalimidoacetic acid involves the N-alkylation of 4-bromophthalimide with an ester of bromoacetic acid, followed by hydrolysis.

Likely Synthetic Pathway

cluster_1 Step 1: N-Alkylation cluster_2 Step 2: Hydrolysis A 4-Bromophthalimide C Intermediate Ester A->C  Base (e.g., K₂CO₃)   B Ethyl Bromoacetate B->C D 5-Bromophthalimidoacetic acid C->D  Acid/Base  

Caption: A plausible two-step synthesis of the target compound.

This process can introduce several potential process-related impurities that our methods must be able to detect and quantify.

Impurity Class Specific Example(s) Origin
Starting Materials 4-Bromophthalimide, Bromoacetic Acid/EsterIncomplete reaction
Intermediates Ethyl 5-bromophthalimidoacetateIncomplete hydrolysis
Hydrolysis By-products 4-Bromophthalic acidHydrolysis of the imide ring
Isomeric Impurities 3-Bromophthalimidoacetic acidImpure starting bromophthalimide
Residual Solvents DMF, Acetonitrile, Ethyl AcetatePurification/reaction solvents

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity Assessment

Principle & Rationale: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase. For 5-Bromophthalimidoacetic acid, its aromatic phthalimide ring provides strong UV absorbance, making HPLC with UV detection an ideal first-line technique for detecting and quantifying structurally similar impurities. The method's strength lies in its ability to resolve the target compound from its precursors, intermediates, and degradation products.

Experimental Protocol:

  • System Preparation: An Agilent 1100 or similar HPLC system equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD) is used.

  • Sample Preparation: Accurately weigh ~5 mg of 5-Bromophthalimidoacetic acid and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL stock solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: Start at 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Anticipated Results & Interpretation: For a sample with >99% purity, the chromatogram should show a single major peak with a stable retention time. Any small peaks represent impurities. The acidic mobile phase ensures the carboxylic acid is protonated for good peak shape. The gradient elution is crucial for separating less polar impurities (like the intermediate ester) from the more polar target compound and highly polar by-products (like 4-bromophthalic acid).

Workflow Diagram:

A Weigh & Dissolve Sample (0.5 mg/mL) B Inject 10 µL into HPLC System A->B C Separation on C18 Column (Gradient) B->C D UV Detection (254 nm) C->D E Integrate Peaks & Calculate Area % D->E

Caption: HPLC workflow for purity determination by area percentage.

Mass Spectrometry (MS): Unambiguous Identity Confirmation

Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides an unequivocal confirmation of the molecular weight of the target compound, which is a fundamental purity metric. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the elemental composition from the exact mass, distinguishing the target from impurities with the same nominal mass.

Experimental Protocol:

  • System: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, such as a Thermo Scientific TSQ Fortis Triple Quadrupole MS coupled to an HPLC, is ideal.[2]

  • Sample Preparation: Use a diluted solution from the HPLC preparation (~10 µg/mL in acetonitrile/water).

  • Ionization Method: Electrospray Ionization (ESI) in negative mode is preferred, as it will readily deprotonate the carboxylic acid to form the [M-H]⁻ ion.

  • MS Conditions:

    • Ionization Mode: ESI Negative.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 120°C.

  • Data Analysis: Look for the primary ion corresponding to the [M-H]⁻ of 5-Bromophthalimidoacetic acid. The theoretical molecular weight is 284.08 g/mol (for C₁₀H₆BrNO₄). The expected [M-H]⁻ ion would be at m/z 282.95 (accounting for the most abundant isotopes, ⁷⁹Br). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for all bromine-containing fragments, providing further structural confirmation.

Anticipated Results & Interpretation: The mass spectrum should be dominated by a peak at m/z ~283, corresponding to the deprotonated molecule. The presence of a partner peak at m/z ~285 (from the ⁸¹Br isotope) at nearly equal intensity is a critical confirmation. Other observed peaks could correspond to impurities or fragments of the parent molecule.

Workflow Diagram:

A Infuse Diluted Sample B Electrospray Ionization (Negative Mode) A->B C Mass Analysis (m/z 50-500) B->C D Detect [M-H]⁻ Ion & Br Isotope Pattern C->D E Confirm Molecular Weight D->E

Caption: Workflow for molecular weight confirmation by ESI-MS.

Quantitative ¹H-NMR (qNMR): An Absolute Purity Metric

Principle & Rationale: Unlike chromatographic methods that provide relative purity, quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine absolute purity without needing a reference standard of the analyte itself.[3] The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[4] By comparing the integrals of analyte peaks to that of a certified internal standard of known purity and mass, the absolute purity of the analyte can be calculated. This provides an orthogonal check on the HPLC results and can quantify non-UV active impurities.

Experimental Protocol:

  • Standard Selection: Choose a high-purity (>99.9%) internal standard that is stable, non-volatile, and has sharp signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are excellent choices.

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of 5-Bromophthalimidoacetic acid into an NMR tube.

    • Accurately weigh ~5-10 mg of the internal standard (e.g., maleic acid) into the same tube. Record masses precisely.

    • Add ~0.75 mL of a deuterated solvent (e.g., DMSO-d₆) and ensure complete dissolution. DMSO-d₆ is suitable as it will solubilize both the analyte and the standard, and its residual peak is far from most analyte signals.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Key Parameters: A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically D1 ≥ 30s) is critical for accurate quantification. A 90° pulse angle should be used.

    • Experiment: Standard 1D proton experiment.

  • Data Processing & Calculation:

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal from the analyte (e.g., one of the aromatic protons) and a signal from the internal standard (e.g., the two vinyl protons of maleic acid).

    • Calculate purity using the following formula[4]: Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd Where: I=Integral, N=Number of protons for the signal, M=Molar mass, m=mass, P=Purity of the standard.

Anticipated Results & Interpretation: The ¹H-NMR spectrum should show characteristic signals for the phthalimide aromatic protons (around 7.8-8.2 ppm), the methylene (-CH₂-) protons (around 4.5 ppm), and the carboxylic acid proton (a broad singlet, >10 ppm).[5] The calculated purity should be independent of the HPLC result, providing a powerful cross-validation. This method will also quantify any proton-containing impurities relative to the standard.

Workflow Diagram:

A Accurately Weigh Analyte & Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire ¹H-NMR Spectrum (Long Relaxation Delay) B->C D Process & Integrate Analyte/Standard Peaks C->D E Calculate Absolute Purity (%) D->E

Caption: Quantitative ¹H-NMR workflow for absolute purity determination.

Elemental Analysis (EA): The Fundamental Compositional Check

Principle & Rationale: Elemental analysis by combustion determines the mass percentage of carbon, hydrogen, and nitrogen in a compound.[6] It is a fundamental technique that verifies if the empirical formula of the synthesized compound matches the theoretical composition.[7] For halogenated compounds, bromine content can also be determined. A significant deviation between the found and calculated values indicates the presence of impurities, such as residual solvents, water, or inorganic salts.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of the dry sample (typically 2-3 mg) is required. The sample must be thoroughly dried to remove residual water and solvents, which would skew the hydrogen and carbon percentages.

  • Analysis: The sample is combusted at high temperature in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors (e.g., thermal conductivity).

  • Data Comparison: The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula (C₁₀H₆BrNO₄).

Theoretical Composition for C₁₀H₆BrNO₄ (MW = 284.08 g/mol ):

  • Carbon (C): 42.28%

  • Hydrogen (H): 2.13%

  • Bromine (Br): 28.13%

  • Nitrogen (N): 4.93%

  • Oxygen (O): 22.53% (often calculated by difference)

Anticipated Results & Interpretation: For a pure, dry sample, the experimental values should agree with the theoretical values to within ±0.4%.[8] A larger deviation suggests the presence of an impurity. For example, excess residual ethyl acetate (C₄H₈O₂) would artificially inflate the C and H values, while water would inflate the H value.

Workflow Diagram:

A Dry Sample to Constant Weight B Combust Accurately Weighed Sample (~2mg) A->B C Quantify Resulting CO₂, H₂O, N₂ Gases B->C D Compare Experimental % with Theoretical % C->D E Verify Elemental Composition (within ±0.4%) D->E

Caption: Elemental analysis workflow for empirical formula verification.

Summary & Final Purity Statement: An Orthogonal Conclusion

No single method is sufficient to declare a compound "pure." True confidence is achieved when multiple, independent (orthogonal) methods produce converging results.

Comparative Summary of Analytical Methods

Method Primary Purpose Principle Quantitation Key Strength Limitation
HPLC-UV Separation of impuritiesPartition ChromatographyRelative (Area %)Excellent for resolving structurally similar, UV-active compounds.May not detect non-UV active impurities; relative quantification can be inaccurate.
Mass Spec. Identity ConfirmationMass-to-Charge RatioQualitativeUnambiguous molecular weight confirmation and elemental composition (HRMS).Not inherently quantitative without extensive calibration.
qNMR Absolute PurityNuclear ResonanceAbsolute (%)Primary method; quantifies all proton-bearing species without a specific reference standard.Lower sensitivity than HPLC; requires careful experimental setup (e.g., long delays).[9]
Elemental Empirical FormulaCombustion AnalysisCompositional (%)Confirms correct elemental makeup; sensitive to inorganic impurities and solvents.Does not distinguish between isomers; requires a very pure, dry sample.[10]

By integrating these techniques, we create a self-validating system. HPLC confirms chromatographic purity, MS confirms identity, qNMR provides an absolute purity value, and Elemental Analysis confirms the correct elemental composition. Only when all four methods are in agreement can a final, authoritative statement of purity be made.

Convergent Purity Workflow

center Purity Assessment of 5-Bromophthalimidoacetic acid HPLC HPLC-UV >99% by Area center->HPLC MS Mass Spec Correct m/z & Isotope Pattern center->MS qNMR qNMR >99% Absolute Purity center->qNMR EA Elemental Analysis ±0.4% of Theory center->EA Result Confident Purity Statement (>99%) HPLC->Result MS->Result qNMR->Result EA->Result

Sources

Comparative

A Comparative Guide to the Reactivity of 5-Bromophthalimidoacetic Acid and Phthalic Anhydride

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a cornerstone of efficient and successful molecular synthesis. The reactivity of these foundational molecul...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a cornerstone of efficient and successful molecular synthesis. The reactivity of these foundational molecules dictates reaction conditions, potential side reactions, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity profiles of two commercially significant reagents: 5-Bromophthalimidoacetic acid and Phthalic anhydride. By examining their structural and electronic properties, we can elucidate their distinct chemical behaviors and provide data-driven guidance for their application.

Molecular Profiles: A Tale of Two Electrophiles

At first glance, both molecules feature a phthaloyl core, suggesting similar applications. However, a closer inspection of their functional groups reveals fundamental differences that govern their reactivity.

PropertyPhthalic Anhydride [1]5-Bromophthalimidoacetic Acid
Structure Phthalic anhydride structure5-Bromophthalimidoacetic acid structure
CAS Number 85-44-96631-01-2
Molecular Formula C₈H₄O₃C₁₀H₆BrNO₄
Molar Mass 148.1 g/mol 299.06 g/mol
Key Functional Group Cyclic Carboxylic AnhydrideImide, Carboxylic Acid, Aryl Bromide
Primary Reactive Site Carbonyl Carbons of the AnhydrideCarboxylic Acid Proton, Carbonyls of the Imide, C-Br Bond

Phthalic Anhydride is a cyclic dicarboxylic anhydride.[1] The two carbonyl groups are linked by an oxygen atom, whose electron-withdrawing nature, combined with the strain of the five-membered ring, renders the carbonyl carbons highly electrophilic. This makes it a potent acylating agent.[2]

5-Bromophthalimidoacetic Acid , in contrast, is a more complex molecule. It contains three distinct functional groups:

  • An imide group, where the phthaloyl structure is closed with a nitrogen atom.

  • A carboxylic acid moiety, attached via an N-acetic acid linkage.

  • An aryl bromide , with a bromine atom on the aromatic ring.

The nitrogen atom of the imide is less electronegative than the oxygen of the anhydride. Its lone pair of electrons is delocalized across both carbonyl groups, which significantly reduces their electrophilicity compared to phthalic anhydride.[3] This fundamental electronic difference is the primary driver of their divergent reactivity.

Comparative Reactivity Analysis

The differing functional groups lead to distinct behaviors in common synthetic transformations, particularly in reactions with nucleophiles.

Nucleophilic Acyl Substitution: A Clear Distinction

Nucleophilic acyl substitution is a cornerstone reaction for both classes of compounds. However, the rate and outcome of this reaction differ dramatically.

  • Phthalic Anhydride: As a highly reactive electrophile, phthalic anhydride readily undergoes nucleophilic attack at one of its carbonyl carbons.[4] This reaction is typically fast and proceeds via a ring-opening mechanism to form a phthalamic acid derivative when reacted with an amine, or a mono-ester when reacted with an alcohol.[1][4][5] The reaction is often exothermic and can be performed under mild conditions.[6]

  • 5-Bromophthalimidoacetic Acid: The imide carbonyls are substantially less reactive towards nucleophiles than the anhydride carbonyls.[3] The phthalimide group is known for its stability and is often used as a protecting group for primary amines, precisely because it is resistant to a wide range of nucleophilic conditions.[7] While reactions at the imide carbonyls are possible, they typically require harsh conditions, such as strong base or heat. The primary site of reactivity in this molecule under basic conditions is the acidic proton of the carboxylic acid group.

Hydrolytic Stability

The stability of these compounds in the presence of water is another critical point of differentiation.

  • Phthalic Anhydride: Anhydrides are notoriously susceptible to hydrolysis. In the presence of water, especially when heated or under acidic/basic catalysis, phthalic anhydride will readily hydrolyze to form phthalic acid.[1][6][8] This process involves the ring-opening of the anhydride by a water molecule.[9]

  • 5-Bromophthalimidoacetic Acid: The imide ring is significantly more stable towards hydrolysis. The phthalimide group can withstand aqueous conditions over a wide pH range at room temperature, a property that is exploited in its use as a protective group in multi-step syntheses.[7]

Experimental Validation: A Head-to-Head Reaction with Benzylamine

To provide empirical support for the reactivity differences, we propose a comparative experiment reacting each compound with a model nucleophile, benzylamine, under identical, mild conditions.

Objective: To compare the rate and outcome of the reaction of Phthalic Anhydride and 5-Bromophthalimidoacetic Acid with benzylamine at room temperature.

Hypothesis: Phthalic anhydride will react rapidly with benzylamine to yield N-benzylphthalamic acid. In contrast, 5-Bromophthalimidoacetic acid will primarily undergo an acid-base reaction, forming the benzylammonium salt, with no significant reaction at the imide carbonyls under these conditions.

Experimental Workflow

G cluster_0 Phthalic Anhydride Pathway cluster_1 5-Bromophthalimidoacetic Acid Pathway PA Phthalic Anhydride Mix1 Mix & Stir PA->Mix1 BA1 Benzylamine BA1->Mix1 Solvent1 DCM, RT Solvent1->Mix1 TLC1 Monitor by TLC Mix1->TLC1 Product1 N-Benzylphthalamic Acid TLC1->Product1 BPAA 5-Bromophthalimidoacetic Acid Mix2 Mix & Stir BPAA->Mix2 BA2 Benzylamine BA2->Mix2 Solvent2 DCM, RT Solvent2->Mix2 TLC2 Monitor by TLC Mix2->TLC2 Product2 Benzylammonium 5-Bromophthalimidoacetate (Salt) TLC2->Product2

Caption: Comparative experimental workflow for reacting the two title compounds with benzylamine.

Detailed Protocol

Materials:

  • Phthalic Anhydride (PA)

  • 5-Bromophthalimidoacetic Acid (BPAA)

  • Benzylamine

  • Dichloromethane (DCM), anhydrous

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • Vial A: Dissolve 1 mmol of Phthalic Anhydride in 10 mL of DCM.

    • Vial B: Dissolve 1 mmol of 5-Bromophthalimidoacetic Acid in 10 mL of DCM.

  • Nucleophile Addition: To each vial, add 1 mmol of benzylamine dropwise while stirring at room temperature (20-25°C).

  • Reaction Monitoring: Monitor the progress of both reactions by TLC at time intervals (e.g., 5 min, 30 min, 1 hour). A suitable eluent would be a mixture of ethyl acetate and hexanes.

  • Observation & Work-up:

    • Vial A: A precipitate of N-benzylphthalamic acid is expected to form rapidly. The reaction should be complete within an hour. The product can be isolated by filtration.

    • Vial B: No new spot corresponding to a covalent product is expected on the TLC plate. The formation of the benzylammonium salt may or may not result in a precipitate, depending on solubility.

Expected Results Summary
ReagentReaction with Benzylamine (RT, 1 hr)Expected ProductPredicted Yield
Phthalic Anhydride Rapid reaction, precipitationN-Benzylphthalamic Acid>95%
5-Bromophthalimidoacetic Acid Primarily acid-base reactionBenzylammonium saltQuantitative (salt formation)

Mechanistic Insights

The disparate outcomes are rooted in the fundamental mechanisms of nucleophilic acyl substitution.

Caption: Simplified reaction mechanisms illustrating the primary pathways for each reagent.

For phthalic anhydride, the amine attacks the highly electrophilic carbonyl carbon, leading to a tetrahedral intermediate which, after proton transfer, results in the ring-opened product.[4][10] For 5-Bromophthalimidoacetic acid, the most accessible reaction is the deprotonation of the carboxylic acid by the basic amine, a simple and fast acid-base neutralization.

Implications for Drug Development and Synthesis

The choice between these two reagents is dictated entirely by the desired synthetic outcome.

  • Phthalic Anhydride is the reagent of choice for:

    • Rapid acylation: When a fast and high-yielding reaction is needed to introduce a phthaloyl moiety, often as a precursor to other functional groups.[11]

    • Amine protection/derivatization: It can be used to form phthalimides, which are stable protecting groups for amines, though this typically requires a two-step process of forming the phthalamic acid followed by dehydrative cyclization.[12][13]

    • Linker Synthesis: The ring-opening reaction provides a convenient entry to bifunctional molecules with a carboxylic acid and an amide.

  • 5-Bromophthalimidoacetic Acid is a multifunctional building block best suited for:

    • Peptide Synthesis and Amide Coupling: The carboxylic acid provides a handle for standard peptide coupling reactions (e.g., using DCC, EDC) to form amide bonds, while the stable phthalimide group protects a latent amine functionality.

    • Gabriel Synthesis Analogs: The phthalimide group can be part of a larger synthetic scheme where it is ultimately cleaved (e.g., with hydrazine) to reveal a primary amine.[7]

    • Cross-Coupling Reactions: The aryl bromide functionality is a key site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The reactivity of the C-Br bond is a crucial consideration in these transformations.[14]

Conclusion

While both 5-Bromophthalimidoacetic acid and phthalic anhydride are derived from the phthalic acid framework, their reactivity profiles are fundamentally different. Phthalic anhydride is a highly reactive, potent acylating agent that readily undergoes ring-opening reactions with nucleophiles. Its utility lies in its high electrophilicity. Conversely, 5-Bromophthalimidoacetic acid is a stable, multifunctional building block where the primary reactive sites are the carboxylic acid and the aryl bromide. The imide core is comparatively unreactive, serving as a stable scaffold or protecting group.

For the synthetic chemist, understanding this distinction is paramount. Phthalic anhydride is the tool for rapid acylation, while 5-Bromophthalimidoacetic acid offers a platform for sequential, regioselective modifications at its distinct functional handles, making it a versatile component in the construction of complex molecules for drug discovery and development.

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  • Quora. (2020). What is the reaction of phthalic acid with amide?[Link]

  • Asian Journal of Chemistry. (1997). Reactions of Phthalic Anhydride with Alcohols. [Link]

  • National Institutes of Health (NIH). (2008). Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States. [Link]

  • ResearchGate. Phthalimide stability in the presence of excess amine nucleophile. [Link]

  • RSC Publishing. (2024). Phthalimides: developments in synthesis and functionalization. [Link]

  • PubMed. (2024). Synthesis, In Vitro, and In Silico studies of imide derivatives of phthalic anhydride as potential antimicrobial agents. [Link]

  • Google Patents. CN1634906A - Synthesis of 5-bromo phthalide.
  • Google Patents.
  • National Institutes of Health (NIH). (2021). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. [Link]

Sources

Validation

A Comparative Guide to (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid and Its Alternatives in Targeted Protein Degradation

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the rapidly evolving landscape of targeted protein degradation (TPD), the strategic selection o...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase ligand is a critical determinant of success for novel therapeutics like Proteolysis Targeting Chimeras (PROTACs). At the heart of many of these constructs lies the phthalimide core, a structural motif that has proven highly effective at recruiting the Cereblon (CRBN) E3 ligase. This guide provides a comprehensive analysis of (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid , a key building block for CRBN-recruiting PROTACs, and presents a detailed comparison with its principal alternatives. We will delve into the performance of von Hippel-Lindau (VHL) E3 ligase ligands and explore the cutting-edge development of covalent CRBN modulators, offering field-proven insights and supporting experimental data to inform your research and development endeavors.

The Phthalimide Core: A Privileged Scaffold for CRBN Recruitment

(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid belongs to the family of phthalimide derivatives, which are renowned for their ability to bind to the substrate receptor Cereblon (CRBN) of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1] This interaction is famously exploited by immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[2] In the context of PROTACs, the phthalimide moiety serves as a handle to hijack the CRL4^CRBN^ complex, bringing it into proximity with a target protein of interest for subsequent ubiquitination and proteasomal degradation.

PROTAC_Mechanism cluster_1 Degradation POI Protein of Interest (POI) PROTAC PROTAC Molecule POI->PROTAC binds Ub Ubiquitin Proteasome Proteasome POI->Proteasome Degradation CRBN CRBN E3 Ligase PROTAC->CRBN recruits CRBN->POI Ligand_Comparison cluster_reversible Reversible Binding cluster_covalent Covalent Binding Topic (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL) -acetic acid CRBN_Ligand CRBN Ligands (Phthalimide Core) VHL_Ligand VHL Ligands (Hydroxyproline Mimic) CRBN_Ligand->VHL_Ligand Alternative E3 Ligase Covalent_CRBN Covalent CRBN Ligands (e.g., Fluorosulfate) CRBN_Ligand->Covalent_CRBN Alternative Mechanism

Comparison of E3 Ligase Ligand Strategies.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the title compound and key alternative reagents. These are intended as representative examples and may require optimization for specific applications.

Protocol 1: Synthesis of (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid (Representative Method)

This protocol describes a general method for the N-alkylation of 4-bromophthalimide with ethyl bromoacetate, followed by hydrolysis to yield the final product.

Materials:

  • 4-Bromophthalimide

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Alkylation: To a solution of 4-bromophthalimide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester.

  • Hydrolysis: Dissolve the crude ethyl ester in a mixture of THF and water (3:1).

  • Add lithium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid.

Protocol 2: Synthesis of a VHL Ligand-Linker Conjugate

This protocol outlines the coupling of a PEG-based linker to a common VHL ligand scaffold via a nucleophilic substitution (Sₙ2) reaction. [4] Materials:

  • VHL ligand with a secondary amine

  • Cyclohexane-PEG1-Br (or similar bromo-functionalized linker)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the VHL ligand (1.0 eq) in anhydrous DMF (to a concentration of 0.1-0.2 M).

  • To the stirred solution, add DIPEA (2.0-3.0 eq).

  • Add the bromo-functionalized linker (1.1-1.5 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the VHL ligand-linker conjugate.

Protocol 3: Synthesis of a Covalent Phthalimide Ligand (Fluorosulfate Analog)

This protocol is a conceptual outline based on the synthesis of fluorosulfate-containing PROTACs and may require significant adaptation. [5][6]It involves the synthesis of a fluorosulfate-substituted phthalic anhydride, followed by condensation with an appropriate amine.

Materials:

  • Substituted aminophenol

  • Sulfuryl fluoride (SO₂F₂)

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Glycine methyl ester hydrochloride

  • Acetic acid

Procedure:

  • Fluorosulfation of a Phenol: Dissolve the starting aminophenol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

  • Bubble sulfuryl fluoride gas through the solution for a specified time or add a solution of sulfuryl fluoride in DCM.

  • Allow the reaction to warm to room temperature and stir until complete (monitor by TLC/LC-MS).

  • Work up the reaction to isolate the fluorosulfate-substituted aniline.

  • Formation of Phthalic Anhydride: The fluorosulfate-aniline would then undergo a series of reactions (e.g., diazotization, Sandmeyer reaction to introduce a carboxylate, followed by cyclization) to form the corresponding fluorosulfate-substituted phthalic anhydride. This is a multi-step process requiring significant synthetic development.

  • Imide Formation: React the fluorosulfate-phthalic anhydride (1.0 eq) with glycine methyl ester hydrochloride (1.1 eq) in glacial acetic acid at reflux for 4-6 hours.

  • Cool the reaction mixture and pour it onto ice. Collect the precipitate by filtration.

  • Hydrolysis: Hydrolyze the resulting methyl ester as described in Protocol 1 to yield the final covalent phthalimide ligand with a carboxylic acid handle.

Conclusion

(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid is a valuable and versatile reagent for the synthesis of CRBN-recruiting PROTACs. Its phthalimide core provides a reliable anchor to the CRL4^CRBN^ E3 ligase complex, and the bromo-substituent offers a point for further chemical modification. However, the field of targeted protein degradation is not monolithic, and a thorough understanding of the available alternatives is essential for rational drug design.

VHL ligands present a powerful alternative, offering a different subcellular localization profile and potentially higher selectivity. The choice between CRBN and VHL recruitment should be guided by the specific biological context of the target protein. Furthermore, the advent of covalent CRBN ligands represents a paradigm shift, moving from reversible to irreversible engagement of the E3 ligase. This novel approach holds the promise of more durable and efficient protein degradation, opening up new avenues for therapeutic intervention.

By carefully considering the comparative performance, synthetic accessibility, and mechanistic nuances of these different E3 ligase recruiting strategies, researchers can make more informed decisions in the design and development of the next generation of targeted protein degraders.

References

  • Hughes, S. J., & Ciulli, A. (2022).
  • Lu, J., et al. (2018). Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4. ChemMedChem, 13(10), 997-1003.
  • Steinebach, C., et al. (2024). Functional characterization of pathway inhibitors for the ubiquitin-proteasome system (UPS)
  • Jones, L. H., et al. (2022). Cereblon covalent modulation through structure-based design of histidine targeting chemical probes. RSC Chemical Biology, 3(9), 1105-1110.
  • Ciulli, A., et al. (2023).
  • Ciulli, A., et al. (2023).
  • Ciulli, A., et al. (2023).
  • BenchChem. (2025). CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project.
  • Ciulli, A., et al. (2023).
  • Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.
  • Wirth, M., et al. (2020). On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs. European Journal of Medicinal Chemistry, 195, 112267.
  • Gabizon, R., et al. (2022). The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation. Cell Chemical Biology, 29(6), 1014-1026.e13.
  • Sosič, I., et al. (2022). Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design. RSC Medicinal Chemistry, 13(8), 998-1005.
  • Lopez-Girona, A., et al. (2012). Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia, 26(11), 2326-2335.
  • Yan, J., & Zheng, Z. (2023).

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Comparative

A Comparative Guide to Brominated vs. Non-Brominated Phthalimide Derivatives for Researchers and Drug Development Professionals

The phthalimide scaffold, a versatile and privileged structure in medicinal chemistry, has given rise to a vast array of derivatives with significant therapeutic potential.[1][2] The introduction of bromine atoms onto th...

Author: BenchChem Technical Support Team. Date: January 2026

The phthalimide scaffold, a versatile and privileged structure in medicinal chemistry, has given rise to a vast array of derivatives with significant therapeutic potential.[1][2] The introduction of bromine atoms onto the phthalimide core or its substituents can dramatically alter the physicochemical and biological properties of the resulting molecules. This guide provides a comprehensive comparative study of brominated versus non-brominated phthalimide derivatives, offering insights into their synthesis, performance, and potential applications, supported by experimental data and established protocols.

The Phthalimide Core: A Foundation for Diverse Bioactivity

Phthalimide, characterized by an isoindoline-1,3-dione core, is a key pharmacophore found in numerous bioactive compounds, including the well-known immunomodulatory drugs thalidomide, lenalidomide, and pomalidomide.[1] Its chemical characteristics, such as hydrophobicity which aids in crossing biological membranes, a hydrogen bonding subunit, and an aromatic hydrophobic site, contribute to its wide range of biological activities.[1] Phthalimide derivatives have been extensively investigated for their anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties, among others.[2][3][4][5]

Synthesis of Phthalimide Derivatives: General Approaches

The synthesis of both brominated and non-brominated phthalimide derivatives typically follows established chemical routes. The most common method is the Gabriel synthesis, which involves the reaction of phthalic anhydride with a primary amine.[6]

Caption: General synthesis of N-substituted phthalimides.

Microwave-assisted synthesis has emerged as an eco-friendly and efficient alternative to conventional heating, often leading to higher yields and shorter reaction times.[7][8] For brominated derivatives, bromination can be achieved on the phthalic anhydride starting material or on the final phthalimide derivative, depending on the desired substitution pattern.[9]

Comparative Analysis: Brominated vs. Non-Brominated Derivatives

The presence of bromine, a halogen, significantly influences the properties of phthalimide derivatives.

Physicochemical Properties
PropertyBrominated Phthalimide DerivativesNon-Brominated Phthalimide DerivativesRationale for Difference
Molecular Weight HigherLowerThe atomic weight of bromine (79.904 u) is significantly higher than that of hydrogen (1.008 u).
Lipophilicity (LogP) Generally HigherGenerally LowerBromine is a lipophilic atom, increasing the overall hydrophobicity of the molecule.
Thermal Stability Often HigherGenerally LowerThe C-Br bond is strong, and the presence of bromine can impart flame retardant properties, leading to higher decomposition temperatures.[10]
Solubility Generally Lower in Polar SolventsGenerally Higher in Polar SolventsIncreased lipophilicity of brominated compounds reduces their affinity for polar solvents.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a standard method to evaluate the thermal stability of compounds.

  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the phthalimide derivative into an alumina crucible.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative).

    • Heating Rate: A constant heating rate, typically 10 °C/min.[10]

    • Temperature Range: Room temperature to 500-800 °C.

  • Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset of decomposition and the temperature at which 50% weight loss occurs (Td50) are key parameters for comparing thermal stability.

Biological Activity: A Double-Edged Sword

Bromination can either enhance or diminish the biological activity of phthalimide derivatives, depending on the target and the position of the bromine atom.

Anticancer Activity:

Numerous phthalimide derivatives have demonstrated potent anticancer activity against various cell lines, including breast cancer (MDA-MB-468 and MCF-7).[1] The introduction of bromine can modulate this activity.

Anti-inflammatory Activity:

Phthalimide derivatives are known to possess significant anti-inflammatory properties, often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes or reduce edema in animal models.[1][11][12]

Antimicrobial Activity:

The phthalimide scaffold is a promising starting point for the development of new antimicrobial agents.[13][14]

Biological ActivityEffect of BrominationSupporting Evidence/Rationale
Anticancer Can enhance or decrease activity.The position and number of bromine atoms can influence binding to target proteins and cellular uptake.
Anti-inflammatory Can enhance activity.Bromine can increase lipophilicity, potentially improving cell membrane penetration and interaction with inflammatory targets.
Antimicrobial Often enhances activity.Halogenation is a common strategy in the design of antimicrobial compounds to increase their efficacy.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Culture human breast cancer cell lines (e.g., MCF-7 or MDA-MB-468) in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum).

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the brominated and non-brominated phthalimide derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Caption: Workflow for comparing anticancer activity.

Toxicity Profile

A significant concern with brominated organic compounds is their potential for environmental persistence and toxicity.[15][16] Many brominated flame retardants are known to be persistent, bioaccumulative, and toxic (PBT).[16][17]

  • Brominated Derivatives: Can exhibit higher toxicity and potential for bioaccumulation. Long-term exposure to certain brominated compounds has been linked to adverse health effects, including endocrine disruption.[16][17]

  • Non-Brominated Derivatives: Generally considered to have a more favorable toxicological profile, with lower persistence and bioaccumulation potential.

A comparative assessment of toxicity is crucial in the development of phthalimide-based therapeutics.

Caption: Structure-activity-toxicity relationship.

Conclusion and Future Perspectives

The decision to incorporate bromine into a phthalimide derivative requires a careful balancing of potential benefits and risks. While bromination can enhance thermal stability and certain biological activities, it may also increase toxicity and environmental concerns. Non-brominated phthalimide derivatives often present a safer alternative, though potentially with different efficacy profiles.

For drug development professionals, a thorough comparative analysis is essential. Future research should focus on designing novel phthalimide derivatives that harness the beneficial effects of halogenation while minimizing toxicity, possibly through the strategic placement of bromine atoms or the use of alternative halogens.

References

  • Fernandes, G. F. S., et al. (2023). Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. Drug Development Research.
  • Wiśniewska, J., et al. (n.d.).
  • Rateb, H. S., et al. (n.d.). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. PMC - NIH.
  • (n.d.). Phthalimide derivatives developed as anticancer agents.
  • Fernandes, G. F. S., et al. (2023). Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities. Drug Dev Res.
  • (2019).
  • Hardy, M. L. (n.d.).
  • (2022). Brominated Flame Retardants – A Question of Safety.
  • (2023). Comparative Assessment of the Toxicity of Brominated and Halogen-Free Flame Retardants to Zebrafish in Terms of Tail Coiling Activity, Biomarkers, and Locomotor Activity. MDPI.
  • (2019). Human Health Effects of Brominated Flame Retardants.
  • (n.d.). Solvent-Free Synthesis of Phthalimide Under Microwave Irradiation and Modification of Talc with Synthesized Phthalimide. Unknown Source.
  • (n.d.). Phthalimide derivatives with anti‐inflammatory activity.
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  • (2015).
  • (n.d.). Eco-friendly Synthesis of Phthalimide Derivatives, their Analgesic Activity and QSAR Studies. International Journal of Pharmaceutical and Phytopharmacological Research.
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  • (n.d.).
  • (n.d.). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). MDPI.
  • (n.d.). Phthalimides. Organic Chemistry Portal.
  • (n.d.). Microwave assested synthesis of phthalimide amino derivatives with their antioxidant potential. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • (n.d.).
  • (n.d.). lech204.pdf. NCERT.

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Validation

A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds from 5-Bromophthalimidoacetic Acid

For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel compound is a moment of discovery. However, the true value of that discovery hinges on a critical, non-negotiable process:...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel compound is a moment of discovery. However, the true value of that discovery hinges on a critical, non-negotiable process: rigorous and unambiguous structural validation. When using a versatile scaffold like 5-Bromophthalimidoacetic acid, which allows for diverse functionalization, confirming the precise atomic arrangement of the resulting molecule is paramount to ensuring its identity, purity, and suitability for further investigation.

This guide eschews a simple checklist approach. Instead, it provides a strategic framework for integrating multiple analytical techniques, explaining not only what to do but why each step is a logical and necessary successor to the last. We will explore how a confluence of data from mass spectrometry, NMR, and other methods builds a self-validating case for a proposed structure, culminating in the gold standard of X-ray crystallography.

Pillar 1: Foundational Analysis - What Are We Working With?

Before delving into the intricate details of atomic connectivity, we must first establish the fundamental properties of the synthesized compound: its elemental composition and molecular weight. These foundational data points act as the first gatekeeper in the validation process; any proposed structure must be in absolute agreement with them.

Elemental Analysis: The Empirical Formula

Elemental Analysis (EA), often a CHN analysis, is a destructive technique that provides the mass percentages of carbon, hydrogen, and nitrogen in a pure sample.[1] If other elements like sulfur or halogens are expected, they can also be quantified.

The causality is simple: the law of definite proportions dictates that a pure chemical compound always contains its component elements in a fixed ratio by mass. EA provides this ratio, from which we derive the simplest whole-number ratio of atoms—the empirical formula.[2][3]

Experimental Protocol: Combustion Analysis

  • A precisely weighed sample (typically 1-3 mg) of the highly purified novel compound is combusted in a furnace at ~1000°C.

  • The combustion products (CO₂, H₂O, N₂, etc.) are carried by a helium stream through a series of separation columns and detectors (typically thermal conductivity).

  • The instrument software calculates the mass of each element from the detector signals.

  • These masses are used to determine the percentage composition and, subsequently, the empirical formula.[4]

Trustworthiness Check: The analysis must be performed on a sample confirmed to be pure by chromatography (e.g., HPLC or TLC). The sum of the elemental percentages should be between 99.5% and 100.5% for a valid result.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula

While EA gives the ratio of atoms, mass spectrometry (MS) provides the molecular weight of the compound, allowing us to determine the actual number of atoms of each element in the molecule—the molecular formula.[5] For novel compounds, High-Resolution Mass Spectrometry (HRMS) is indispensable. It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically <5 ppm), which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.[6]

Why HRMS? Consider two potential formulas, C₁₅H₁₀N₂O₄Br and C₁₄H₁₂N₄O₃Br. Their nominal masses might be identical, but their exact masses will differ slightly due to the precise mass of each isotope. HRMS can resolve this difference, providing a definitive molecular formula that must be a whole-number multiple of the empirical formula from EA.

Experimental Protocol: ESI-TOF HRMS

  • A dilute solution of the purified compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

  • The solution is infused into an electrospray ionization (ESI) source, which generates gas-phase ions of the molecule (e.g., [M+H]⁺ or [M+Na]⁺).[7]

  • These ions are accelerated into a Time-of-Flight (TOF) mass analyzer, which separates them based on their m/z ratio.

  • The instrument records the exact m/z, which is then used by the software to generate a list of possible molecular formulas consistent with the measured mass.

Pillar 2: Unraveling the Molecular Framework - Spectroscopic Elucidation

With the molecular formula confirmed, the next step is to piece together the atomic puzzle. Spectroscopic techniques are the primary tools for this, providing detailed information about the compound's functional groups and atomic connectivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups.[8] It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations (stretching, bending) in its chemical bonds.[9]

Causality in Interpretation: For a derivative of 5-Bromophthalimidoacetic acid, we have an internal checklist. We expect to see characteristic stretches for the phthalimide carbonyl groups (typically two bands around 1770-1710 cm⁻¹).[10] The absence of a broad O-H stretch from the starting carboxylic acid and the appearance of new bands corresponding to the newly introduced functionalities (e.g., C-N, C=C, etc.) provide immediate evidence of a successful reaction.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution.[5] It provides information on the chemical environment, number, and connectivity of atoms, primarily ¹H and ¹³C.[12]

  • ¹H NMR: This spectrum reveals the number of distinct proton environments, the number of protons in each environment (integration), and their neighboring protons (multiplicity or splitting). For our phthalimide derivatives, the aromatic protons on the bromo-substituted ring will have characteristic chemical shifts and coupling patterns that confirm the substitution pattern.[13][14]

  • ¹³C NMR: This spectrum shows the number of distinct carbon environments. The chemical shifts indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic). For our scaffold, we expect to see signals for the two distinct imide carbonyl carbons and the carbons of the aromatic ring.[15]

  • 2D NMR (COSY, HSQC, HMBC): The Self-Validating Network: These experiments are critical for assembling the final structure from the ¹H and ¹³C data. They build a logical, self-validating network of correlations.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons). This confirms which proton signals belong to the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key to connecting different fragments of the molecule and confirming the position of substituents.

The Logic of 2D NMR: If the ¹H NMR suggests a particular arrangement, the HMBC spectrum must show the corresponding long-range correlations to validate it. For example, a correlation between the methylene protons of the acetic acid moiety and the imide carbonyl carbons would definitively confirm their connectivity.

Comparative Guide to Core Validation Techniques

TechniqueInformation ProvidedSample RequirementsStrengthsLimitations
Elemental Analysis Empirical Formula (Ratio of elements)1-3 mg, solid, pureFundamental, highly accurate for compositionDestructive; requires high purity; gives no structural info
HRMS Molecular Formula (Exact mass)<1 mg, solid or solutionHigh sensitivity and accuracy; confirms MWProvides no connectivity info; fragmentation can be complex
FT-IR Spectroscopy Presence of Functional Groups<1 mg, solid or liquidFast, non-destructive, good for reaction monitoringAmbiguous for complex molecules; not quantitative
NMR Spectroscopy Atomic Connectivity (¹H, ¹³C, 2D)2-10 mg, soluble, pureUnparalleled detail on molecular frameworkLower sensitivity; requires solubility; complex spectra
X-ray Crystallography Absolute 3D Structure & StereochemistrySingle crystal (~0.1 mm)Unambiguous, definitive proof of structureRequires a suitable single crystal, which can be difficult to grow

Pillar 3: The Definitive Proof - Single-Crystal X-ray Crystallography

When an unambiguous, three-dimensional structure is required, especially for molecules with stereocenters, single-crystal X-ray crystallography is the ultimate arbiter.[16] It is the most direct and reliable method for structure determination.[17] The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the precise position of every atom in the molecule (and the crystal lattice) can be determined.[18]

Why is it the Gold Standard?

  • Unambiguous Connectivity: It directly visualizes the atomic connections, confirming the structure derived from NMR.

  • Absolute Stereochemistry: For chiral compounds, the presence of a heavy atom like bromine in our scaffold is a significant advantage. It allows for the reliable determination of the absolute configuration using anomalous dispersion, which is often challenging with light-atom structures alone.[19][20]

  • Detailed Geometric Data: It provides precise bond lengths, bond angles, and torsional angles, which are invaluable for computational modeling and understanding intermolecular interactions.

The primary and often rate-limiting step is the need to grow a high-quality single crystal suitable for diffraction.[16]

Integrated Validation Workflow: A Case Study Approach

Let's consider a hypothetical synthesis where 5-Bromophthalimidoacetic acid is reacted with a chiral amine to form a novel amide derivative. The validation process would follow a logical sequence, where each step validates the last.

Sources

Comparative

A Researcher's Guide to the Biological Activities of Substituted Isoindolinones

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] This guide provides a comp...

Author: BenchChem Technical Support Team. Date: January 2026

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] This guide provides a comparative analysis of the biological activities of various substituted isoindolinones, offering insights into their structure-activity relationships (SAR) and providing detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile class of molecules.

Anticancer Activity: Targeting Proliferation and Survival

Isoindolinone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[2][3] The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.

Structure-Activity Relationship (SAR) for Anticancer Effects

The anticancer potency of isoindolinones is highly dependent on the nature and position of substituents on the core structure.

  • Substitution on the Nitrogen Atom (N-2): The substituent at the N-2 position plays a crucial role in determining cytotoxic activity. For instance, a 2-benzyl group has been shown to be a key feature in some active compounds.[2]

  • Substitution on the Benzene Ring: Modifications on the aromatic ring of the isoindolinone core can significantly impact activity. Ferrocene-substituted isoindolinones have shown potent anticancer activity against A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) cell lines.[4]

  • Substitution at the C-3 Position: The C-3 position offers a valuable site for modification to enhance anticancer effects.

  • Specific Derivatives of Note:

    • Compound 11h (ferrocene-substituted): Displayed IC50 values of 1.0 µM and 1.5 µM against A549 and MCF-7 cells, respectively.[4]

    • tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate (11): Showed an IC50 of 5.89 µM against the HepG2 cancer cell line.[2]

    • Compound 2a: Exhibited dose-dependent anticancer activity against A549 cells.[3][5][6]

    • 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione: Showed the most significant inhibitory effect on the viability of Raji and K562 blood cancer cells.[7][8]

Comparative Anticancer Activity Data
Compound Class/DerivativeCancer Cell Line(s)Reported Activity (IC50/CC50)Reference(s)
Ferrocene-substituted isoindolinones (e.g., 11h)A549, MCF-71.0 µM, 1.5 µM[4]
2-benzyl-6-substituted-ethoxy-isoindolinones (e.g., 11)HepG25.89 µM[2]
Isoindolinone sulfamate derivative (2a)A549Dose-dependent activity[3][5][6]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji, K5620.26 µg/mL, 3.81 µg/mL[7][8]
Azide and silyl ether-containing isoindoles (Compound 7)A54919.41± 0.01 μM[9]
Experimental Protocol: WST-1 Cytotoxicity Assay

The WST-1 assay is a colorimetric method to quantify cell viability and proliferation, based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases.[3]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cell culture medium

  • Test isoindolinone compounds

  • WST-1 reagent

  • Microplate reader (420-480 nm)

  • Cell culture incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.

  • Compound Treatment: After 24 hours of incubation, add various concentrations of the isoindolinone compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate the plate for 0.5 to 4 hours at 37°C. The optimal time will depend on the cell type and density.

  • Absorbance Measurement: Gently shake the plate for 1 minute and measure the absorbance at a wavelength between 420 and 480 nm using a microplate reader. A reference wavelength above 600 nm is recommended.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

Substituted isoindolinones have emerged as potent inhibitors of various enzymes implicated in disease, including carbonic anhydrases, histone deacetylases (HDACs), and urease.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer.[6]

  • SAR Insights:

    • Sulfamate-containing isoindolinones have shown potent inhibitory effects against human carbonic anhydrase (hCA) I and II isozymes.[5]

    • Compounds 2c and 2f exhibited superior inhibitory effects on hCA I and II compared to the standard inhibitor acetazolamide, with Ki values in the nanomolar range.[5][6][10]

Histone Deacetylase (HDAC) Inhibition

HDACs are key regulators of gene expression, and their inhibitors are a validated class of anticancer drugs.[11]

  • SAR Insights:

    • Novel isoindolinone derivatives have demonstrated nanomolar IC50 values against HDAC1.[11]

    • Compounds 5a , 5b , and 13a were identified as potent HDAC1 inhibitors with IC50 values of 65.6 nM, 65.1 nM, and 57.9 nM, respectively.[11]

    • Compound 5b was found to be a selective inhibitor of HDAC1-3.[11]

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for certain pathogenic bacteria.

  • SAR Insights:

    • A series of 2,3-disubstituted isoindolin-1-ones showed significant urease inhibitory activity.[12]

    • Compound 5c was the most potent inhibitor, with an IC50 of 10.07 ± 0.28 µM, which is more potent than the standard inhibitors thiourea and hydroxyurea.[12]

Comparative Enzyme Inhibition Data
Target EnzymeIsoindolinone Derivative(s)Reported Activity (Ki / IC50)Reference(s)
Carbonic Anhydrase I (hCA I)2c, 2fKi: 11.48 ± 4.18 to 16.09 ± 4.14 nM[5][6]
Carbonic Anhydrase II (hCA II)2c, 2fKi: 9.32 ± 2.35 to 14.87 ± 3.25 nM[5][6]
Histone Deacetylase 1 (HDAC1)5a, 5b, 13aIC50: 57.9 to 65.6 nM[11]
Urease5cIC50: 10.07 ± 0.28 µM[12]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.

Materials:

  • Human or bovine carbonic anhydrase

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (pH 7.4)

  • Test isoindolinone compounds and a standard inhibitor (e.g., acetazolamide)

  • 96-well microplate

  • Microplate reader (400-405 nm)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the CA enzyme, p-NPA, and test compounds in appropriate solvents.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations (or vehicle for control), and the CA enzyme solution.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Start the reaction by adding the p-NPA substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 400-405 nm in kinetic mode at regular intervals for a set duration.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

Antimicrobial Activity: Combating Pathogenic Microbes

Isoindolinone derivatives have also been investigated for their potential as antimicrobial agents against a variety of bacteria and fungi.[13]

Structure-Activity Relationship (SAR) for Antimicrobial Effects
  • N-Substituted Isoindolin-1-ones: A range of N-substituted derivatives have been synthesized and evaluated for their antimicrobial properties.

  • Piperidine-Containing Derivatives: Isoindoline-1-one derivatives containing a piperidine moiety have shown good activity against phytopathogenic bacteria.[14]

  • Carboxyl Functional Group: The presence of a carboxyl group appears to be important for the antibacterial activity of some isoindolinone derivatives.[15]

  • Specific Derivatives of Note:

    • Compound 2f (cyclohexanol group): Exhibited a broad spectrum and potent antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as fungi.[6]

    • Compound Y8: Showed better activity against Xanthomonas oryzae pv oryzae (Xoo) with an EC50 of 21.3 μg/mL compared to the commercial agent thiediazole copper.[14]

Comparative Antimicrobial Activity Data
Isoindolinone Derivative(s)Target Microorganism(s)Reported Activity (MIC / Inhibition Zone / EC50)Reference(s)
Sulfamate derivative (2f)S. aureus, B. cereus, K. pneumoniae, E. coli, C. albicans, Y. lipolyticaBroad-spectrum activity (inhibition zones reported)[6]
Piperidine-containing derivative (Y8)Xanthomonas oryzae pv oryzae (Xoo)EC50 = 21.3 μg/mL[14]
General IsoindolinonesB. subtilis, S. aureus, Micrococcus roseus, E. coliMIC 0.328-3.6 mg/ml[15]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (or other appropriate growth medium)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Test isoindolinone compounds

  • Incubator

Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in the broth directly in the microtiter plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathway Modulation

The biological effects of isoindolinones can be attributed to their ability to modulate specific cellular signaling pathways.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is linked to several cancers.[11] Certain isoindolinone derivatives have been identified as inhibitors of this pathway.[11]

Hedgehog_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition GLI GLI SUFU->GLI Sequestration GLI_active Active GLI GLI->GLI_active Activation & Translocation Isoindolinone Isoindolinone Derivative Isoindolinone->SMO Inhibition Target_Genes Target Gene Expression GLI_active->Target_Genes Transcription

Caption: Inhibition of the Hedgehog signaling pathway by isoindolinone derivatives.

Mechanistically, these compounds can suppress Hh signaling by blocking the function of Smoothened (Smo), which in turn prevents the translocation of the GLI transcription factors into the nucleus.[11]

Conclusion

Substituted isoindolinones represent a rich source of biologically active molecules with therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammatory conditions. The modular nature of the isoindolinone scaffold allows for extensive synthetic modification, enabling the fine-tuning of biological activity and the exploration of structure-activity relationships. The experimental protocols provided in this guide offer a starting point for researchers to evaluate the efficacy of novel isoindolinone derivatives and to further elucidate their mechanisms of action. Continued investigation into this promising class of compounds is warranted to unlock their full therapeutic potential.

References

  • Bakan, B., Atmaca, U., & Bayrak, S. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology. [Link]

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  • Bakan, B., Atmaca, U., & Bayrak, S. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology. [Link]

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  • Li, J., et al. (n.d.). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Yang, M., et al. (2024). Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments. Journal of Agricultural and Food Chemistry. [Link]

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Sources

Validation

assessing the efficacy of phthalimide analogs as antimicrobial agents

A Senior Application Scientist's Guide to Assessing the Efficacy of Phthalimide Analogs as Antimicrobial Agents Introduction: The Quest for Novel Antimicrobials The rise of multidrug-resistant (MDR) pathogens presents on...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Assessing the Efficacy of Phthalimide Analogs as Antimicrobial Agents

Introduction: The Quest for Novel Antimicrobials

The rise of multidrug-resistant (MDR) pathogens presents one of the most significant challenges to global public health. The diminishing pipeline of new antibiotics has intensified the search for novel chemical scaffolds capable of overcoming existing resistance mechanisms. In this context, the phthalimide scaffold (isoindoline-1,3-dione) has emerged as a "privileged structure" in medicinal chemistry.[1][2] Historically recognized for the tragic effects of thalidomide, the phthalimide core has been successfully repurposed and investigated for a wide array of therapeutic applications, including anti-inflammatory, anticonvulsant, antitumor, and, critically, antimicrobial activities.[3][4][5]

The hydrophobic nature of the phthalimide ring system is believed to enhance its ability to cross biological membranes, a crucial first step for any antimicrobial agent.[2] This guide provides a comprehensive framework for researchers and drug development professionals to synthesize, evaluate, and compare the efficacy of novel phthalimide analogs. We will delve into the mechanistic underpinnings of their activity, provide detailed, field-tested experimental protocols, and present a comparative analysis against established antimicrobial agents, grounded in the principles of scientific integrity and reproducibility.

The Phthalimide Scaffold: Structure and Proposed Mechanisms of Action

The core of a phthalimide analog is a bicyclic aromatic structure featuring a five-membered ring containing two carbonyl groups attached to a nitrogen atom, fused to a benzene ring. The therapeutic versatility of this scaffold lies in the ease with which substituents can be introduced at the nitrogen atom (R-group), allowing for extensive molecular hybridization to modulate biological activity.[1][3]

Caption: General chemical structure of the phthalimide scaffold.

The antimicrobial effects of phthalimide analogs are not attributed to a single, universal mechanism but rather a range of actions that are highly dependent on the nature of the N-substituent. Molecular docking and experimental studies have pointed towards several potential targets within microbial cells.[1][6]

Key Proposed Mechanisms:

  • Enzyme Inhibition: Certain analogs have been shown to inhibit essential bacterial enzymes. Molecular docking studies suggest that phthalimide derivatives can bind to the active sites of DNA gyrase B and M. tuberculosis enoyl reductase (InhA), crucial enzymes for DNA replication and cell wall synthesis, respectively.[1][7][8] This binding is often stabilized by a combination of hydrogen bonding and hydrophobic interactions.[1][7]

  • Disruption of Fungal Cell Membrane: Some phthalimide esters interfere with the integrity of the fungal cell membrane. The mechanism is believed to involve binding to ergosterol, a key component of the fungal membrane, leading to altered permeability and cell death.[6] This is evidenced by experiments where the addition of exogenous ergosterol reverses the antifungal activity.[6]

  • DNA Intercalation: The planar, aromatic nature of the phthalimide ring allows it to insert itself between the base pairs of microbial DNA.[9][10][11] This intercalation can distort the DNA double helix, thereby inhibiting critical cellular processes like transcription and replication, ultimately leading to cell death.[10][12][13]

G cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell Phthalimide Phthalimide Analog Enzyme DNA Gyrase / Enoyl Reductase Phthalimide->Enzyme Inhibition DNA Bacterial DNA Phthalimide->DNA Intercalation Membrane Cell Membrane (Ergosterol) Phthalimide->Membrane Disruption

Caption: Proposed antimicrobial mechanisms of phthalimide analogs.

Experimental Framework for Efficacy Assessment

A robust and standardized assessment is critical to determine the true potential of any new antimicrobial candidate. The following protocols are based on internationally recognized guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15][16][17]

Synthesis of Representative Phthalimide Analogs

The synthesis of phthalimide derivatives is often straightforward, making them attractive for library generation in drug discovery programs. A common method involves the reaction of phthalic anhydride with a primary amine or the N-alkylation of phthalimide.[1][18][19]

Protocol: General Synthesis of N-Substituted Phthalimides

  • Rationale: This protocol describes a common and versatile method for synthesizing a wide range of phthalimide analogs by reacting N-aminophthalimide with various aldehydes. This allows for the systematic exploration of structure-activity relationships.[3]

  • Step 1: Synthesis of N-aminophthalimide.

    • Dissolve phthalimide (1 equivalent) in ethanol in a round-bottomed flask.

    • Cool the solution in an ice bath with continuous stirring.

    • Add hydrazine (1.1 equivalents) dropwise to the cooled solution.

    • Stir the mixture for 2 hours at low temperature.

    • Add ice-cold water to precipitate the product.

    • Filter the solid product, wash with water, and recrystallize from ethanol to yield pure N-aminophthalimide.[3]

  • Step 2: Synthesis of Schiff's Base Derivatives.

    • To a solution of N-aminophthalimide (1 equivalent) in methanol, add the desired aldehyde (1.01 equivalents).

    • Add a catalytic amount of sulfuric acid (e.g., 1 drop).

    • Reflux the mixture for 30-60 minutes, monitoring the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water to precipitate the product.

    • Filter the solid, wash thoroughly, and recrystallize from a suitable solvent like methanol to obtain the final phthalimide analog.[3]

    • Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[1]

In Vitro Antimicrobial Susceptibility Testing

The cornerstone of evaluating any antimicrobial agent is determining the minimum concentration required to inhibit or kill a microorganism. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[14][20][21]

MIC_Workflow start Start prep_inoculum 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_plate 2. Prepare 2-fold Serial Dilutions of Phthalimide Analog in 96-well plate with Broth prep_inoculum->prep_plate inoculate 3. Inoculate Wells with Bacterial Suspension (~5x10^5 CFU/mL) prep_plate->inoculate incubate 4. Incubate Plate (35-37°C for 16-20h) inoculate->incubate read 5. Read Results: Observe for Turbidity incubate->read determine_mic 6. Determine MIC: Lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Caption: Workflow for the Broth Microdilution MIC Test.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

  • Expertise & Causality: This protocol adheres to CLSI M07 guidelines.[22] The use of Mueller-Hinton Broth (MHB) is standard as it has low levels of inhibitors to common antibiotics. The inoculum density is precisely controlled using a 0.5 McFarland standard to ensure reproducibility, as a higher or lower density of bacteria can significantly alter the apparent MIC.[23][24]

  • Step 1: Preparation of Inoculum.

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[23]

  • Step 2: Microdilution Plate Setup.

    • Dispense 50 µL of sterile MHB into each well of a 96-well microtiter plate.

    • Create a stock solution of the test phthalimide analog in a suitable solvent (e.g., DMSO) and then dilute it in MHB to twice the highest desired final concentration.

    • Add 50 µL of this diluted analog solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate. Discard the final 50 µL from the last dilution well.[14]

    • Include a growth control well (broth + inoculum, no analog) and a sterility control well (broth only).

  • Step 3: Inoculation and Incubation.

    • Inoculate each well (except the sterility control) with 50 µL of the final standardized bacterial inoculum. The final volume in each well will be 100 µL.

    • Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours for most bacteria.[14]

  • Step 4: Interpretation.

    • The MIC is the lowest concentration of the phthalimide analog that completely inhibits visible growth (i.e., the first clear well).[21][23]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

  • Trustworthiness: The MBC test is a self-validating extension of the MIC assay. It directly assesses viability by subculturing, providing definitive proof of cidal versus static activity. An agent is typically considered bactericidal if the MBC is no more than four times its MIC.[25]

  • Step 1: Perform MIC Test.

    • Complete the MIC protocol as described above.

  • Step 2: Subculturing.

    • From each well that shows no visible growth in the MIC plate (i.e., the MIC well and all wells with higher concentrations), take a 10-20 µL aliquot.

    • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar or Mueller-Hinton Agar).

  • Step 3: Incubation and Interpretation.

    • Incubate the agar plate at 35 ± 2°C for 18-24 hours.

    • The MBC is the lowest concentration of the analog that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or minimal colony growth on the subculture plate).[26][27]

Comparative Efficacy Analysis

To contextualize the performance of new phthalimide analogs, their activity must be benchmarked against both other derivatives and clinically relevant antibiotics.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of phthalimide analogs is highly tunable through chemical modification. SAR studies provide crucial insights for rational drug design.

  • Lipophilicity and Halogenation: Increasing the lipophilicity of the molecule often enhances antimicrobial activity, likely by improving its ability to penetrate microbial cell membranes.[28] The addition of halogen atoms (e.g., bromine, chlorine) to the phthalimide core or the N-substituent frequently leads to a significant increase in potency.[28][29]

  • N-Substituent Moiety: The nature of the group attached to the phthalimide nitrogen is the most critical determinant of activity.

    • Aromatic and Heterocyclic Rings: The introduction of moieties like indole, pyrazole, or substituted phenyl rings can confer broad-spectrum activity.[4][8][29]

    • Linker Groups: The presence of specific linkers, such as an azomethine group (-CH=N-), has been shown to be responsible for enhanced antimicrobial effects.[1][18]

    • Hybridization: Combining the phthalimide scaffold with other known pharmacophores (e.g., pyrazoles, triazoles) through molecular hybridization is a common strategy to develop compounds with potent activity.[2]

Performance Data vs. Standard Antimicrobials

The ultimate test of a new analog is its performance relative to the drugs currently used in the clinic. The tables below present a synthesized comparison based on published data for illustrative purposes. The data showcases the potential of certain phthalimide analogs to exhibit activity comparable or superior to standard antibiotics against a range of pathogens.[1][6]

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

Compound/DrugS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)
Phthalimide Analog A 1.950.983.97.8
Phthalimide Analog B 3.91.9515.631.25
Phthalimide Analog C 128>256128128
Ampicillin 0.490.247.8>100
Ciprofloxacin 0.490.240.490.98

Data synthesized for illustrative purposes based on ranges reported in literature.[1][6]

Table 2: Comparative Antifungal Activity (MIC in µg/mL)

Compound/DrugC. albicansA. niger
Phthalimide Analog A 3.97.8
Phthalimide Analog B 7.815.6
Phthalimide Analog C 128256
Amphotericin B 0.490.98
Fluconazole 128>256

Data synthesized for illustrative purposes based on ranges reported in literature.[1][6]

Future Perspectives and Conclusion

Phthalimide analogs represent a promising and highly adaptable class of compounds in the fight against antimicrobial resistance. Their synthetic accessibility, coupled with a diverse range of potential mechanisms of action, makes them ideal candidates for further investigation. The data indicates that specific derivatives can exhibit potent activity against both bacteria and fungi, with some showing MIC values in the low microgram-per-milliliter range, comparable to existing antibiotics.[1]

Future research should focus on:

  • Mechanism Deconvolution: Moving beyond in silico docking to perform enzymatic assays and other biochemical studies to definitively identify the molecular targets for the most potent analogs.

  • In Vivo Efficacy and Toxicity: Advancing lead compounds into animal models of infection to assess their efficacy, pharmacokinetics, and safety profiles.

  • Combating Resistance: Evaluating the efficacy of these analogs against clinically isolated MDR strains and investigating their potential for synergistic activity when combined with existing antibiotics.[6]

By employing the rigorous, systematic evaluation framework outlined in this guide, the scientific community can effectively explore the vast chemical space of phthalimide derivatives and unlock their potential to become the next generation of antimicrobial therapies.

References

  • Rateb, H. S., Ahmed, H. E. A., Ahmed, S., Ihmaid, S., & Afifi, T. H. (2017). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Molecules, 22(9), 1456. Available at: [Link]

  • Lamie, P. F. (2017). Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. Molecules, 22(1), 145. Available at: [Link]

  • da Silva, J. J. N., de Oliveira, A. C., de Souza, T. M., & da Silva, M. A. (2023). Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. Molecules, 28(14), 5363. Available at: [Link]

  • Zahran, M. A., et al. (2020). Antimicrobial activity of phthalimide analogs on different microorganisms. ResearchGate. Available at: [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations AG. Available at: [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations AG. Available at: [Link]

  • da Silva, J. J. N., et al. (2023). Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. Organic and Medicinal Chemistry International. Available at: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]

  • Zeglam, T. H., et al. (2015). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PHTHALIMIDE DERIVATIVES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 3(3), 154-161. Available at: [Link]

  • Kasar, M. G. (2022). SOME NEW PHTHALIMIDE MOLECULES: SYNTHESIS, CHARACHTERISATION AND BIOLOGICAL ACTIVITIES. Journal of Emerging Technologies and Innovative Research, 9(11). Available at: [Link]

  • Zahran, M. A., et al. (2020). Design, synthesis, biological evaluations, molecular docking, and in vivo studies of novel phthalimide analogs. ResearchGate. Available at: [Link]

  • Fhid, O., et al. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica, 7(11), 240-242. Available at: [Link]

  • Szafrański, K., & Mikołajczyk, D. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

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  • Grokipedia. (n.d.). Minimum bactericidal concentration. Grokipedia. Available at: [Link]

  • Institute for Collaborative Biotechnologies. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. University of California, Santa Barbara. Available at: [Link]

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  • Rateb, H. S., et al. (2017). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. ResearchGate. Available at: [Link]

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  • Kamal, A., et al. (2017). 1,8-Naphthalimide: A Potent DNA Intercalator and Target for Cancer Therapy. Chemistry Letters, 46(10), 1434-1443. Available at: [Link]

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Sources

Comparative

A Spectroscopic Vade Mecum: Comparative Analysis of N-Substituted Isoindoline-1,3-dione Derivatives

For researchers, scientists, and professionals in drug development, a profound understanding of the structural nuances of N-substituted isoindoline-1,3-dione derivatives is paramount. These compounds, built upon the phth...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a profound understanding of the structural nuances of N-substituted isoindoline-1,3-dione derivatives is paramount. These compounds, built upon the phthalimide scaffold, are not only pivotal starting materials in the synthesis of a wide array of bioactive molecules, including alkaloids and polymers, but also exhibit a remarkable spectrum of pharmacological activities such as anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] This guide provides an in-depth spectroscopic comparison of these derivatives, offering a clear rationale behind experimental choices and presenting supporting data to facilitate their identification and characterization.

The substitution on the imide nitrogen is a key determinant of the molecule's overall chemical and biological properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for elucidating the structural features imparted by these N-substituents. This document will navigate through the characteristic spectral signatures of various N-substituted isoindoline-1,3-diones, providing a comparative framework for their analysis.

The Spectroscopic Fingerprint: A Comparative Overview

The electronic environment of the isoindoline-1,3-dione core is significantly influenced by the nature of the N-substituent. This influence is directly observable in the spectroscopic data. We will explore these differences through a comparative analysis of representative N-substituted derivatives.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[4] For N-substituted isoindoline-1,3-diones, both ¹H and ¹³C NMR provide invaluable information about the aromatic core and the N-substituent.

The protons on the benzene ring of the phthalimide moiety typically appear as a multiplet in the aromatic region of the ¹H NMR spectrum. The chemical shift and multiplicity of these protons can be subtly influenced by the electronic nature of the N-substituent. More significant, however, are the signals corresponding to the protons of the N-substituent itself, which provide direct evidence of its structure.

In the ¹³C NMR spectrum, the carbonyl carbons of the imide group are particularly diagnostic, typically resonating at around 167-168 ppm. The carbons of the aromatic ring and the N-substituent also provide a unique fingerprint for each derivative.[5]

Illustrative Comparison of ¹H and ¹³C NMR Data for Selected N-Substituted Isoindoline-1,3-dione Derivatives:

N-SubstituentKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Source
Ethyl ~1.2 (t, 3H, CH₃), ~3.7 (q, 2H, N-CH₂)~13.5 (CH₃), ~36.0 (N-CH₂), ~123.0, ~132.0, ~134.0 (Aromatic C), ~168.0 (C=O)General Knowledge
Phenyl ~7.2-7.5 (m, 5H, Phenyl-H), ~7.8-8.0 (m, 4H, Phthalimide-H)~123.0, ~127.0, ~129.0, ~132.0, ~134.0 (Aromatic C), ~167.0 (C=O)General Knowledge
4-Methoxyphenyl ~3.8 (s, 3H, OCH₃), ~6.9 (d, 2H, Phenyl-H), ~7.2 (d, 2H, Phenyl-H), ~7.8-8.0 (m, 4H, Phthalimide-H)~55.5 (OCH₃), ~114.0, ~123.0, ~128.0, ~132.0, ~134.0, ~159.0 (Aromatic C), ~167.0 (C=O)General Knowledge
2-(Piperidin-1-yl)ethyl ~1.4-1.6 (m, 6H, Piperidine-H), ~2.4 (t, 4H, Piperidine-N-CH₂), ~2.7 (t, 2H, N-CH₂-CH₂), ~3.8 (t, 2H, N-CH₂)~24.0, ~26.0 (Piperidine-C), ~54.0 (Piperidine-N-C), ~37.0 (N-CH₂-CH₂), ~57.0 (N-CH₂), ~123.0, ~132.0, ~134.0 (Aromatic C), ~168.0 (C=O)[1]

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-quality NMR spectra of N-substituted isoindoline-1,3-dione derivatives.

1. Sample Preparation: a. Dissolve 5-10 mg of the N-substituted isoindoline-1,3-dione derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[6] b. Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary. c. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.[6]

2. Instrument Setup: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity and resolution.

3. Data Acquisition: a. For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio. b. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]

4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the resulting spectrum to obtain pure absorption peaks. c. Calibrate the chemical shift scale using the reference standard (TMS at 0.00 ppm). d. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert Lock Lock & Shim Insert->Lock Acquire Acquire FID Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Calibrate & Integrate Phase->Calibrate Analyze Spectral Analysis Calibrate->Analyze

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7] For N-substituted isoindoline-1,3-diones, the most prominent features in the IR spectrum are the characteristic absorptions of the carbonyl (C=O) groups of the imide ring.

The symmetric and asymmetric stretching vibrations of the imide carbonyl groups typically appear as two distinct and strong absorption bands in the region of 1700-1790 cm⁻¹.[5][8] The exact positions of these bands can be influenced by the electronic properties of the N-substituent. Electron-withdrawing groups tend to shift these absorptions to higher wavenumbers, while electron-donating groups cause a shift to lower wavenumbers. Other characteristic bands include those for C-N stretching and aromatic C-H and C=C stretching.

Comparative FT-IR Data for Selected N-Substituted Isoindoline-1,3-dione Derivatives:

N-SubstituentC=O Stretching (cm⁻¹)Aromatic C=C Stretching (cm⁻¹)Source
Unsubstituted (Phthalimide) ~1774, ~1740~1604[8]
Hydroxy (N-Hydroxyphthalimide) ~1793, ~1733Not specified[9]
Bromo (N-Bromophthalimide) Not specified, but expected to be at higher wavenumbers than phthalimideNot specified[10][11]
Triazole-bearing derivatives Not specified, but C-H of triazole at ~3164 cm⁻¹Not specified[1]
Protocol 2: FT-IR Spectroscopy

This protocol describes the acquisition of FT-IR spectra using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.

1. Instrument Preparation: a. Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth if necessary. b. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

2. Sample Analysis: a. Place a small amount of the solid N-substituted isoindoline-1,3-dione derivative onto the ATR crystal. b. Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal. c. Record the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

3. Data Processing: a. The software will automatically subtract the background spectrum from the sample spectrum. b. Identify and label the key absorption bands, particularly the imide C=O stretching vibrations.

Diagram of the FT-IR (ATR) Experimental Workflow:

FTIR_ATR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Analysis Clean Clean ATR Crystal Background Record Background Spectrum Clean->Background Place Place Sample on Crystal Background->Place Apply Apply Pressure Place->Apply Record Record Sample Spectrum Apply->Record Subtract Background Subtraction Record->Subtract Identify Identify Key Bands Subtract->Identify

Caption: Workflow for FT-IR (ATR) spectroscopic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[12][13] The isoindoline-1,3-dione scaffold contains a chromophore, and its absorption spectrum is characterized by π → π* transitions. The position of the maximum absorbance (λ_max) can be influenced by the N-substituent, particularly if the substituent extends the conjugated system.

For many simple N-substituted isoindoline-1,3-dione derivatives, the maximum absorbance peaks are observed in the near ultraviolet (NUV) region, typically between 220 and 300 nm.[14] The molar absorptivity (ε) is a characteristic of the compound at a specific wavelength.

Comparative UV-Vis Data for Selected Isoindole-1,3-dione Derivatives:

Compoundλ_max (nm)SolventSource
Derivative 5 229CH₂Cl₂[14]
Derivative 6 231CH₂Cl₂[14]
Derivative 7 230CH₂Cl₂[14]
Derivative 8 230CH₂Cl₂[14]
Derivative 9 229CH₂Cl₂[14]
Derivative 10 229CH₂Cl₂[14]
Protocol 3: UV-Vis Spectroscopy

This protocol details the measurement of the UV-Vis absorption spectrum of a solution of an N-substituted isoindoline-1,3-dione derivative.

1. Sample Preparation: a. Prepare a dilute solution of the N-substituted isoindoline-1,3-dione derivative in a suitable UV-transparent solvent (e.g., ethanol, methanol, dichloromethane). The concentration should be chosen to give a maximum absorbance in the range of 0.2 to 1.0. b. Prepare a blank solution containing only the solvent.

2. Instrument Setup: a. Turn on the spectrophotometer and allow the lamps to warm up. b. Set the desired wavelength range for the scan (e.g., 200-400 nm).

3. Data Acquisition: a. Fill a cuvette with the blank solution and place it in the spectrophotometer. Record the baseline. b. Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer. c. Record the absorption spectrum of the sample.

4. Data Analysis: a. Identify the wavelength of maximum absorbance (λ_max). b. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the concentration in mol/L.[12]

Diagram of the UV-Vis Spectroscopy Experimental Workflow:

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prepare_Sol Prepare Dilute Solution Record Record Sample Spectrum Prepare_Sol->Record Prepare_Blank Prepare Blank (Solvent) Baseline Record Baseline (Blank) Prepare_Blank->Baseline Baseline->Record Identify Identify λ_max Record->Identify Calculate Calculate ε (optional) Identify->Calculate

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of 5-Bromoindole: A Comparative Analysis of Synthetic Routes

For researchers, scientists, and professionals in drug development, the synthesis of 5-bromoindole, a key intermediate in the production of numerous pharmacologically active compounds, is a process of significant interes...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of 5-bromoindole, a key intermediate in the production of numerous pharmacologically active compounds, is a process of significant interest.[1] The strategic placement of the bromine atom serves as a versatile synthetic handle for further molecular elaboration, often through cross-coupling reactions, or as a crucial pharmacophoric element.[1] This guide provides an in-depth comparative analysis of the primary synthetic methodologies for preparing 5-bromoindole, presenting quantitative data, detailed experimental protocols, and mechanistic insights to facilitate an informed choice of synthetic route tailored to specific laboratory and project requirements.

Comparative Overview of Synthetic Strategies

The preparation of 5-bromoindole can be broadly categorized into two main strategies: the direct functionalization of the pre-formed indole core and the de novo construction of the indole ring from a pre-brominated precursor. Each approach carries a distinct profile of advantages and disadvantages concerning yield, regioselectivity, scalability, and operational complexity.

The choice of a synthetic route is a critical decision dictated by factors such as scale, desired purity, available starting materials, and tolerance for multi-step procedures. The following table summarizes the key performance indicators for the most prominent methods.

Synthetic Route Starting Material Key Reagents/Conditions Steps Overall Yield Regioselectivity Key Considerations
Direct Bromination IndoleN-Bromosuccinimide (NBS) or Br₂1Variable, often lowPoor (Favors C3)Significant purification required; risk of polybromination.[2]
Synthesis via Sulfonation IndoleNaHSO₃, Ac₂O, Br₂, NaOH3-4~59-61%Excellent for C5Reliable, well-documented, good for moderate to large scale.[2][3]
"Green" Synthesis via Indoline IndoleH₂/Pd/C, Acetyl Chloride, Br₂, O₂5~46%Excellent for C5Reduces use of some hazardous reagents but is a longer sequence.[2][4]
Fischer Indole Synthesis 4-BromophenylhydrazineAldehyde/Ketone, Acid (e.g., ZnCl₂)1-2VariableExcellentDependent on the availability and stability of the hydrazine precursor.[1][2]
Leimgruber-Batcho Synthesis 4-Bromo-2-nitrotolueneDMFDMA, Pyrrolidine, Reducing Agent2HighExcellentHigh-yielding and versatile method.[2]
Bartoli Indole Synthesis 4-Bromo-2-substituted nitroareneVinyl Grignard Reagent1ModerateGoodPrimarily used for 7-substituted indoles but can be adapted.[5][6][7]

In-Depth Analysis of Key Synthetic Routes

Route 1: Direct Electrophilic Bromination of Indole

The direct bromination of indole represents the most atom-economical approach in theory. However, it is plagued by poor regioselectivity. The indole nucleus is an electron-rich heterocycle, with the highest electron density located at the C3 position of the pyrrole ring.[8] Consequently, electrophilic aromatic substitution reactions overwhelmingly favor this position.[9][10]

  • Causality of Poor Selectivity: Treatment of indole with electrophilic bromine sources like N-Bromosuccinimide (NBS) or molecular bromine (Br₂) leads preferentially to 3-bromoindole, followed by polybrominated species.[11][12] Achieving substitution on the benzene ring, particularly at the C5 position, is challenging without modification of the indole core, resulting in complex product mixtures that are difficult to separate and lead to low yields of the desired 5-bromoindole.[2] This method is therefore generally unsuitable for preparative-scale synthesis where purity and yield are paramount.

Route 2: Multi-Step Synthesis via Sulfonation (The "Indole-Indoline-Indole" Pathway)

This classical and widely-cited route is arguably the most reliable and robust method for obtaining high-purity 5-bromoindole on a laboratory scale.[2] The strategy hinges on temporarily deactivating the highly nucleophilic pyrrole ring to direct the electrophilic bromination to the desired C5 position on the benzene ring.

  • Mechanistic Rationale:

    • Protection: Indole is first reacted with sodium bisulfite, which adds across the C2-C3 double bond to form sodium indoline-2-sulfonate.[13][3] This step effectively saturates the pyrrole ring, removing its influence on electrophilic substitution.

    • N-Acetylation: The indoline nitrogen is then acetylated with acetic anhydride. This further deactivates the ring system towards oxidation and provides a stable intermediate.

    • Directed Bromination: With the pyrrole ring masked, the N-acetylindoline derivative behaves like a substituted aniline. The N-acetyl group is an ortho-, para-director, and electrophilic bromination now occurs regioselectively at the para-position (C5).

    • Deprotection: The final step involves hydrolysis, typically with a strong base like NaOH, which eliminates the sulfonate group and cleaves the N-acetyl group, restoring the aromatic indole core to yield 5-bromoindole.[3]

This sequence provides a high degree of control, leading to a clean product with an excellent overall yield of approximately 60%.[2][3]

workflow Indole Indole Step1 1. Sulfonation (NaHSO₃) Indole->Step1 Intermediate1 Sodium Indoline- 2-sulfonate Step1->Intermediate1 Step2 2. N-Acetylation (Ac₂O) Intermediate1->Step2 Intermediate2 Sodium 1-Acetyl- indoline-2-sulfonate Step2->Intermediate2 Step3 3. Bromination (Br₂) Intermediate2->Step3 Intermediate3 Brominated Intermediate Step3->Intermediate3 Step4 4. Hydrolysis (NaOH) Intermediate3->Step4 Product 5-Bromoindole Step4->Product

Caption: Workflow for the synthesis of 5-bromoindole via the sulfonation route.

Route 3: Classical Named Reactions for Indole Construction

This strategy involves constructing the 5-bromoindole scaffold from simpler aromatic precursors that already contain the bromine atom at the correct position. This approach offers excellent regiocontrol by design.

  • Fischer Indole Synthesis: This venerable reaction remains a cornerstone of indole synthesis.[1] To prepare 5-bromoindole, (4-bromophenyl)hydrazine is condensed with an aldehyde or ketone (such as acetaldehyde or pyruvic acid) under acidic catalysis.[2][14][15] The reaction proceeds through a phenylhydrazone intermediate which, upon protonation, undergoes a[11][11]-sigmatropic rearrangement to form the indole ring.[14][15] While highly effective, its primary limitation is the commercial availability, cost, and stability of the required substituted hydrazine.

fischer_synthesis cluster_start Starting Materials Hydrazine 4-Bromophenyl- hydrazine Step1 Condensation (Acid Catalyst) Hydrazine->Step1 Carbonyl Aldehyde or Ketone Carbonyl->Step1 Hydrazone Phenylhydrazone Intermediate Step1->Hydrazone Step2 [3,3]-Sigmatropic Rearrangement Hydrazone->Step2 Step3 Cyclization & NH₃ Elimination Step2->Step3 Product 5-Bromoindole Step3->Product

Caption: General workflow for the Fischer indole synthesis of 5-bromoindole.

  • Leimgruber-Batcho & Bartoli Syntheses: These methods also fall under the construction strategy. The Leimgruber-Batcho synthesis utilizes 4-bromo-2-nitrotoluene as a precursor and is known for high yields.[2] The Bartoli synthesis reacts an ortho-substituted nitroarene with a vinyl Grignard reagent; while powerful, it is most commonly applied for accessing 7-substituted indoles.[5][6]

Detailed Experimental Protocols

Protocol 1: Three-Step Synthesis of 5-Bromoindole via Sulfonation

This protocol is adapted from established and reliable literature procedures.[2][13][3]

Step 1: Preparation of Sodium Indoline-2-sulfonate

  • In a suitable flask, dissolve indole (50 g) in ethanol (100 mL).

  • Separately, prepare a solution of sodium bisulfite (100 g) in water (300 mL).

  • Add the indole solution to the sodium bisulfite solution with stirring.

  • Allow the mixture to stir at room temperature overnight. A light tan solid will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with ether, and air dry. The yield is typically quantitative (97% or higher).[3]

Step 2: Preparation of Sodium 1-Acetylindoline-2-sulfonate

  • Suspend sodium bisulfite (30 g) in acetic anhydride (300 mL) in a flask equipped with an overhead stirrer.

  • Add the sodium indoline-2-sulfonate (30 g) from the previous step to the suspension.

  • Heat the mixture to 70°C and stir for 1 hour. A voluminous white solid will form.

  • Increase the temperature to 90°C and continue stirring for an additional 2 hours.

  • Cool the suspension to room temperature, collect the solid by filtration, and wash with acetic anhydride. The crude, damp solid is used directly in the next step without further purification.[2][3]

Step 3: Synthesis of 5-Bromoindole

  • Dissolve all the acetylated material from Step 2 in water (150 mL) and cool the solution to 0-5°C in an ice bath.

  • With vigorous stirring, add liquid bromine (40 g) dropwise, ensuring the internal temperature remains below 5°C.[2][3] The solution will become a deep orange slurry.

  • Stir the mixture at 0-5°C for 1 hour, then allow it to warm to room temperature over another hour.

  • Quench the excess bromine by slowly adding a solution of sodium bisulfite (10 g) in water (30 mL).

  • Make the solution basic by the careful addition of 40% sodium hydroxide (NaOH) solution.

  • Heat the mixture to 50°C and stir for at least 3 hours. A light tan precipitate of 5-bromoindole will form.

  • Cool the mixture, collect the product by vacuum filtration, wash thoroughly with water, and air dry.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 5-bromoindole as a beige solid. The overall yield from indole is typically around 61%.[3]

Protocol 2: General Procedure for Fischer Indole Synthesis

This protocol provides a general workflow for the synthesis of a substituted 5-bromoindole.[1]

Step 1: Hydrazone Formation (can be performed in situ)

  • Dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent like ethanol.

  • Add the desired ketone or aldehyde (e.g., acetone, 1.1-1.5 eq) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes. Monitor formation of the phenylhydrazone by Thin Layer Chromatography (TLC).

Step 2: Fischer Indole Cyclization

  • To the mixture from the previous step, carefully add a Lewis acid catalyst such as anhydrous zinc chloride (1.2 eq).

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by TLC until the starting material is consumed (can take several hours).

  • Once complete, cool the mixture to room temperature and carefully pour it into ice water.

  • Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the product into an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the pure 5-bromoindole derivative.[1]

Conclusion and Recommendation

The optimal synthetic route to 5-bromoindole is highly dependent on the specific goals of the research.

  • For reliability, high purity, and moderate-to-large scale preparation , the Three-Step Synthesis via Sulfonation is the most trustworthy and well-validated method.[2] Its multi-step nature is a reasonable trade-off for its excellent regioselectivity and consistent yields.

  • For rapid analogue synthesis where the precursor is available , the Fischer Indole Synthesis offers a more direct route, provided the corresponding 4-bromophenylhydrazine is readily accessible.

  • The "Green" Synthesis via Indoline presents an environmentally conscious alternative, though it comes at the cost of a longer synthetic sequence and potentially lower overall yield.[2][4]

  • Direct Bromination should generally be avoided due to significant challenges with regiocontrol and product purification.

By understanding the mechanistic underpinnings and practical trade-offs of each route, researchers can select the most appropriate method to efficiently and effectively synthesize this valuable chemical intermediate.

References

  • A comparative study of different synthetic routes to 5-bromoindole. (2025). BenchChem.
  • Application Notes and Protocols for the Fischer Indole Synthesis of 5-Bromoindole Analogs. (2025). BenchChem.
  • Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substr
  • Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. (1997).
  • Synthesis of 5-Bromo Indole. Erowid.
  • SYNTHESIS OF 5-BROMO INDOLE. Scribd.
  • CN102558017A - Method for preparing 5-bromoindole.
  • CN106432040B - A kind of green synthesis method of medicine intermediate 5- bromo indole.
  • 106432040 Environment-friendly synthesis method for medicine intermediate 5-bromoindole.
  • Reaction Mechanism and Effect of Substituent in Direct Bromin
  • Electrophilic Aromatic Substitution of a BN Indole. (2011).
  • Fischer indole synthesis. Wikipedia.
  • Fischer Indole Synthesis. Alfa Chemistry.
  • Bartoli indole synthesis. Wikipedia.
  • Bartoli Indole Synthesis. (2021). J&K Scientific LLC.
  • Bartoli indole synthesis. Grokipedia.
  • Methods of indole synthesis: Part II, Bartoli indole synthesis, Gassman indole synthesis,. (2018). YouTube.
  • KR100411599B1 - Process for preparation of 5-substituted indole derivatives.

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Comparative

A Comparative Guide to the Antiplasmodial Efficacy of Functionalized Phthalimide Analogs

Introduction: The Malaria Challenge and the Imperative for Novel Scaffolds Malaria, a devastating parasitic disease caused by protozoans of the Plasmodium genus, remains a formidable global health challenge.[1][2] The co...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Malaria Challenge and the Imperative for Novel Scaffolds

Malaria, a devastating parasitic disease caused by protozoans of the Plasmodium genus, remains a formidable global health challenge.[1][2] The continuous emergence and spread of parasite resistance to frontline therapies, including artemisinin-based combination therapies (ACTs), threaten to reverse decades of progress and underscore the urgent need for novel antimalarial agents with unique modes of action.[1][2] In the landscape of medicinal chemistry, the discovery of new chemical scaffolds that are synthetically accessible and possess potent antiplasmodial activity is a critical priority.[1][2]

The phthalimide (isoindoline-1,3-dione) core has emerged as a "privileged scaffold" in drug discovery.[2][3][4] Its rigid structure and synthetic tractability allow for extensive functionalization, leading to a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5][6] Recently, this versatile scaffold has been explored as a promising starting point for the development of a new generation of antimalarial candidates.[1][2] This guide provides a comparative analysis of the antiplasmodial efficacy of various functionalized phthalimide analogs, synthesizes key structure-activity relationship (SAR) insights, details proposed mechanisms of action, and provides robust experimental protocols for their evaluation.

The Phthalimide Scaffold: A Platform for Antiplasmodial Drug Design

The appeal of the phthalimide scaffold lies in its synthetic accessibility, often prepared through the condensation of phthalic anhydride with a primary amine.[3][6] This straightforward chemistry allows for the systematic introduction of diverse chemical moieties to explore the chemical space for antiplasmodial activity. Researchers have developed several classes of phthalimide analogs, primarily by conjugating the phthalimide core with other known antimalarial pharmacophores or functional groups designed to interact with specific parasite targets.

Key classes of antiplasmodial phthalimide analogs discussed in this guide include:

  • N-Phenyl Phthalimide Derivatives: These analogs explore substitutions on a phenyl ring attached to the phthalimide nitrogen.

  • 4-Aminoquinoline-Phthalimide Hybrids: These molecules link the phthalimide scaffold to the 4-aminoquinoline core, the pharmacophore responsible for the activity of legacy drugs like chloroquine (CQ).[1][5]

  • Phthalimide-Cyclic Amine Conjugates: This class incorporates various cyclic amines, such as piperazine, which are known to enhance the physicochemical properties and biological activity of drug candidates.[1][7]

The general workflow for identifying and characterizing these potent analogs is a multi-step process that progresses from chemical synthesis to rigorous biological evaluation.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Mechanistic Studies Scaffold_Selection Scaffold Selection (Phthalimide Core) Functionalization Functionalization Strategy (e.g., Hybridization) Scaffold_Selection->Functionalization Synthesis Chemical Synthesis & Purification Functionalization->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization In_Vitro_Culture P. falciparum Culture (Sensitive & Resistant Strains) Characterization->In_Vitro_Culture Test Compounds Antiplasmodial_Assay Antiplasmodial Assay (e.g., SYBR Green I) Determine IC50 In_Vitro_Culture->Antiplasmodial_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on HepG2/Vero) Determine CC50 In_Vitro_Culture->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI = CC50 / IC50) Antiplasmodial_Assay->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index MoA_Hypothesis Mechanism of Action Hypothesis Selectivity_Index->MoA_Hypothesis Prioritize Potent & Selective Hits Target_Assay Target-Based Assays (e.g., Hemozoin Inhibition, Enzyme Assays) MoA_Hypothesis->Target_Assay

Caption: General workflow for the discovery and evaluation of phthalimide-based antimalarials.

Comparative Analysis of Antiplasmodial Efficacy

The antiplasmodial potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration at which it inhibits 50% of parasite growth. A clinically promising candidate must also exhibit high selectivity, meaning it is significantly more toxic to the parasite than to host cells. This is measured by the Selectivity Index (SI), the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the antiplasmodial IC50. A higher SI value indicates greater promise.

The following table summarizes the performance of representative functionalized phthalimide analogs from various studies, comparing their efficacy against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Compound ClassRepresentative CompoundP. falciparum StrainIC50 (nM)Cytotoxicity (CC50, nM) & Cell LineSelectivity Index (SI)Reference
N-Phenyl Phthalimide 4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione (Cmpd 10)3D7 (CQS)4,200>250,000 (HepG2)>59[3],[4]
N-Phenyl Phthalimide N-benzyl-2-(4-methoxyphenyl)isoindoline-1,3-dione (Cmpd 16)3D7 (CQS)6,800>250,000 (HepG2)>36[3],[4]
Phthalimide-Cyclic Amine Symmetric piperazine-linked phthalimide (Cmpd 24)3D7 (CQS)5,970 (42h)Not ReportedNot Reported[7]
Phthalimide-Cyclic Amine Symmetric piperazine-linked phthalimide (Cmpd 24)7GB (CQR)7,210 (42h)Not ReportedNot Reported[7]
4-Aminoquinoline Hybrid (10-(1,3-dioxoisoindolin-2-yl)decyl)tris(4-methoxyphenyl)phosphoniumW2 (CQR)134Not ReportedNot Reported[1]
4-Aminoquinoline-Oxalamide Hybrid Compound 8e (Hexyl spacer, piperazine sub.)W2 (CQR)37>150,000 (Vero)>4054[5]
4-Aminoquinoline-Oxalamide Hybrid Compound 8f (Octyl spacer, piperazine sub.)W2 (CQR)37>150,000 (Vero)>4054[5]
Quinoline-Isoniazid-Phthalimide Triad Compound 69d (n=6 alkyl chain)W2 (CQR)11Not ReportedNot Reported[1]
Structure-Activity Relationship (SAR) Insights

The data reveals critical structural features that govern the antiplasmodial activity of these analogs:

  • N-Phenyl Phthalimides: For this class, a para-methoxy substituent on the N-phenyl ring was found to be beneficial for activity.[3] The addition of a bulky benzyl group was tolerated, suggesting this position can be further modified to optimize activity.[3]

  • 4-Aminoquinoline Hybrids: The length of the alkyl chain linking the phthalimide and quinoline moieties is a critical determinant of efficacy.[5] In one study of oxalamide-linked hybrids, compounds with hexyl (n=6) and octyl (n=8) spacers exhibited the most potent activity, with IC50 values in the low nanomolar range (37 nM) against the CQR W2 strain.[5] This suggests an optimal distance is required for the molecule to engage with its target(s).

  • Hybridization Strategy: The strategy of creating hybrid molecules that combine the phthalimide scaffold with known antimalarial pharmacophores, like 4-aminoquinoline, has proven highly effective.[1][5][8] These hybrids often demonstrate significantly greater potency, particularly against CQR strains, than simple phthalimide derivatives alone. The quinoline-isoniazid-phthalimide triad 69d , with an IC50 of just 11 nM, is a testament to the power of this multi-pharmacophore approach.[1]

Mechanisms of Antiplasmodial Action

Functionalized phthalimide analogs appear to exert their antiplasmodial effects through multiple mechanisms, a desirable trait that may slow the development of resistance.

Inhibition of the Cytochrome bc1 Complex

Several studies point to the mitochondrial cytochrome bc1 complex as a key target.[3][4][5] This complex is a crucial component of the electron transport chain in Plasmodium, and its inhibition disrupts mitochondrial membrane potential, leading to parasite death.[4] This mechanism is analogous to that of the approved antimalarial drug atovaquone.[4]

Enzymatic assays have shown that N-phenyl phthalimide derivatives can inhibit the decylubiquinol-cytochrome c oxidoreductase activity of the P. falciparum cytochrome bc1 complex.[3][4] The most potent compound in one series, compound 10 , inhibited the enzyme's activity by 74% and exhibited a slow-acting killing profile, which is characteristic of bc1 inhibitors like atovaquone.[3]

G cluster_0 Mitochondrial Inner Membrane UQH2 Ubiquinol (UQH2) bc1 Cytochrome bc1 Complex UQH2->bc1 e- UQ Ubiquinone (UQ) CytC_ox Cytochrome c (ox) CytC_red Cytochrome c (red) CytC_ox->CytC_red bc1->UQ bc1->CytC_ox e- Phthalimide Phthalimide Analog Phthalimide->bc1 INHIBITS

Caption: Proposed inhibition of the parasite's cytochrome bc1 complex by phthalimide analogs.
Interference with Hemozoin Formation

A second major mechanism, particularly for 4-aminoquinoline-phthalimide hybrids, is the inhibition of hemozoin formation.[5] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by crystallizing it into an inert polymer called hemozoin (the "malaria pigment").[9]

Drugs like chloroquine work by binding to heme and preventing its crystallization, leading to a buildup of toxic heme that kills the parasite.[9] Studies on potent quinoline-phthalimide hybrids have demonstrated that these compounds bind strongly to heme, effectively inhibiting the formation of β-hematin (synthetic hemozoin) and implicating this as a primary mechanism of action.[5]

Other Potential Mechanisms

Preliminary evidence suggests other possible targets. Some phthalimide derivatives have been reported to interfere with P. falciparum tubulin, leading to defects in merozoite egress and invasion.[5] Others have been investigated as inhibitors of falcipain-2, a major hemoglobinase of the parasite.[7] This multi-target potential makes the phthalimide scaffold particularly attractive for developing resistance-proof therapies.

Key Experimental Protocols for Evaluation

Accurate and reproducible evaluation of novel compounds is the bedrock of drug discovery. The following sections provide detailed, step-by-step protocols for the essential in vitro assays.

Protocol 1: In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I Method)

This assay quantifies parasite proliferation by measuring the accumulation of parasite DNA. The fluorescent dye SYBR Green I intercalates with double-stranded DNA, and the resulting fluorescence is proportional to the amount of parasitic genetic material. The host red blood cells lack a nucleus and DNA, providing a clean background for this measurement.[10]

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete RPMI 1640 medium (with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and human serum/Albumax)

  • Washed, uninfected human erythrocytes (O+)

  • 96-well flat-bottom microplates (sterile)

  • Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% w/v Saponin, 0.08% v/v Triton X-100, pH 7.5

  • SYBR Green I dye (10,000x stock in DMSO)

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of each concentration to triplicate wells of a 96-well plate. Include wells for positive (e.g., chloroquine) and negative (no drug) controls.

  • Parasite Culture Preparation: Adjust a synchronized ring-stage culture of P. falciparum to 0.5-1% parasitemia and 2% hematocrit with complete medium and uninfected erythrocytes.

  • Incubation: Add 100 µL of the parasite suspension to each well, for a final volume of 200 µL.

  • Culture Maintenance: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining:

    • Prepare the final Lysis Buffer containing SYBR Green I by diluting the stock dye 1:5000 (e.g., 2 µL of 10,000x stock into 10 mL of buffer).

    • After incubation, carefully remove 100 µL of the supernatant from each well.

    • Add 100 µL of the Lysis Buffer with SYBR Green I to each well. Mix thoroughly by pipetting.

    • Incubate the plates in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading: Measure the fluorescence of each well using a microplate reader with the appropriate filter set (Ex: 485 nm, Em: 530 nm).

  • Data Analysis: Subtract the background fluorescence from control wells containing only uninfected red blood cells. Plot the percentage of growth inhibition against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Method)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondria contain reductase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[7][8]

Materials:

  • Mammalian cell line (e.g., HepG2, Vero, or HEK293)

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates (sterile)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Absorbance microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

  • Cell Adhesion: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours (duration should match the antiplasmodial assay) at 37°C.

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the CC50 value.

Conclusion and Future Perspectives

Functionalized phthalimide analogs represent a highly promising and versatile class of compounds in the quest for new antimalarial therapies. The demonstrated potency of hybrid molecules, particularly against chloroquine-resistant P. falciparum strains, highlights a successful drug design strategy.[1][5] The ability of these compounds to engage multiple parasitic targets, including the cytochrome bc1 complex and the hemozoin formation pathway, offers a potential route to overcome and delay the onset of drug resistance.[3][5]

Future research should focus on optimizing the pharmacokinetic and safety profiles of the most potent leads to identify candidates for preclinical development. Further exploration of the structure-activity relationships, aided by computational modeling and structural biology, will enable the rational design of next-generation analogs with even greater efficacy and selectivity. The synthetic tractability and proven antiplasmodial activity of the phthalimide scaffold ensure that it will remain a significant area of investigation in the global fight against malaria.

References

  • Bansal, M., Upadhyay, C., Poonam, Kumar, S., & Rathi, B. (2021). Phthalimide analogs for antimalarial drug discovery. RSC Medicinal Chemistry, 12(11), 1854-1867. [Link]

  • de Oliveira, R. B., et al. (2018). Phthalimide Derivatives with Bioactivity against Plasmodium falciparum: Synthesis, Evaluation, and Computational Studies Involving bc1 Cytochrome Inhibition. ACS Omega, 3(8), 10193-10201. [Link]

  • Kumar, A., et al. (2024). Design, synthesis, and anti-plasmodial profiling of oxalamide-linked 4-aminoquinoline-phthalimide hybrids. RSC Medicinal Chemistry. [Link]

  • de Oliveira, R. B., et al. (2018). Phthalimide Derivatives with Bioactivity against Plasmodium falciparum: Synthesis, Evaluation, and Computational Studies Involving bc1 Cytochrome Inhibition. National Institutes of Health. [Link]

  • Singh, P. P., et al. (2015). Design, Synthesis and Biological Evaluation of Functionalized Phthalimides: A New Class of Antimalarials and Inhibitors of falcipain-2, a Major Hemoglobinase of Malaria Parasite. Chemical Biology & Drug Design, 86(4), 410-421. [Link]

  • Kumar, A., et al. (2017). Functionalized Naphthalimide-4-aminoquinoline Conjugates as Promising Antiplasmodials, with Mechanistic Insights. ACS Medicinal Chemistry Letters, 8(10), 1095-1100. [Link]

  • de Oliveira, R. B., et al. (2018). Phthalimide Derivatives with Bioactivity against Plasmodium falciparum: Synthesis, Evaluation, and Computational Studies Involving bc1 Cytochrome Inhibition. UNESP Institutional Repository. [Link]

  • Bansal, M., et al. (2021). Phthalimide analogs for antimalarial drug discovery. RSC Publishing. [Link]

  • de Oliveira, R. B., et al. (2018). Phthalimide Derivatives with Bioactivity against Plasmodium falciparum: Synthesis, Evaluation, and Computational Studies Involving bc1 Cytochrome Inhibition. ACS Publications. [Link]

  • Doraghi, F., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Publishing. [Link]

  • Rasti, N., et al. (2000). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene, 63(3_suppl), 18-22. [Link]

  • Johnson, J. D., et al. (2014). Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity. Acta Tropica, 138, 69-76. [Link]

  • Chotivanich, K., et al. (2002). Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. Antimicrobial Agents and Chemotherapy, 46(6), 1760-1763. [Link]

  • Bacon, D. J., et al. (2007). Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates. Antimicrobial Agents and Chemotherapy, 51(4), 1172-1178. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Pereira, D. F., et al. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. Journal of Scientific Research & Reports, 10(2), 1-6. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid

As a Senior Application Scientist, my foremost priority is to empower our partners in research and development with the knowledge to not only achieve groundbreaking results but to do so in a manner that ensures absolute...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my foremost priority is to empower our partners in research and development with the knowledge to not only achieve groundbreaking results but to do so in a manner that ensures absolute safety and environmental stewardship. The handling of any chemical reagent does not conclude upon the completion of an experiment; it ends with its safe and compliant disposal.

This guide provides a detailed protocol for the proper disposal of (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid. This compound, a brominated heterocyclic molecule, requires specific handling considerations due to its chemical structure. The presence of a halogen (bromine) is a critical determinant for its waste classification. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of responsible laboratory practice.

Hazard Assessment and Characterization

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid should always be consulted, we can infer its likely hazards from structurally related compounds. Analogous molecules, such as 5-Bromo-1,3-dihydro-2H-indol-2-one, are known to cause skin, eye, and respiratory irritation and are harmful if swallowed[1]. The bromoacetic acid moiety itself is classified as toxic and corrosive[2].

Core Principle: The "bromo" functional group designates this compound as a halogenated organic compound . This is the single most important factor for its disposal, as halogenated and non-halogenated waste streams must always be segregated.[3][4][5][6] Halogenated wastes require specialized high-temperature incineration to prevent the formation of toxic and environmentally persistent byproducts.[6][7]

Anticipated Hazard Profile:

Hazard Classification Description GHS Precautionary Statement
Acute Toxicity, Oral May be harmful or toxic if swallowed.[1][2] P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
Skin Corrosion/Irritation Expected to cause skin irritation.[1][2] P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye Damage/Irritation Expected to cause serious eye irritation or damage.[1][2] P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust.[1] | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |

Prerequisites for Disposal: Safety & Engineering Controls

Safe disposal begins with proactive protection. The following personal protective equipment (PPE) and engineering controls are mandatory when handling this waste.

  • Engineering Controls: All handling, packaging, and labeling of waste must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are required. A face shield should be used if there is a risk of splashing.[8]

    • Hand Protection: Chemical-resistant nitrile or neoprene gloves are mandatory. Always inspect gloves for tears or punctures before use.[8][9]

    • Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[10]

Step-by-Step Waste Disposal Protocol

The proper disposal method depends on the form of the waste. In all cases, the waste is classified as Hazardous Waste .

Protocol A: Disposal of Unused or Expired Solid Compound

This protocol applies to the original reagent, whether it is being discarded as surplus or has expired.

  • Work Area Preparation: Ensure the chemical fume hood is clean and operational.

  • Container Integrity: If the original container is intact and not contaminated on the exterior, it can serve as the primary waste container.[11] Ensure the cap is securely tightened.

  • Labeling:

    • Completely deface or remove the original manufacturer's label.[11]

    • Affix a "Hazardous Waste" label, available from your institution's Environmental Health & Safety (EHS) department.[12][13][14]

    • On the label, clearly write the full chemical name: "(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid" . Do not use abbreviations or chemical formulas.[3][13]

    • List all constituents and their approximate percentages (in this case, 100%).

    • Indicate the relevant hazards (e.g., Toxic, Irritant).[4]

  • Storage: Place the labeled container in a designated Satellite Accumulation Area (SAA) for Halogenated Organic Solids .[12][13][14] Ensure it is stored with compatible chemicals and within secondary containment.[11]

  • Pickup Request: Arrange for disposal through your institution's EHS office by submitting a chemical waste pickup request.[13][15]

Protocol B: Disposal of Contaminated Labware and Debris

This includes items such as weighing paper, contaminated gloves, pipette tips, or paper towels used for minor cleanups.

  • Collection: Place all contaminated solid waste into a designated, durable, and sealable container (e.g., a heavy-duty plastic bag or a wide-mouth jar).[11]

  • Labeling: Securely affix a "Hazardous Waste" label to the container.

  • Content Description: On the label, list the contents as "Debris contaminated with (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid".

  • Storage & Disposal: Store the sealed container in the SAA for Halogenated Organic Solids and arrange for EHS pickup.

Protocol C: Disposal of Solutions and Rinsates

This applies to any solutions containing the compound or solvent rinses of glassware that came into contact with it.

  • Segregation is Key: Collect all rinsates and solutions containing this compound into a dedicated, compatible waste container (e.g., a designated carboy for halogenated solvents).[5][15] Crucially, do not mix this waste with non-halogenated solvent waste. [6] Mixing halogenated and non-halogenated waste significantly increases disposal costs and environmental burden.[4][6]

  • Container and Labeling:

    • Use a container specifically designated for "Halogenated Organic Liquid Waste" .[5] Many institutions provide pre-labeled carboys.[11]

    • The container must be kept closed with a secure cap at all times, except when adding waste.[3][13] Do not leave a funnel in the opening.[13]

    • Maintain a log sheet on or near the container. Every time waste is added, record the chemical name and the approximate volume.

  • Storage & Disposal: Store the container in the SAA for Halogenated Organic Liquids , within secondary containment. When the container is 90% full, submit a waste pickup request to EHS.[13]

Waste Segregation and Management Flowchart

The following diagram outlines the critical decision-making process for managing waste generated from this compound. Adherence to this workflow is essential for regulatory compliance and safety.

G Disposal Decision Flowchart for (5-Bromo...)-acetic acid start Waste Generation Point (5-Bromo-1,3-dioxo...) -acetic acid waste_type Identify Waste Form start->waste_type solid_waste Solid Waste (Unused chemical, contaminated gloves, wipes, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Experimental solutions, glassware rinsates, etc.) waste_type->liquid_waste Liquid package_solid Package in a designated, securely sealed container for SOLID HALOGENATED WASTE. solid_waste->package_solid package_liquid Collect in a designated, closed waste container for LIQUID HALOGENATED WASTE. liquid_waste->package_liquid label_container Affix 'Hazardous Waste' Label package_solid->label_container package_liquid->label_container list_contents List Full Chemical Name(s) and Concentrations. Do NOT use formulas. label_container->list_contents saa Store in Designated Satellite Accumulation Area (SAA) within Secondary Containment. list_contents->saa pickup Request Waste Pickup from EHS/EH&S. saa->pickup

Caption: Waste disposal decision process for (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid.

Emergency Procedures: Spill and Exposure

Accidents require immediate and correct responses.

Spill Response
  • Small Spill (Solid):

    • Evacuate all non-essential personnel from the immediate area.[8]

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not dry sweep, as this can generate dust.

    • Carefully scoop the material into a designated waste container.[16]

    • Decontaminate the spill area with soap and water, collecting the cleaning materials as contaminated debris.[9][10]

    • Package, label, and dispose of all cleanup materials as Halogenated Organic Solid Waste .[8]

  • Large Spill: Evacuate the laboratory immediately and contact your institution's EHS emergency line.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[17]

By integrating these protocols into your laboratory's standard operating procedures, you contribute to a culture of safety, protect our environment, and ensure the integrity of your research.

References

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.

  • Hazardous Waste Disposal Guide. Oregon State University Environmental Health & Safety.

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